Tianagliflozin
Description
Structure
3D Structure
Properties
CAS No. |
1461750-27-5 |
|---|---|
Molecular Formula |
C21H25ClO5 |
Molecular Weight |
392.9 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1 |
InChI Key |
YCEUTZKYUQXUCF-JLBFBPAZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tianagliflozin |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Synthesis of Canagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction: Canagliflozin, marketed as Invokana, is a cornerstone in the management of type 2 diabetes mellitus (T2DM).[1][2] As the first sodium-glucose co-transporter 2 (SGLT2) inhibitor approved by the U.S. Food and Drug Administration (FDA) in March 2013, it represents a significant advancement in oral antihyperglycemic therapy.[3][4] Developed by Mitsubishi Tanabe Pharma and marketed by Janssen, Canagliflozin offers an insulin-independent mechanism of action, providing glycemic control alongside benefits in weight management and cardiovascular health.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and mechanism of action of Canagliflozin, tailored for professionals in drug development and research.
Discovery and Development: From Nature to Novelty
The journey to Canagliflozin began with the natural product phlorizin, a compound isolated from the root bark of apple trees in 1835. Phlorizin was identified as a potent but non-selective inhibitor of both SGLT1 and SGLT2 proteins. While promising in animal models for its ability to increase urinary glucose excretion and improve insulin sensitivity, its poor oral bioavailability and lack of selectivity rendered it unsuitable for clinical development.
The key breakthrough in the development of SGLT2 inhibitors was the transition from O-glucosides, like phlorizin, to C-glucosides. This structural modification replaced the metabolically labile O-glycosidic bond with a more stable carbon-carbon bond, enhancing the drug's half-life and duration of action. Canagliflozin emerged from this research as a novel C-glucoside with a distinctive thiophene ring, demonstrating high potency and selectivity for SGLT2. This innovation led to a metabolically stable compound with pronounced anti-hyperglycemic effects observed in preclinical studies.
Mechanism of Action: Targeting Renal Glucose Reabsorption
Canagliflozin exerts its therapeutic effect by selectively and reversibly inhibiting SGLT2 in the proximal renal tubules of the kidneys.[2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream.[2][3] By blocking this transporter, Canagliflozin effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion.[1][2] This process removes excess glucose from the body, thereby lowering blood glucose levels in an insulin-independent manner.
This mechanism not only improves glycemic control but also contributes to weight loss due to the caloric loss from urinary glucose excretion and a reduction in blood pressure through osmotic diuresis.[3]
Synthesis Process
The synthesis of Canagliflozin is a multi-step process that involves the strategic coupling of a glucose derivative with a substituted thiophene moiety. While various synthetic routes have been developed, a common approach involves a Friedel-Crafts reaction followed by the coupling of key intermediates.
One patented synthesis process starts with 2-methyl-5-bromobenzoic acid, which undergoes acylation and subsequent reaction with thiophene. Concurrently, glucose is protected to form a stable intermediate. These two key fragments are then coupled, followed by deprotection steps to yield the final Canagliflozin molecule. Isotope-labeled versions of Canagliflozin, for use in metabolic studies, have also been synthesized, starting from labeled glucose.
Experimental Protocols: Key Methodologies
The development of Canagliflozin involved a range of in vitro and in vivo studies to characterize its efficacy and safety.
-
SGLT2 Inhibition Assay: To determine the inhibitory potency of Canagliflozin, cell-based assays using CHO (Chinese Hamster Ovary) cells stably expressing human SGLT2 are commonly employed. The uptake of a radiolabeled glucose analog, such as ¹⁴C-α-methylglucopyranoside (AMG), is measured in the presence and absence of varying concentrations of the inhibitor. The concentration of Canagliflozin that inhibits 50% of the glucose uptake (IC₅₀) is then calculated.
-
In Vivo Efficacy Studies: Animal models of T2DM, such as Zucker diabetic fatty (ZDF) rats or db/db mice, are utilized to assess the anti-hyperglycemic effects of Canagliflozin. Animals are treated with the compound, and key parameters like blood glucose levels, HbA1c, body weight, and urinary glucose excretion are monitored over time.
-
Clinical Trials: Human clinical trials are conducted in multiple phases to evaluate the safety and efficacy of Canagliflozin in patients with T2DM. These are typically randomized, double-blind, placebo-controlled studies where patients receive Canagliflozin as monotherapy or as an add-on to other antidiabetic agents.
Quantitative Data Summary
The clinical efficacy of Canagliflozin has been demonstrated in numerous phase 3 clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Glycemic Control and Weight Management (26-Week Monotherapy)
| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |
| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 |
| Change in Fasting Plasma Glucose (mg/dL) | +8.5 | -26.2 | -35.2 |
| Change in Body Weight (%) | -0.6 | -2.8 | -3.9 |
| Data adapted from a 26-week, randomized, double-blind, placebo-controlled, phase 3 trial in subjects with T2DM inadequately controlled with diet and exercise. |
Table 2: Blood Pressure Reduction (26-Week Monotherapy)
| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |
| Change in Systolic Blood Pressure (mmHg) | -0.1 | -3.7 | -5.4 |
| Data adapted from a 26-week, randomized, double-blind, placebo-controlled, phase 3 trial in subjects with T2DM inadequately controlled with diet and exercise. |
Table 3: Comparison with Sitagliptin (52-Week Add-on Therapy)
| Parameter | Sitagliptin 100 mg | Canagliflozin 300 mg |
| Change in HbA1c (%) | -0.66 | -1.03 |
| Change in Body Weight (kg) | -0.5 | -2.8 |
| Change in Systolic Blood Pressure (mmHg) | +0.9 | -5.1 |
| Data from a 52-week, randomized, double-blind, active-controlled, phase 3 study in subjects with T2DM inadequately controlled with metformin plus sulfonylurea. |
Conclusion
Canagliflozin stands as a testament to the power of rational drug design, evolving from a natural product into a highly effective and selective therapeutic agent. Its unique, insulin-independent mechanism of action has provided a valuable option for the management of T2DM, offering robust glycemic control coupled with beneficial effects on body weight and blood pressure. The synthesis of Canagliflozin, while complex, has been optimized for large-scale production, making this important medication widely available to patients worldwide. The continued study of SGLT2 inhibitors like Canagliflozin is paving the way for new therapeutic strategies in the management of metabolic and cardiovascular diseases.
References
- 1. mdedge.com [mdedge.com]
- 2. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiercepharma.com [fiercepharma.com]
- 4. Comparison of INVOKANA to Other SGLT2 Inhibitors [jnjmedicalconnect.com]
An In-depth Technical Guide to the Chemical Structure and Properties of Tianagliflozin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianagliflozin, also known as Canagliflozin, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. As a member of the gliflozin class of drugs, it is utilized in the management of type 2 diabetes mellitus. By targeting SGLT2 in the proximal tubules of the kidney, this compound effectively reduces the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion and a consequent lowering of blood glucose levels. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for this compound.
Chemical Structure and Properties
This compound is a C-glycosyl compound characterized by a glucitol ring attached to a substituted aromatic system containing a thiophene ring.
Chemical Structure:
IUPAC Name: (2S,3R,4R,5S,6R)-2-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C24H25FO5S | [1] |
| Molecular Weight | 444.52 g/mol | [1] |
| pKa | 13.34 | [2] |
| logP | 3.44 | [2] |
| Solubility | Practically insoluble in aqueous media from pH 1.1 to 12.9. Soluble in organic solvents like DMSO and ethanol. | [3][4] |
| Melting Point | 98 °C (208 °F) | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by selectively inhibiting SGLT2 in the kidneys. SGLT2 is responsible for approximately 90% of the glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, this compound promotes the excretion of glucose in the urine, thereby lowering elevated blood glucose levels in patients with type 2 diabetes. This mechanism is independent of insulin secretion or action.
The signaling pathway can be visualized as a direct inhibition of the SGLT2 transporter, which in turn affects downstream glucose homeostasis.
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and evaluation of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on published literature.
Experimental Workflow for a Key Synthesis Step:
References
- 1. Quantitative determination of canagliflozin in human plasma samples using a validated HPTLC method and its application to a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Developing Validated Method to Analyze Canagliflozin and Determine its Metabolites in Rat Plasma by LC-UV/MS [aiu.edu.sy]
- 3. Pharmacokinetics, Pharmacodynamics, and Safety of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Mechanism of Action of Canagliflozin on SGLT2
Note to the Reader: This technical guide focuses on the mechanism of action of Canagliflozin . The initial request for "Tianagliflozin" did not yield sufficient specific data, suggesting a possible typographical error. Canagliflozin is a well-researched, first-in-class Sodium-Glucose Co-transporter 2 (SGLT2) inhibitor for which extensive technical data are available, aligning with the requirements of this guide.
Introduction
The management of type 2 diabetes mellitus (T2DM) has been significantly advanced by the introduction of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors. These agents present a novel, insulin-independent mechanism for glycemic control.[1] SGLT2, located predominantly in the proximal renal tubules, is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[2][3] By inhibiting this transporter, SGLT2 inhibitors reduce the reabsorption of glucose, increase urinary glucose excretion (UGE), and consequently lower plasma glucose levels.[4]
Canagliflozin (marketed as Invokana) was the first SGLT2 inhibitor to receive FDA approval in March 2013.[1][2][5] Its mechanism of action offers benefits beyond glycemic control, including reductions in body weight and blood pressure.[1] This guide provides a detailed examination of the molecular mechanism, pharmacodynamics, and key experimental data related to Canagliflozin's action on SGLT2.
Core Mechanism of Action
Canagliflozin is a competitive, reversible inhibitor of SGLT2.[6] The SGLT2 protein is expressed on the luminal side of the early proximal tubule (S1 segment) of the nephron.[3][7] Under normal physiological conditions, SGLT2 utilizes the sodium electrochemical gradient to transport glucose from the tubular filtrate back into the epithelial cells, against a concentration gradient.[5]
By binding to SGLT2, Canagliflozin blocks this transport process.[2] This inhibition lowers the renal threshold for glucose (RTG)—the plasma glucose concentration at which the kidneys begin to excrete glucose into the urine.[4][6][8] In patients with T2DM, the RTG is typically elevated. Canagliflozin dose-dependently suppresses the RTG from a starting value of approximately 240 mg/dL to as low as 70 to 90 mg/dL.[6] This leads to the excretion of up to 119 grams of glucose per day in the urine, corresponding to a caloric loss of approximately 476 kcal.[2] This glucosuric effect is the primary mechanism for the reduction in plasma glucose levels.[4]
Quantitative Pharmacodynamic Data
The efficacy and selectivity of Canagliflozin have been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency and Selectivity of Canagliflozin
| Target | Cell Line / System | Substrate | IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| Human SGLT2 | CHOK Cells | ¹⁴C-AMG | 4.4 ± 1.2 | \multirow{2}{}{~155-fold} |
| Human SGLT1 | CHOK Cells | ¹⁴C-AMG | 684 ± 159 | |
| Rat SGLT2 | CHOK Cells | ¹⁴C-AMG | 3.7 | \multirow{2}{}{~154-fold} |
| Rat SGLT1 | CHOK Cells | ¹⁴C-AMG | 571 | |
| Mouse SGLT2 | CHOK Cells | ¹⁴C-AMG | 2.0 | \multirow{2}{*}{>500-fold} |
| Mouse SGLT1 | CHOK Cells | ¹⁴C-AMG | >1000 | |
| Human SGLT3 | Oocytes | DNJ-induced currents | No inhibitory effect | N/A |
| Facilitative Glucose Transporters | Rat L6 Myoblasts | ³H-2-DG | >10,000 | N/A |
| Data sourced from Liang Y, et al. (2013). | ||||
| Abbreviations: IC50, half maximal inhibitory concentration; CHOK, Chinese hamster ovary-K; AMG, alpha-methylglucoside; 2-DG, 2-deoxy-d-glucose; DNJ, 1-deoxynojirimycin. |
Table 2: Clinical Efficacy of Canagliflozin Monotherapy (26-Week Phase 3 Trial)
| Parameter | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |
| Baseline HbA1c (%) | ~8.0% | ~8.1% | ~8.1% |
| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 |
| LS Mean Difference vs. Placebo (%) | N/A | -0.91 | -1.16 |
| Baseline Body Weight (kg) | ~87.1 | ~86.8 | ~87.4 |
| Percent Change in Body Weight | -0.5% | -2.7% | -3.8% |
| LS Mean Difference vs. Placebo (%) | N/A | -2.2% | -3.3% |
| Data from a 26-week, randomized, double-blind, placebo-controlled Phase 3 trial in patients with T2DM inadequately controlled with diet and exercise. All changes from baseline for Canagliflozin doses were statistically significant compared to placebo (p < 0.001). |
Signaling Pathways and Logical Relationships
The mechanism of SGLT2 inhibition by Canagliflozin involves a direct interaction with the transporter protein, leading to a cascade of physiological effects.
Caption: Mechanism of Canagliflozin action on the SGLT2 transporter in the renal proximal tubule.
Experimental Protocols
In Vitro SGLT Inhibition Assay Protocol
This protocol is representative of the methodology used to determine the IC50 values for SGLT inhibitors.
-
Cell Culture and Transfection:
-
Chinese Hamster Ovary-K (CHOK) cells are cultured under standard conditions.
-
Cells are stably transfected with plasmids encoding human SGLT1 or SGLT2 to create cell lines that overexpress the target transporter.
-
-
Uptake Assay:
-
Cells are seeded into 96-well plates and grown to confluence.
-
On the day of the assay, cells are washed with a sodium-containing uptake buffer.
-
Cells are pre-incubated for 10-15 minutes with varying concentrations of Canagliflozin or a vehicle control.
-
The uptake reaction is initiated by adding a buffer containing a fixed concentration of a radiolabeled substrate, such as ¹⁴C-alpha-methylglucoside (¹⁴C-AMG), a non-metabolizable glucose analog.
-
The reaction proceeds for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Measurement and Analysis:
-
The reaction is terminated by aspirating the uptake buffer and rapidly washing the cells with ice-cold buffer to remove extracellular substrate.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a non-radiolabeled substrate (e.g., phlorizin) or in sodium-free buffer.
-
The percentage of inhibition for each Canagliflozin concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using non-linear regression analysis.
-
Representative Phase 3 Clinical Trial Protocol
This protocol summarizes the design of a typical efficacy and safety study for Canagliflozin.
-
Title: A Randomized, Double-Blind, Placebo-Controlled, Phase 3 Study to Evaluate the Efficacy and Safety of Canagliflozin in Subjects with Type 2 Diabetes Mellitus Inadequately Controlled with Diet and Exercise.
-
Study Design: A 26-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.[9]
-
Population: Adults (N≈584) with T2DM and an HbA1c between 7.0% and 10.5%, who are managed with diet and exercise alone.[9]
-
Randomization and Intervention: Subjects are randomized in a 1:1:1 ratio to one of three treatment arms:
-
Canagliflozin 100 mg once daily.
-
Canagliflozin 300 mg once daily.
-
Placebo once daily.[9]
-
-
Primary Endpoint: The change from baseline in Hemoglobin A1c (HbA1c) at Week 26.[9]
-
Secondary Endpoints:
-
Safety Assessments: Monitoring and recording of all adverse events (AEs), with special attention to genital mycotic infections, urinary tract infections, and events related to osmotic diuresis.[9] Laboratory parameters and vital signs are monitored throughout the study.
Experimental and Drug Development Workflow
The evaluation of an SGLT2 inhibitor like Canagliflozin follows a structured workflow from initial discovery through clinical validation.
Caption: Standardized workflow for the development and evaluation of an SGLT2 inhibitor.
Conclusion
Canagliflozin exemplifies the therapeutic utility of SGLT2 inhibition. Its mechanism, centered on blocking renal glucose reabsorption, provides effective glycemic control independent of insulin pathways.[3] This action is supported by robust quantitative data demonstrating high potency and selectivity for SGLT2. Beyond lowering blood glucose, the induced glucosuria contributes to beneficial secondary effects, including weight loss and blood pressure reduction, which are highly relevant in the comprehensive management of type 2 diabetes and its associated comorbidities.[1] The extensive clinical development program has validated its efficacy and safety profile, establishing Canagliflozin as a foundational agent in its class.
References
- 1. Canagliflozin: A Novel SGLT2 Inhibitor for Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Canagliflozin - Wikipedia [en.wikipedia.org]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. uspharmacist.com [uspharmacist.com]
- 5. Invokana (Canagliflozin): First-in-Class SGLT2 Inhibitor Approved for the Treatment of Type 2 Diabetes [ahdbonline.com]
- 6. Mechanism of Action [jnjmedicalconnect.com]
- 7. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Janssen Research & Development to Present Results from Five Phase 3 Studies Evaluating Investigational Canagliflozin for the Treatment of Type 2 Diabetes [prnewswire.com]
The Preclinical Profile of Tianagliflozin: A Technical Guide Based on a Surrogate SGLT2 Inhibitor
Disclaimer: As of November 2025, publicly available preclinical pharmacokinetic and pharmacodynamic data for Tianagliflozin is limited. This technical guide utilizes data from a well-characterized surrogate, Canagliflozin, a potent and selective SGLT2 inhibitor, to provide a representative preclinical profile for this class of compounds. The information herein is intended to serve as a technical reference for researchers, scientists, and drug development professionals.
Introduction to this compound and SGLT2 Inhibition
This compound is a member of the gliflozin class of drugs, which act as inhibitors of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is predominantly expressed in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, this compound is designed to reduce renal glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent lowering of plasma glucose levels. This insulin-independent mechanism of action makes SGLT2 inhibitors a valuable therapeutic option for the management of type 2 diabetes mellitus.
Preclinical studies are fundamental in characterizing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the pharmacodynamic effects and safety profile of new chemical entities like this compound. The following sections detail the preclinical pharmacokinetics and pharmacodynamics of Canagliflozin as a representative model for this compound.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of an SGLT2 inhibitor is crucial for determining its dosing regimen and predicting its behavior in humans. Preclinical studies in various animal models are conducted to assess these parameters.
Data Presentation: Pharmacokinetic Parameters of Canagliflozin in Preclinical Models
| Parameter | Species | Dose | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) | Half-life (t½) (hr) | Oral Bioavailability (%) |
| Single Dose | Rat | 10 mg/kg | 4458 (unbound: 436 nM) | 1.0 - 2.0 | 2055 (unbound: 201 nM) | 10.22 - 13.26 | ~65 |
| Mouse | - | - | 1.0 - 2.0 | - | ~12 | - | |
| Multiple Doses | Rat | - | - | - | - | 11.81 - 16.16 | - |
Note: Data is compiled from various preclinical studies on Canagliflozin. Specific values can vary based on the study design and animal strain.
Experimental Protocols: Pharmacokinetic Studies
Typical In Vivo Pharmacokinetic Study Protocol:
-
Animal Models: Male Sprague-Dawley rats or C57BL/6J mice are commonly used. Animals are fasted overnight before drug administration.
-
Drug Administration: Canagliflozin is typically administered as a single oral gavage at doses ranging from 1 to 30 mg/kg. The drug is often formulated in a vehicle such as 0.5% methylcellulose.
-
Sample Collection: Blood samples are collected serially from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into tubes containing an anticoagulant. Plasma is separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the parent drug and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.
Pharmacodynamics in Preclinical Models
The pharmacodynamic effects of SGLT2 inhibitors are primarily focused on their ability to induce glucosuria and consequently lower blood glucose levels.
Data Presentation: Pharmacodynamic Parameters of Canagliflozin in Preclinical Models
| Parameter | Animal Model | Dose | Effect |
| Urinary Glucose Excretion (UGE) | Zucker Diabetic Fatty (ZDF) rats | 3 mg/kg | Significant increase in 24-hour UGE |
| Renal Threshold for Glucose (RTG) | Normal and diabetic animal models | Dose-dependent | Reduction in RTG |
| Fasting Plasma Glucose | db/db mice | 10 mg/kg | Significant reduction after 4 weeks |
| HbA1c | ZDF rats | 10 mg/kg/day for 28 days | Significant reduction |
Experimental Protocols: Pharmacodynamic Studies
Typical In Vivo Pharmacodynamic Study Protocol:
-
Animal Models: Genetically diabetic models such as Zucker Diabetic Fatty (ZDF) rats or db/db mice, or diet-induced obese (DIO) mice are frequently used to mimic the human condition of type 2 diabetes.
-
Drug Administration: The drug is administered orally, once daily, for a specified period (e.g., 28 days).
-
Urine and Blood Collection: Animals are housed in metabolic cages for the collection of 24-hour urine to measure glucose and electrolyte excretion. Blood samples are collected to measure plasma glucose, insulin, and HbA1c levels.
-
Oral Glucose Tolerance Test (OGTT): An OGTT is often performed at the end of the treatment period to assess improvements in glucose tolerance.
-
Data Analysis: Changes in UGE, plasma glucose, and HbA1c are compared between the treated and vehicle control groups to determine the efficacy of the compound.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of SGLT2 in the renal proximal tubule. This leads to a cascade of downstream effects that contribute to glycemic control and other potential cardiovascular and renal benefits.
Visualization: SGLT2 Inhibition Signaling Pathway
Caption: Mechanism of SGLT2 inhibition by this compound in the renal proximal tubule.
Visualization: Experimental Workflow for Preclinical PK/PD Studies
Caption: A generalized workflow for preclinical pharmacokinetic and pharmacodynamic studies.
Conclusion
The preclinical data for Canagliflozin, as a surrogate for this compound, demonstrates a pharmacokinetic and pharmacodynamic profile consistent with a potent and selective SGLT2 inhibitor. It exhibits oral bioavailability and a half-life supportive of once-daily dosing. The primary pharmacodynamic effect is a robust increase in urinary glucose excretion, leading to significant reductions in plasma glucose and HbA1c in diabetic animal models. These preclinical findings provide a strong rationale for the clinical development of this compound for the treatment of type 2 diabetes. Further studies are warranted to elucidate the specific ADME and efficacy characteristics of this compound itself.
An In-Depth Technical Guide to the Early-Stage Preclinical Research Findings on Canagliflozin
Note to the Reader: The initial query for "Tianagliflozin" returned results predominantly for "Canagliflozin," a well-documented SGLT2 inhibitor. Searches for "this compound" as a distinct compound did not yield specific preclinical data. This technical guide, therefore, assumes "this compound" was a typographical error and focuses on the extensive preclinical research available for Canagliflozin .
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Canagliflozin is an orally active, small-molecule drug belonging to the gliflozin class and was the first sodium-glucose cotransporter 2 (SGLT2) inhibitor approved for the treatment of type 2 diabetes mellitus (T2DM).[1][2][3] SGLT2 inhibitors represent a novel, insulin-independent approach to managing hyperglycemia.[3] The primary mechanism of action involves the inhibition of glucose reabsorption in the kidneys, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels.[4][5][6] Preclinical research has been instrumental in elucidating its pharmacodynamic effects, pharmacokinetic profile across species, and safety margins, paving the way for successful clinical development. This document provides a comprehensive overview of the core preclinical findings for Canagliflozin.
Mechanism of Action
In healthy individuals, glucose is filtered by the renal glomerulus and almost entirely reabsorbed back into circulation, primarily in the proximal convoluted tubules.[5][6] The SGLT2 protein is responsible for approximately 90% of this renal glucose reabsorption.[6][7][8]
Canagliflozin is a competitive and reversible inhibitor of the SGLT2 protein.[9] By selectively blocking SGLT2, canagliflozin reduces the reabsorption of filtered glucose, lowers the renal threshold for glucose (RTG), and thereby increases urinary glucose excretion (UGE).[1][9][10] This process is independent of insulin secretion, making it an effective treatment at various stages of T2DM.[3][6] The increased UGE results in a net caloric loss, which contributes to observed reductions in body weight.[1] Furthermore, canagliflozin exhibits a secondary, transient inhibitory effect on intestinal SGLT1, which can delay the absorption of glucose from the gut and lower postprandial plasma glucose levels.[9] The affinity of canagliflozin is approximately 150-fold more potent for human SGLT2 compared to SGLT1.[9]
References
- 1. Canagliflozin: a sodium glucose co-transporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Canagliflozin: A Novel SGLT2 Inhibitor for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin: MedlinePlus Drug Information [medlineplus.gov]
- 5. SGLT2 Inhibitors | Diabetes UK [diabetes.org.uk]
- 6. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Canagliflozin - Wikipedia [en.wikipedia.org]
- 8. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 9. Mechanism of Action [jnjmedicalconnect.com]
- 10. go.drugbank.com [go.drugbank.com]
Molecular Basis of Tianagliflozin's Selectivity for SGLT2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tianagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor developed for the treatment of type 2 diabetes mellitus. A key characteristic of this compound, like other drugs in its class, is its high selectivity for SGLT2 over the closely related SGLT1. This selectivity is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is highly expressed. This technical guide provides a comprehensive overview of the molecular underpinnings of this compound's selectivity for SGLT2. While specific quantitative binding data and co-crystal structures for this compound are not extensively available in the public domain, this guide synthesizes information from preclinical studies, patent literature, and the well-understood structural biology of the SGLT family of transporters to elucidate the likely mechanisms of selective inhibition. We will explore the key structural features of this compound and the SGLT2 binding pocket that govern this preferential interaction, and detail the experimental protocols used to characterize such selectivity.
Introduction to SGLT1 and SGLT2
Sodium-glucose cotransporters are a family of membrane proteins that mediate the transport of glucose across cell membranes. SGLT1 and SGLT2 are the two major isoforms involved in glucose transport.
-
SGLT1: Primarily found in the small intestine, SGLT1 is responsible for the absorption of glucose and galactose from the diet. It is a high-affinity, low-capacity transporter.
-
SGLT2: Predominantly expressed in the S1 and S2 segments of the renal proximal tubule, SGLT2 is a low-affinity, high-capacity transporter responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.
Inhibition of SGLT2 leads to increased urinary glucose excretion, thereby lowering blood glucose levels in an insulin-independent manner. The development of selective SGLT2 inhibitors has been a significant advancement in the management of type 2 diabetes.
The Imperative for SGLT2 Selectivity
The selectivity of a drug for its intended target over other related proteins is a critical determinant of its safety and tolerability profile. For SGLT2 inhibitors, high selectivity over SGLT1 is paramount to avoid significant gastrointestinal side effects. Inhibition of intestinal SGLT1 can lead to glucose-galactose malabsorption, resulting in osmotic diarrhea and other gastrointestinal disturbances. Therefore, a thorough understanding of the molecular basis for selectivity is essential for the rational design and development of new SGLT2 inhibitors.
Molecular Determinants of this compound's Selectivity
While a co-crystal structure of this compound with human SGLT2 is not publicly available, insights into its binding and selectivity can be inferred from the extensive structural and functional data available for other SGLT2 inhibitors and the known differences between SGLT1 and SGLT2.
The binding of gliflozins to SGLT2 occurs in the sugar-binding pocket, which is located in a large aqueous cavity within the protein. The selectivity of these inhibitors is primarily driven by interactions between the aglycone moiety of the drug and specific amino acid residues within this cavity that differ between SGLT1 and SGLT2.
Based on homology modeling and docking studies of other SGLT2 inhibitors, the following key interactions are likely to contribute to this compound's selectivity:
-
Hydrophobic Interactions: The aglycone portion of this compound, which contains aromatic and aliphatic groups, is expected to form extensive hydrophobic interactions with non-polar residues in the SGLT2 binding pocket. Differences in the amino acid composition of this hydrophobic region between SGLT1 and SGLT2 are a major driver of selectivity.
-
Hydrogen Bonding: Specific hydrogen bonds between the glucose moiety of this compound and polar residues in the binding site are crucial for anchoring the molecule. While the glucose-binding residues are relatively conserved between SGLT1 and SGLT2, subtle differences in their spatial arrangement can influence inhibitor affinity.
-
Shape Complementarity: The overall shape and conformation of the this compound molecule are critical for fitting snugly into the SGLT2 binding pocket. The more restricted binding pocket of SGLT1 may not as readily accommodate the specific three-dimensional structure of this compound's aglycone.
Quantitative Analysis of Selectivity
The selectivity of an inhibitor is quantified by comparing its inhibitory potency against the target (SGLT2) and off-target (SGLT1) proteins. This is typically expressed as a selectivity ratio, calculated from the half-maximal inhibitory concentrations (IC50) or inhibitor constants (Ki).
Table 1: Representative Inhibitory Activities of SGLT2 Inhibitors
| Compound | SGLT1 IC50 (nM) | SGLT2 IC50 (nM) | Selectivity (SGLT1 IC50 / SGLT2 IC50) |
| Canagliflozin | ~660 | ~4 | ~165 |
| Dapagliflozin | ~1400 | ~1 | ~1400 |
| Empagliflozin | ~8300 | ~3 | ~2767 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The IC50 values presented are approximate and can vary depending on the experimental conditions. Data for this compound is not available in the cited literature.
Experimental Protocols for Determining SGLT2 Selectivity
The following are detailed methodologies for key experiments used to determine the selectivity of SGLT2 inhibitors like this compound.
Radioligand Binding Assay
This assay directly measures the binding affinity of a compound to the SGLT2 and SGLT1 transporters.
Objective: To determine the inhibitor constant (Ki) of this compound for SGLT1 and SGLT2.
Materials:
-
Membrane preparations from cells overexpressing human SGLT1 or SGLT2.
-
Radiolabeled ligand (e.g., [³H]-labeled SGLT2 inhibitor).
-
This compound and reference compounds.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Incubation: Incubate the membrane preparations with a fixed concentration of the radiolabeled ligand and varying concentrations of this compound in the assay buffer.
-
Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Figure 1: Workflow for a radioligand binding assay.
Glucose Uptake Assay
This functional assay measures the ability of a compound to inhibit glucose transport mediated by SGLT1 and SGLT2.
Objective: To determine the IC50 of this compound for inhibiting SGLT1- and SGLT2-mediated glucose uptake.
Materials:
-
HEK293 cells stably expressing human SGLT1 or SGLT2.
-
Culture medium and plates.
-
Krebs-Ringer-Henseleit (KRH) buffer.
-
[¹⁴C]-alpha-methyl-D-glucopyranoside (AMG) or 2-deoxy-D-[³H]glucose.
-
This compound and reference compounds.
-
Scintillation cocktail and counter.
Procedure:
-
Cell Culture: Seed the SGLT1- or SGLT2-expressing HEK293 cells in 96-well plates and grow to confluence.
-
Pre-incubation: Wash the cells with KRH buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Uptake Initiation: Add the radiolabeled glucose analog to initiate the uptake reaction.
-
Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold KRH buffer.
-
Lysis and Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for a glucose uptake assay.
Signaling Pathways and Logical Relationships
The inhibition of SGLT2 by this compound is a direct interaction with the transporter protein and does not involve a classical signaling pathway. The logical relationship is straightforward: binding of this compound to SGLT2 blocks glucose reabsorption.
Figure 3: Logical relationship of SGLT2 inhibition.
Conclusion
The selectivity of this compound for SGLT2 over SGLT1 is a critical aspect of its pharmacological profile, ensuring its therapeutic efficacy in lowering blood glucose while minimizing gastrointestinal side effects. Although specific structural and quantitative binding data for this compound are not widely published, the well-established principles of SGLT2 inhibitor binding provide a strong basis for understanding its mechanism of selective action. This selectivity is achieved through a combination of specific hydrophobic, hydrogen bonding, and shape-complementary interactions between the aglycone moiety of this compound and the unique amino acid residues within the SGLT2 binding pocket. Further elucidation of the precise molecular interactions through co-crystallization studies or advanced computational modeling will provide a more detailed picture and facilitate the design of next-generation SGLT2 inhibitors with even greater selectivity and improved therapeutic profiles. The experimental protocols detailed herein represent the standard methodologies for quantitatively assessing the selectivity of SGLT2 inhibitors and are essential for the continued development of this important class of antidiabetic agents.
An In-Depth Technical Guide to the Binding Affinity and Kinetics of Tianagliflozin with SGLT2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianagliflozin, also known as 6-deoxydapagliflozin, is a potent and selective inhibitor of the sodium-glucose cotransporter 2 (SGLT2). As a member of the gliflozin class of drugs, it plays a crucial role in the management of type 2 diabetes mellitus by promoting urinary glucose excretion. This technical guide provides a comprehensive overview of the binding affinity and kinetics of this compound with its target protein, SGLT2. The information presented herein is intended to support further research and drug development efforts in the field of metabolic diseases.
SGLT2 is a high-capacity, low-affinity transporter primarily expressed in the S1 and S2 segments of the proximal renal tubules, where it is responsible for reabsorbing approximately 90% of the glucose from the glomerular filtrate.[1] By inhibiting SGLT2, this compound effectively lowers the renal threshold for glucose, leading to increased glucosuria and a reduction in blood glucose levels.[1]
Binding Affinity of this compound with SGLT2
The binding affinity of an inhibitor for its target is a critical parameter in drug design and development, indicating the strength of the interaction. This is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Quantitative Binding Data
A key study on the discovery of this compound reported its potent inhibitory activity against human SGLT2 (hSGLT2). The IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the transporter by 50%, was determined to be 0.67 nM .[2][3] This demonstrates a higher potency compared to its parent compound, dapagliflozin, which has a reported IC50 of 1.16 nM for hSGLT2.[2][3]
| Compound | Target | IC50 (nM) | Reference |
| This compound (6-deoxydapagliflozin) | hSGLT2 | 0.67 | [2][3] |
| Dapagliflozin | hSGLT2 | 1.16 | [2][3] |
Binding Kinetics of this compound with SGLT2
While specific kinetic data such as the association rate constant (Kon) and dissociation rate constant (Koff) for this compound are not yet publicly available, the high affinity suggested by its low nanomolar IC50 value implies a favorable kinetic profile with a potentially rapid association and slow dissociation from the SGLT2 transporter. Further studies employing techniques like surface plasmon resonance (SPR) would be necessary to fully elucidate the binding kinetics of this compound.
Mechanism of SGLT2 Inhibition
The primary mechanism of action for this compound, like other gliflozins, is the competitive inhibition of SGLT2.[1] This inhibition occurs at the apical membrane of the proximal tubule cells, preventing the reabsorption of glucose from the tubular fluid back into the bloodstream.[4]
Caption: Mechanism of SGLT2 Inhibition by this compound.
Experimental Protocols
While the specific experimental protocol for determining the IC50 of this compound is not detailed in the available literature, a general and widely accepted method for assessing SGLT2 inhibition is the fluorescent glucose uptake assay using a human kidney proximal tubule cell line.
Fluorescent Glucose Uptake Assay for SGLT2 Inhibition
This protocol describes a non-radioactive method for measuring SGLT2-mediated glucose uptake in a cell line that endogenously expresses SGLT2, such as the HK-2 cell line.[5][6] The assay utilizes a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG).[5][6]
Materials:
-
Human kidney proximal tubule cell line (e.g., HK-2)
-
Cell culture medium (e.g., DMEM/F-12)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-NBDG
-
Test compound (this compound) and control inhibitors (e.g., Phlorizin)
-
D-glucose
-
Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Culture:
-
Compound Preparation:
-
Prepare a stock solution of this compound and control inhibitors in a suitable solvent (e.g., DMSO).
-
Create serial dilutions of the compounds in KRH buffer to achieve the desired final concentrations.
-
-
Glucose Uptake Assay:
-
Wash the confluent cell monolayers twice with pre-warmed KRH buffer.[5]
-
Add KRH buffer containing the test compound or vehicle to each well.[5]
-
Pre-incubate the plate at 37°C for 15-30 minutes.[5]
-
Initiate glucose uptake by adding 2-NBDG solution to each well to a final concentration of 100-200 µM.[5]
-
Incubate the plate at 37°C for 30-60 minutes.[5]
-
-
Measurement:
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).[5]
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5]
-
Caption: Experimental workflow for SGLT2 inhibition assay.
Conclusion
This compound demonstrates high-potency inhibition of the SGLT2 transporter, with an IC50 value of 0.67 nM, surpassing that of its predecessor, dapagliflozin. This strong binding affinity underscores its efficacy as a therapeutic agent for type 2 diabetes. While specific kinetic parameters remain to be fully elucidated, the available data strongly support its mechanism as a competitive inhibitor of SGLT2. The provided experimental protocol offers a robust framework for further in vitro characterization of this compound and other novel SGLT2 inhibitors. Future research focusing on the detailed binding kinetics will provide a more complete understanding of its pharmacological profile and may guide the development of next-generation SGLT2 inhibitors.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Discovery of 6-deoxydapagliflozin as a highly potent sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Fluorescent Glucose Transport Assay for Screening SGLT2 Inhibitors in Endogenous SGLT2-Expressing HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of Tianagliflozin-SGLT2 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to model the interaction between the novel SGLT2 inhibitor, Tianagliflozin, and its target, the sodium-glucose cotransporter 2 (SGLT2). This document details the necessary experimental protocols for molecular docking, molecular dynamics simulations, pharmacophore modeling, and homology modeling. Furthermore, it presents a comparative analysis of quantitative data from related, well-characterized SGLT2 inhibitors to provide a predictive context for this compound's binding characteristics.
Introduction to SGLT2 and this compound
The sodium-glucose cotransporter 2 (SGLT2) is a transmembrane protein primarily expressed in the proximal tubules of the kidneys. It is responsible for reabsorbing approximately 90% of the glucose filtered by the glomerulus.[1] Inhibition of SGLT2 presents a compelling therapeutic strategy for type 2 diabetes by promoting urinary glucose excretion, thereby lowering blood glucose levels.[2]
This compound is a novel SGLT2 inhibitor. Understanding its precise binding mechanism at the molecular level is crucial for rational drug design and the development of next-generation therapeutics with improved efficacy and selectivity. In silico modeling provides a powerful and cost-effective approach to elucidate these interactions in atomic detail.
Quantitative Data on SGLT2 Inhibitor Interactions
While specific peer-reviewed quantitative data for the docking and binding energy of this compound with SGLT2 is not extensively available, the following tables summarize data for other prominent SGLT2 inhibitors. These values serve as a benchmark for the expected range of binding affinities and can be used for comparative purposes once similar data is generated for this compound using the protocols outlined in this guide.
Table 1: Molecular Docking Scores and Binding Energies of SGLT2 Inhibitors
| Inhibitor | PDB ID of SGLT2 | Docking Score (kcal/mol) | Binding Free Energy (dG bind, kcal/mol) |
| Phlorizin | 3DH4 | -12.118[2] | -42.3791[2] |
| Canagliflozin | 3DH4 | -10.289[2] | -57.1803[2] |
| Empagliflozin | 3DH4 | -7.664 (SP)[2] | Not Reported |
| ZINC69481892 | Not Specified | -9.88[3] | Not Reported |
| ZINC1612996 | Not Specified | -8.96[3] | Not Reported |
| ZINC4039265 | Not Specified | -10.57[3] | Not Reported |
Note: Docking scores can vary based on the software and scoring function used. The values presented are as reported in the cited literature.
Table 2: In Vitro Inhibition Data for SGLT2 Inhibitors
| Inhibitor | IC50 for human SGLT2 (nM) | IC50 for human SGLT1 (nM) | Selectivity (SGLT1/SGLT2) |
| Canagliflozin | 4.2 ± 1.5[4] | 663 ± 180[4] | ~158-fold |
| Sotagliflozin | 1.8[4] | 36[4] | 20-fold |
| Empagliflozin | 3.1[5] | 8300[5] | >2500-fold |
In Silico Experimental Protocols
This section provides detailed methodologies for the key computational experiments required to model the this compound-SGLT2 interaction.
Homology Modeling of Human SGLT2
While crystal structures of human SGLT2 are available (e.g., PDB IDs: 7VSI, 8HB0, 8HDH), homology modeling may be necessary to model specific protein conformations, isoforms, or mutants for which experimental structures are not available.
Figure 1: Workflow for Homology Modeling of SGLT2.
Methodology:
-
Target Sequence Acquisition: Obtain the full-length amino acid sequence of human SGLT2 (UniProt ID: P31639).
-
Template Identification: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to find suitable template structures with high sequence identity.
-
Sequence Alignment: Align the target SGLT2 sequence with the template sequence(s).
-
Model Building: Use software such as SWISS-MODEL or Modeller to generate a 3D model of SGLT2 based on the alignment.
-
Model Refinement: Refine the model, particularly focusing on loop regions that may differ from the template. Perform energy minimization to relieve any steric clashes.
-
Model Validation: Assess the quality of the generated model using tools like PROCHECK to analyze its stereochemical properties, including Ramachandran plots.
Molecular Docking of this compound to SGLT2
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.
Figure 2: Workflow for Molecular Docking.
Methodology (using AutoDock Vina as an example):
-
Receptor Preparation:
-
Download the crystal structure of human SGLT2 (e.g., PDB ID: 7VSI).
-
Using AutoDockTools, remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges.
-
Save the prepared receptor in PDBQT format.
-
-
Ligand Preparation:
-
Obtain the SMILES string for this compound (Janagliflozin): c1cc(ccc1Cc2cc(ccc2Cl)[C@H]3--INVALID-LINK--O3)O)O)O)O[C@@H]4C[C@H]5C[C@H]5C4.
-
Use a tool like Open Babel to convert the SMILES string to a 3D structure in PDB format.
-
In AutoDockTools, assign rotatable bonds and save the ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site based on the location of co-crystallized inhibitors in known SGLT2 structures or through binding site prediction servers. Key residues include N75, H80, E99, Y290, W291, K321, and F453.
-
Create a grid box that encompasses the entire binding pocket.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box configuration.
-
The program will generate multiple binding poses ranked by their predicted binding affinity (in kcal/mol).
-
-
Results Analysis:
-
Visualize the top-ranked poses in a molecular viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and SGLT2.
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior of the this compound-SGLT2 complex over time, offering a more realistic representation of the interaction in a simulated physiological environment.
Figure 3: Workflow for Molecular Dynamics Simulation.
Methodology (using GROMACS as an example):
-
System Preparation:
-
Start with the best-docked pose of the this compound-SGLT2 complex.
-
Use a tool like CHARMM-GUI to embed the protein-ligand complex into a realistic lipid bilayer (e.g., POPC).
-
Solvate the system with a water model (e.g., TIP3P) and add ions (e.g., Na+, Cl-) to neutralize the system and mimic physiological concentration.
-
-
Simulation Parameters:
-
Choose an appropriate force field for proteins and lipids (e.g., CHARMM36m).
-
Generate ligand topology and parameter files.
-
-
Energy Minimization: Perform steepest descent energy minimization to remove bad contacts.
-
Equilibration:
-
Perform a short simulation (e.g., 1 ns) under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Perform a longer simulation (e.g., 5-10 ns) under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density.
-
-
Production MD: Run the production simulation for a significant duration (e.g., 100 ns or more) to sample conformational space.
-
Trajectory Analysis:
-
Calculate Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Calculate Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Analyze hydrogen bond formation and occupancy over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Pharmacophore Modeling
Pharmacophore modeling identifies the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target.
Figure 4: Workflow for Pharmacophore Modeling.
Methodology:
-
Training Set Preparation: Compile a set of diverse and potent SGLT2 inhibitors with known IC50 values.
-
Pharmacophore Feature Generation: Identify common chemical features among the training set molecules, such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (AR).
-
Hypothesis Generation: Use software like Discovery Studio or LigandScout to generate multiple pharmacophore hypotheses that represent the spatial arrangement of these features.
-
Model Validation: Validate the best-ranked hypothesis using a test set of known active and inactive compounds to assess its ability to discriminate between them.
-
Database Screening: The validated pharmacophore can then be used as a 3D query to screen large compound libraries for novel potential SGLT2 inhibitors. This compound's structure can be mapped onto the pharmacophore to assess its fit.
Conclusion
The in silico protocols detailed in this guide provide a robust framework for elucidating the molecular interactions between this compound and the SGLT2 transporter. By employing molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can gain critical insights into the binding mode, stability, and key structural determinants of this interaction. While specific quantitative data for this compound is pending public availability, the application of these methodologies will undoubtedly accelerate our understanding of its mechanism of action and guide future drug development efforts in the pursuit of more effective treatments for type 2 diabetes.
References
- 1. Transport and inhibition mechanism of the human SGLT2–MAP17 glucose transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. isfcppharmaspire.com [isfcppharmaspire.com]
- 3. Insights from the molecular docking analysis of SGLT2 and FIMH to combat uropathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Sodium Glucose Cotransporter 2 Inhibitors With Low SGLT2/SGLT1 Selectivity on Circulating Glucagon-Like Peptide 1 Levels in Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Navigating the Stability Landscape of Tianagliflozin: An In-depth Technical Guide
Disclaimer: As of late 2025, publicly available scientific literature lacks specific studies detailing the stability and degradation pathways of Tianagliflozin. This guide, therefore, presents a comprehensive analysis based on data from Canagliflozin, a structurally analogous SGLT2 inhibitor. The information herein serves as a robust predictive framework for researchers, scientists, and drug development professionals, offering insights into the potential stability challenges and degradation patterns of this compound. All experimental data, protocols, and pathways are derived from studies on Canagliflozin and should be considered as a surrogate for this compound until specific data becomes available.
Introduction to this compound and the Importance of Stability Studies
This compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor, a class of oral hypoglycemic agents that lower blood glucose levels by inhibiting its reabsorption in the kidneys. The chemical stability of an active pharmaceutical ingredient (API) like this compound is a critical attribute that influences its quality, safety, and efficacy. Forced degradation studies are indispensable in drug development, providing crucial information on potential degradation products, elucidating degradation pathways, and facilitating the development of stability-indicating analytical methods.[1]
This technical guide provides a detailed overview of the anticipated stability profile of this compound under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The methodologies for key experiments are detailed, and potential degradation pathways are visualized to aid in the development of robust formulations and analytical monitoring strategies.
Predicted Stability Profile of this compound: A Summary of Forced Degradation Studies on Canagliflozin
Based on extensive studies on Canagliflozin, this compound is anticipated to be most susceptible to degradation under oxidative and photolytic conditions. It is expected to show greater stability under thermal, acidic, and basic stress.
Data Presentation: Summary of Forced Degradation Studies on Canagliflozin
The following table summarizes the quantitative data from forced degradation studies performed on Canagliflozin, which can be used as a predictive reference for this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Canagliflozin) | Degradation Products (DPs) Identified | Reference |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80°C | ~5-10% | Minor degradation | [2][3] |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80°C | ~5-10% | Minor degradation | [2][3] |
| Oxidative | 3% H₂O₂ | 24 hours | Room Temp | ~15-20% | Major DPs formed | [3][4] |
| Thermal | Dry Heat | 48 hours | 105°C | < 5% | Minimal degradation | [2] |
| Photolytic | UV Light (254 nm) & Fluorescent Light | 7 days | Room Temp | ~10-15% | Significant degradation | [2][3] |
Experimental Protocols for Forced Degradation Studies
The following are detailed experimental protocols for conducting forced degradation studies, adapted from methodologies used for Canagliflozin. These protocols are intended to serve as a template for designing stability-indicating studies for this compound.
General Stock Solution Preparation
A stock solution of the drug substance (e.g., 1 mg/mL) is prepared in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v). This stock solution is then used for the individual stress studies.
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Reflux the mixture at 80°C for 24 hours in a water bath.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Reflux the mixture at 80°C for 24 hours in a water bath.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an equivalent amount of 1 M HCl.
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
After the specified time, dilute the solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Keep the solid drug substance in a hot air oven at 105°C for 48 hours.
-
After the specified time, allow the sample to cool to room temperature.
-
Prepare a solution of the heat-stressed solid in the mobile phase at a suitable concentration for analysis.
Photolytic Degradation
-
Expose the solid drug substance and a solution of the drug in the mobile phase to UV light (254 nm) and fluorescent light for a period of 7 days.
-
A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare a solution of the solid sample and dilute the solution sample with the mobile phase to a suitable concentration for analysis.
Analytical Method for Stability Indicating Assay
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is typically employed for the separation and quantification of the parent drug and its degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 290 nm for Canagliflozin)
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Predicted Degradation Pathways of this compound
Based on the known degradation of Canagliflozin, which also possesses a thiophene ring, the primary degradation pathway for this compound under oxidative stress is likely to involve the oxidation of the sulfur atom in the thiophene ring.
Oxidative Degradation Pathway
The thiophene moiety is susceptible to oxidation, leading to the formation of a sulfoxide derivative as the major degradation product.[4][5]
Experimental Workflow for Forced Degradation Studies
The following diagram illustrates a typical workflow for conducting forced degradation studies and characterizing the resulting degradation products.
Conclusion and Recommendations
While specific stability data for this compound is not yet available in the public domain, the comprehensive information from its structural analog, Canagliflozin, provides a valuable predictive framework. Researchers and drug development professionals should anticipate that this compound may be susceptible to oxidative and photolytic degradation. The primary oxidative degradation is likely to occur at the thiophene ring, leading to the formation of a sulfoxide derivative.
It is strongly recommended that forced degradation studies, as outlined in this guide, be conducted specifically on this compound to confirm these predictions and to fully characterize its unique stability profile. The development and validation of a stability-indicating analytical method will be paramount for ensuring the quality, safety, and efficacy of this compound-containing drug products. Future studies should focus on isolating and characterizing any significant degradation products to assess their potential toxicological impact.
References
- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajrconline.org [ajrconline.org]
- 3. phmethods.net [phmethods.net]
- 4. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrpub.org [hrpub.org]
Synthesis of Tianagliflozin Derivatives for Structure-Activity Relationship Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and structure-activity relationships (SAR) of Tianagliflozin derivatives, a class of potent and selective sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 inhibitors represent a significant advancement in the treatment of type 2 diabetes mellitus, offering a unique mechanism of action that promotes urinary glucose excretion.[1][2] This document details synthetic methodologies, key structure-activity insights, and experimental protocols relevant to the discovery and development of novel this compound analogues.
Introduction to this compound and SGLT2 Inhibition
Sodium-glucose cotransporter 2 (SGLT2) is a protein primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[1] In patients with type 2 diabetes, the expression and activity of SGLT2 are often elevated, contributing to hyperglycemia. SGLT2 inhibitors, such as this compound, competitively block this transporter, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.[2] This insulin-independent mechanism of action makes SGLT2 inhibitors an attractive therapeutic option.
This compound belongs to the class of C-aryl glucoside SGLT2 inhibitors, which are characterized by their metabolic stability compared to O-glucosides.[3] The general structure consists of a glucose moiety linked via a C-C bond to a diarylmethane aglycone. Structure-activity relationship (SAR) studies in this class aim to optimize potency, selectivity for SGLT2 over SGLT1 (to minimize gastrointestinal side effects), and pharmacokinetic properties.
General Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives generally follows a convergent approach, involving the preparation of a protected glucoside moiety and an aglycone fragment, which are then coupled. A representative synthetic pathway is outlined below.
A key step in the synthesis is the stereoselective C-arylation of the glucose moiety. This is often achieved by reacting a protected gluconolactone with an organometallic derivative of the aglycone. Subsequent reduction of the resulting lactol and deprotection of the hydroxyl groups yields the final C-glucoside.
Structure-Activity Relationship (SAR) Studies
The SAR of C-aryl glucoside SGLT2 inhibitors, including derivatives structurally related to this compound, has been extensively studied. Modifications to the aglycone portion, which consists of a proximal and a distal aromatic ring connected by a methylene spacer, have a significant impact on the inhibitory activity and selectivity.
Modifications of the Distal Aromatic Ring
The distal aromatic ring plays a crucial role in binding to the SGLT2 transporter. A variety of substituents have been explored to enhance potency. The following table summarizes the SAR of thiazolylmethylphenyl glucoside derivatives, which are structurally analogous to this compound.
| Compound | R Group on Thiazole | IC50 (nM) for hSGLT2[3] |
| 14a | Ethyl | 16.7 |
| 14d | n-Hexyl | 5.0 |
| 14f | Isopropyl | 51.4 |
| 14g | Alkenyl | 4.69 |
| 14i | Cyclohexyl | 9.71 |
| 14v | 2-Furyl | 0.720 |
| 14y | 3-Thiophenyl | 0.772 |
| 14aa | Thiazole | 3.13 |
| 14ab | Thiadiazole | 14.0 |
| 14ad | Carboxylic acid | >10,000 |
As shown in the table, the introduction of a furan or thiophene ring at the 5-position of the thiazole (compounds 14v and 14y ) dramatically improves the inhibitory activity against human SGLT2.[3] In contrast, polar substituents like a carboxylic acid (14ad ) abolish the activity.[3]
Modifications of the Proximal Phenyl Ring
Modifications on the proximal phenyl ring, the ring directly attached to the glucose moiety, can influence the overall physicochemical properties of the molecule. Generally, small alkyl or halo substituents are well-tolerated.
Modifications of the Glucose Moiety
The glucose moiety is generally considered essential for binding to the SGLT2 transporter. However, some modifications have been explored. For instance, the synthesis of thioglucoside analogues of gliflozins has been reported, with some compounds showing high inhibitory activity against SGLT2.
Experimental Protocols
General Synthetic Procedure for a this compound Derivative
The following is a general, representative protocol for the synthesis of a this compound derivative, adapted from procedures for related C-aryl glucosides.
-
Preparation of the Aglycone Grignard Reagent: To a solution of the appropriate aryl bromide in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, a solution of n-butyllithium in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour.
-
Coupling Reaction: A solution of 2,3,4,6-tetra-O-trimethylsilyl-D-gluconolactone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at -78 °C. The reaction mixture is stirred for 2-3 hours at the same temperature.
-
Reduction: A solution of methanesulfonic acid in methanol is added to the reaction mixture, and it is allowed to warm to room temperature. After stirring for several hours, the mixture is cooled to -78 °C, and triethylsilane followed by boron trifluoride etherate are added. The reaction is stirred overnight while gradually warming to room temperature.
-
Deprotection: The reaction is quenched, and the crude product is subjected to acidic hydrolysis (e.g., with HCl in methanol) to remove the protecting groups.
-
Purification: The final this compound derivative is purified by column chromatography on silica gel.
In Vitro SGLT2 Inhibition Assay
The inhibitory activity of the synthesized compounds against SGLT2 can be evaluated using a cell-based glucose uptake assay.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human SGLT2 (hSGLT2).
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay buffer (e.g., Krebs-Ringer-Henseleit buffer).
-
[¹⁴C]-alpha-methyl-D-glucopyranoside ([¹⁴C]-AMG) as a non-metabolizable glucose analog.
-
Test compounds (this compound derivatives) dissolved in dimethyl sulfoxide (DMSO).
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Culture: HEK293-hSGLT2 cells are seeded in 96-well plates and cultured until they reach confluence.
-
Compound Incubation: The cell monolayers are washed with assay buffer and then pre-incubated with various concentrations of the test compounds for a specified time (e.g., 15-30 minutes) at 37 °C.
-
Glucose Uptake: [¹⁴C]-AMG is added to each well, and the plates are incubated for a further period (e.g., 1-2 hours) at 37 °C to allow for glucose uptake.
-
Termination and Lysis: The uptake is terminated by washing the cells with ice-cold assay buffer. The cells are then lysed to release the intracellular contents.
-
Measurement: The amount of [¹⁴C]-AMG taken up by the cells is quantified by liquid scintillation counting.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
The synthesis and SAR studies of this compound derivatives are crucial for the development of new and improved SGLT2 inhibitors. By systematically modifying the aglycone moiety, researchers can fine-tune the potency, selectivity, and pharmacokinetic profile of these compounds. The methodologies and SAR insights presented in this guide provide a solid foundation for the design and synthesis of novel this compound analogues with enhanced therapeutic potential for the treatment of type 2 diabetes. Further exploration of bioisosteric replacements and novel heterocyclic systems in the aglycone portion may lead to the discovery of next-generation SGLT2 inhibitors.
References
- 1. Synthesis of SGLT2 inhibitor O-glucoside derivatives for enhancing anti-heart failure activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publishing.emanresearch.org [publishing.emanresearch.org]
- 3. Synthesis and SAR of Thiazolylmethylphenyl Glucoside as Novel C-Aryl Glucoside SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Tianagliflozin In Vitro Glucose Uptake Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tianagliflozin, the active pharmaceutical ingredient in several medications, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2] SGLT2 is primarily located in the proximal renal tubules and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli.[2][3] By inhibiting SGLT2, this compound reduces renal glucose reabsorption, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[2][3] This mechanism of action is independent of insulin secretion.[3]
Beyond its primary effects on SGLT2 in the kidney, emerging in vitro evidence suggests that this compound (as canagliflozin) can influence glucose metabolism in other tissues, such as skeletal muscle and adipocytes, through SGLT2-independent pathways.[4][5] These off-target effects are primarily mediated by the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[4][5] This document provides detailed protocols for in vitro glucose uptake assays in relevant cell lines to study both the SGLT2-dependent and -independent effects of this compound.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory potency of canagliflozin (the active component of this compound) on glucose transporters and its effects on cellular glucose uptake.
Table 1: Inhibitory Concentration (IC50) of Canagliflozin against SGLT1 and SGLT2.
| Transporter | Cell Line Expressing Transporter | IC50 (nM) | Reference |
| Human SGLT2 | CHO (Chinese Hamster Ovary) | 4.4 ± 1.2 | [6] |
| Human SGLT1 | CHO (Chinese Hamster Ovary) | 684 ± 159 | [6] |
Table 2: Effect of Canagliflozin on Glucose Uptake in Various Cell Lines.
| Cell Line | Assay Type | Canagliflozin Concentration | % Inhibition of Glucose Uptake | Reference |
| HEK-293 | 2-Deoxyglucose (2DG) | 10 µM | ~50-60% | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | 2-Deoxyglucose (2DG) | 10 µM | ~50-60% | [4] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Not Specified | IC50: 14 µM | 50% | [7] |
| Huh7 and HepG2 (Human Liver Cancer Cells) | Not Specified | Dose-dependent inhibition | Data not quantified | [8] |
Signaling Pathways
SGLT2-Dependent Glucose Uptake in Kidney Cells
The primary mechanism of this compound involves the direct competitive inhibition of SGLT2 at the apical membrane of proximal tubule cells in the kidney. This blockage prevents the reabsorption of glucose from the glomerular filtrate back into the bloodstream.
SGLT2-Independent Glucose Uptake via AMPK Activation
In peripheral tissues like muscle and fat, this compound can influence glucose metabolism independently of SGLT2. Evidence suggests that canagliflozin inhibits Complex I of the mitochondrial respiratory chain. This leads to an increase in the cellular AMP/ATP ratio, which in turn activates AMPK. Activated AMPK then initiates downstream signaling cascades that promote the translocation of GLUT4 transporters to the cell surface, enhancing glucose uptake.[4][5] In adipocytes, this pathway involves the activation of Sirtuin 1 (Sirt1) and Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Pgc-1α).[9][10]
Experimental Protocols
Protocol 1: Fluorescent Glucose Uptake Assay in Kidney Cells (SGLT2-Dependent)
This protocol is designed to measure SGLT2-mediated glucose uptake in human kidney proximal tubule cells (e.g., HK-2) using the fluorescent glucose analog 2-NBDG.
-
HK-2 cell line
-
96-well black, clear-bottom tissue culture plates
-
Complete cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Krebs-Ringer-HEPES (KRH) buffer (or similar glucose-free buffer)
-
This compound
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
-
Positive control inhibitor (e.g., Phlorizin)
-
D-glucose (for competition control)
-
Fluorescence plate reader
-
Cell Seeding: Seed HK-2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well. Culture overnight to allow for adherence and confluence.
-
Cell Starvation: On the day of the assay, gently wash the cell monolayer twice with pre-warmed, glucose-free KRH buffer. Then, incubate the cells in 100 µL of KRH buffer for 1-2 hours at 37°C to deplete intracellular glucose stores.
-
Compound Treatment: Prepare serial dilutions of this compound in KRH buffer. Remove the starvation buffer and add 100 µL of the this compound dilutions or control solutions to the respective wells.
-
Vehicle Control: KRH buffer with the same concentration of solvent (e.g., DMSO) used for this compound.
-
Positive Control: A known SGLT2 inhibitor like 100 µM Phlorizin.
-
Non-specific Uptake Control: A high concentration of D-glucose (e.g., 30 mM) to outcompete 2-NBDG uptake.
-
-
Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Glucose Uptake Initiation: Add 10 µL of 2-NBDG solution (prepared in KRH buffer) to each well to a final concentration of 100-200 µg/mL.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Termination of Uptake: Aspirate the 2-NBDG solution and wash the cells three times with 150 µL of ice-cold KRH buffer to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Add 100 µL of KRH buffer or cell lysis buffer to each well. Measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
Protocol 2: Radiolabeled Glucose Uptake Assay in Muscle and Adipocyte Cells (SGLT2-Independent)
This protocol measures glucose uptake in C2C12 myotubes or 3T3-L1 adipocytes using radiolabeled [3H]2-deoxy-D-glucose to investigate the SGLT2-independent effects of this compound.
-
Differentiated C2C12 myotubes or 3T3-L1 adipocytes in 12- or 24-well plates
-
Serum-free DMEM
-
Krebs-Ringer-HEPES (KRH) buffer with 0.5% BSA
-
This compound
-
Insulin (positive control for GLUT4 translocation)
-
[3H]2-deoxy-D-glucose
-
Cytochalasin B (inhibitor of glucose transporters)
-
0.1 M NaOH (Lysis buffer)
-
Scintillation cocktail
-
Scintillation counter
-
Cell Differentiation: Culture and differentiate C2C12 myoblasts into myotubes or 3T3-L1 preadipocytes into mature adipocytes using established protocols.
-
Serum Starvation: Wash the differentiated cells twice with serum-free DMEM and then incubate them in serum-free DMEM for 2-4 hours at 37°C.[11]
-
Pre-incubation: Wash the cells twice with KRH buffer. Add KRH buffer containing this compound, insulin (e.g., 100 nM), or vehicle control to the wells. Incubate for 30 minutes at 37°C.[11]
-
Glucose Uptake: Initiate glucose uptake by adding [3H]2-deoxy-D-glucose to a final concentration of 0.5 µCi/mL and unlabeled 2-deoxy-D-glucose to a final concentration of 0.1 mM. Incubate for 10-15 minutes at 37°C.[11]
-
Termination of Uptake: Stop the reaction by aspirating the radioactive medium and immediately washing the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.
-
Scintillation Counting: Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Protein Quantification: Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., using a BCA assay) to normalize the glucose uptake data.
Data Analysis and Interpretation
For both protocols, glucose uptake should be expressed relative to the vehicle-treated control. The percentage of inhibition by this compound can be calculated as follows:
% Inhibition = [1 - (Signal_this compound - Signal_Blank) / (Signal_Vehicle - Signal_Blank)] * 100
Dose-response curves can be generated by plotting the percentage of inhibition against the logarithm of the this compound concentration. The IC50 value can then be determined using a non-linear regression analysis.
When investigating SGLT2-independent effects in muscle and fat cells, it is important to compare the effects of this compound with and without insulin stimulation to understand its influence on basal and insulin-mediated glucose uptake. The use of AMPK activators (like AICAR) or inhibitors (like Compound C) can further elucidate the role of the AMPK signaling pathway in the observed effects of this compound.[4]
References
- 1. ms-ins.com [ms-ins.com]
- 2. abcam.com [abcam.com]
- 3. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. diabetesjournals.org [diabetesjournals.org]
- 5. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Canagliflozin Lowers Postprandial Glucose and Insulin by Delaying Intestinal Glucose Absorption in Addition to Increasing Urinary Glucose Excretion: Results of a randomized, placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sodium glucose cotransporter 2 inhibitor canagliflozin attenuates liver cancer cell growth and angiogenic activity by inhibiting glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The diabetes medication canagliflozin promotes mitochondrial remodelling of adipocyte via the AMPK-Sirt1-Pgc-1α signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cinnamon Extract Enhances Glucose Uptake in 3T3-L1 Adipocytes and C2C12 Myocytes by Inducing LKB1-AMP-Activated Protein Kinase Signaling | PLOS One [journals.plos.org]
Application Notes & Protocols: Experimental Design for Tianagliflozin Studies in Diabetic Animal Models
Introduction
Tianagliflozin is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2). SGLT2 is primarily located in the proximal convoluted tubules of the kidneys and is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.[1][2] By inhibiting SGLT2, this compound blocks glucose reabsorption, leading to increased urinary glucose excretion (UGE) and a subsequent reduction in blood glucose levels.[3] This insulin-independent mechanism of action makes it an effective therapeutic agent for managing type 2 diabetes mellitus (T2DM).[2][4] These application notes provide a comprehensive guide for designing and conducting preclinical studies of this compound in various diabetic animal models, complete with detailed protocols for key efficacy assessments.
Animal Models for Diabetes Research
The selection of an appropriate animal model is critical for investigating the efficacy of anti-diabetic agents. Both type 1 diabetes (T1DM) and type 2 diabetes (T2DM) can be modeled in animals through genetic modification, surgical intervention, or chemical induction.[5]
-
Type 1 Diabetes Models : These models are characterized by the autoimmune destruction of pancreatic β-cells, leading to absolute insulin deficiency.[5] A common method is the chemical induction using streptozotocin (STZ), which is toxic to β-cells.[6]
-
Type 2 Diabetes Models : These models exhibit insulin resistance and/or relative insulin deficiency.[5]
-
Genetic Models : Mice such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat have genetic mutations that lead to obesity, insulin resistance, and hyperglycemia.[7][8] The TallyHO (TH) mouse is a polygenic model for early-onset T2DM.[9]
-
Diet-Induced Models : Feeding rodents a high-fat diet (HFD) can induce obesity and insulin resistance, mimicking the metabolic state of human T2DM.[10]
-
Experimental Design and Workflow
A well-structured experimental workflow is essential for obtaining robust and reproducible data. The following diagram outlines a typical workflow for evaluating this compound in a diabetic animal model.
Signaling Pathways
Primary Mechanism: SGLT2 Inhibition
The primary mechanism of this compound involves the competitive and reversible inhibition of SGLT2 in the kidney's proximal tubule. This action prevents glucose reabsorption, thereby increasing its excretion in the urine and lowering blood glucose levels.[3]
Potential Secondary Mechanism: AMPK Activation
Studies on Canagliflozin, another SGLT2 inhibitor, suggest a potential secondary mechanism involving the activation of AMP-activated protein kinase (AMPK) by inhibiting mitochondrial function.[11][12] AMPK is a master regulator of cellular energy homeostasis. Its activation can lead to beneficial metabolic effects, such as reduced lipid synthesis.[11]
Quantitative Data Summary
The following tables summarize representative data from studies using SGLT2 inhibitors in various diabetic animal models. These values can serve as a benchmark for expected outcomes in this compound experiments.
Table 1: Effects on Glycemic Control and Body Weight
| Animal Model | Treatment | Duration | Change in HbA1c | Change in Blood Glucose | Change in Body Weight | Reference |
|---|---|---|---|---|---|---|
| ZDF Rats | Canagliflozin (3 mg/kg) | 4 weeks | ↓ 1.6% | ↓ 157 mg/dL | ↓ 13 g | [8] |
| db/db Mice | Canagliflozin (10 mg/kg) | Acute | N/A | ↓ 361 mg/dL | N/A | [8] |
| STZ-induced Rats | Empagliflozin | 10 weeks | N/A | Significant ↓ vs. control | ↓ vs. control | [6] |
| TallyHO Mice | Canagliflozin | 12 weeks | N/A | Normalized to control | Prevented weight loss | [9] |
| Diabetic ApoE-/- Mice | Canagliflozin (30 mg/kg) | 12 weeks | N/A | ↓ vs. vehicle | No significant change |[13] |
Table 2: Effects on Renal Function
| Animal Model | Treatment | Parameter | Result | Reference |
|---|---|---|---|---|
| ZDF Rats | Canagliflozin (1 mg/kg) | Renal Threshold for Glucose (RTG) | Lowered from 415 mg/dL to 94 mg/dL | [8] |
| db/db Mice | Canagliflozin (1, 3, 10 mg/kg) | 24h Urinary Glucose Excretion | Dose-dependent increase | [8] |
| Normal Wistar Rats | Canagliflozin (3 mg/kg) | 24h Urinary Glucose Excretion | ↑ 69 g/24h |[8] |
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
The OGTT assesses the body's ability to clear a glucose load and is a primary indicator of insulin sensitivity and glucose metabolism.[14]
-
Materials :
-
Procedure :
-
Fast animals for 4-6 hours (mice) or overnight (rats, approx. 16 hours), ensuring free access to water.[14][16]
-
Record the body weight of each animal to calculate the glucose dose.[10]
-
At time t=0, collect a baseline blood sample from the tail vein and measure blood glucose.[16]
-
Immediately administer a glucose solution via oral gavage. A typical dose is 1-2 g/kg body weight.[16][17]
-
Collect subsequent blood samples at 15, 30, 60, and 120 minutes post-glucose administration.[15]
-
Measure blood glucose at each time point.
-
At the end of the test, return food to the cages.
-
-
Data Analysis :
-
Plot mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion to quantify overall glucose tolerance.
-
Insulin Tolerance Test (ITT)
The ITT measures the hypoglycemic response to an exogenous insulin injection, providing a direct assessment of peripheral insulin sensitivity.[14][18]
-
Materials :
-
Humulin R or equivalent short-acting insulin.
-
Sterile saline or other appropriate vehicle.[19]
-
Handheld glucometer and test strips.
-
Syringes for intraperitoneal (IP) injection.
-
Animal scale.
-
-
Procedure :
-
Fast animals for 4-6 hours.[18]
-
Record the body weight of each animal.
-
At time t=0, collect a baseline blood sample from the tail vein and measure blood glucose.
-
Administer insulin via IP injection. The dose must be optimized for the specific model and its degree of insulin resistance (e.g., 0.75 U/kg for chow-fed mice, up to 2.5 U/kg for severely resistant models).[18]
-
Collect subsequent blood samples at 15, 30, 45, and 60 minutes post-injection.[14]
-
Measure blood glucose at each time point.
-
Monitor animals closely for signs of severe hypoglycemia. Have a glucose solution ready for rescue if needed.[18]
-
-
Data Analysis :
-
Plot blood glucose levels as a percentage of the baseline (t=0) value over time.
-
Calculate the rate of glucose disappearance (KITT) during the initial linear phase of decline (e.g., 0-30 minutes).
-
Measurement of Urinary Glucose Excretion (UGE)
This is a key pharmacodynamic endpoint for SGLT2 inhibitors, directly measuring the drug's mechanism of action.
-
Materials :
-
Metabolic cages for individual animal housing and urine collection.
-
Urine collection tubes.
-
Glucose assay kit suitable for urine samples.
-
-
Procedure :
-
Acclimatize animals to the metabolic cages for at least 24 hours before the study begins.
-
Following drug administration (acute or during a chronic study), place animals in metabolic cages.
-
Collect urine over a defined period, typically 24 hours.
-
Record the total volume of urine collected for each animal.
-
Measure the glucose concentration in the collected urine samples using a suitable assay.
-
-
Data Analysis :
-
Calculate the total amount of glucose excreted over the collection period (Urine Volume × Urine Glucose Concentration).
-
Compare UGE between this compound-treated groups and the vehicle control group.
-
Histopathological Analysis of the Pancreas
Histology of the pancreas can reveal changes in islet morphology, β-cell mass, and signs of inflammation or damage.[20][21]
-
Materials :
-
Procedure :
-
At the end of the study, euthanize animals and carefully dissect the pancreas.
-
Fix the tissue in 10% neutral buffered formalin for 24 hours.
-
Process the tissue through graded alcohols and xylene, and embed in paraffin.
-
Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Mount sections on glass slides.
-
For general morphology, stain with H&E.[20]
-
For specific cell types, perform immunohistochemistry using antibodies against insulin (to identify β-cells) and glucagon (to identify α-cells).[22]
-
Image the stained sections using a light microscope.
-
-
Data Analysis :
-
Qualitatively assess islet morphology, looking for signs of atrophy, inflammation, or degeneration.[21]
-
Quantitatively measure islet area, β-cell area (from insulin-positive staining), and α-cell area using image analysis software.[22]
-
Calculate β-cell mass by multiplying the relative β-cell area by the total pancreatic weight.
-
References
- 1. Canagliflozin - Wikipedia [en.wikipedia.org]
- 2. patientcareonline.com [patientcareonline.com]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. Use of Animal Models for Investigating Cardioprotective Roles of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The use of animal models in diabetes research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of SGLT2 inhibitor administration on blood glucose level and body weight in type 1 diabetes rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
- 9. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Na+/Glucose Cotransporter Inhibitor Canagliflozin Activates AMPK by Inhibiting Mitochondrial Function and Increasing Cellular AMP Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Canagliflozin Prevents Diabetes-Induced Vascular Dysfunction in ApoE-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. joe.bioscientifica.com [joe.bioscientifica.com]
- 15. mmpc.org [mmpc.org]
- 16. protocols.io [protocols.io]
- 17. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. olac.berkeley.edu [olac.berkeley.edu]
- 20. sryahwapublications.com [sryahwapublications.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Tianagliflozin: Administration and Dosage for In Vivo Research
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tianagliflozin, also known as canagliflozin, is a potent and selective inhibitor of the sodium-glucose co-transporter 2 (SGLT2).[1][2][3] SGLT2 is primarily located in the proximal convoluted tubules of the kidney and is responsible for the majority of glucose reabsorption from the glomerular filtrate.[4] By inhibiting SGLT2, this compound reduces the reabsorption of glucose, increases urinary glucose excretion, and consequently lowers blood glucose levels in an insulin-independent manner.[2][3] This unique mechanism of action has made it a subject of extensive preclinical and clinical research for the management of type 2 diabetes mellitus and has revealed additional therapeutic benefits in cardiovascular and renal diseases.[1][4][5]
These application notes provide a comprehensive overview of the administration and dosage of this compound for in vivo research, summarizing key pharmacokinetic and pharmacodynamic data from various animal models. Detailed experimental protocols are provided to guide researchers in their study design.
Mechanism of Action: SGLT2 Inhibition
The primary mechanism of this compound involves the competitive inhibition of SGLT2 in the kidneys. This action leads to a reduction in the renal threshold for glucose (RTG), promoting the excretion of excess glucose in the urine.[6] This glucosuric effect directly lowers plasma glucose concentrations.
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and pharmacodynamic parameters of this compound observed in various in vivo models.
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | Reference |
| Human | 100 mg (single dose) | 1-2 | - | 10.6 | [7] |
| 300 mg (single dose) | 1-2 | - | 13.1 | [7] | |
| Japanese T2DM Patients | 100 mg (single dose) | 1.0 | - | 10.22-13.26 | [8] |
| 200 mg (single dose) | 1.0 | - | 10.22-13.26 | [8] | |
| 400 mg (single dose) | 1.0 | - | 10.22-13.26 | [8] | |
| Horse (Standardbred mares) | 1.8 mg/kg (single oral) | 2.2 | 2623 | 21.8 | [9] |
| 3.6 mg/kg (single oral) | 2.8 | 4975 | 23.0 | [9] |
Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration; t1/2: Elimination half-life.
Table 2: In Vivo Dosage and Pharmacodynamic Effects of this compound
| Animal Model | Dose | Duration | Key Pharmacodynamic Effects | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | 1 mg/kg | 4 weeks | Lowered renal threshold for glucose from 415 mg/dL to 94 mg/dL; Decreased HbA1c. | [6] |
| db/db Mice | Not specified | Acute | Dose-dependently decreased blood glucose concentrations. | [6] |
| Obese Animal Models | Not specified | Not specified | Increased urinary glucose excretion, decreased blood glucose, reduced body weight gain. | [6] |
| Rats (Fertility Study) | up to 100 mg/kg/day | - | No adverse effects on mating or fertility. | [10][11][12] |
| Dogs (Diabetic) | 2.1-3.8 mg/kg/day | 7 days | Added to insulin therapy. | [13] |
| Dogs (Healthy) | 4-100 mg/kg/day | up to 12 months | Doses up to 30 mg/kg/day were well tolerated. | [13] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodent Models
This protocol describes the general procedure for single or repeated oral administration of this compound to rats or mice.
Materials:
-
This compound (Canagliflozin)
-
Vehicle (e.g., 0.5% w/v methylcellulose in purified water)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Suspend the calculated amount of this compound in the vehicle.
-
Vortex or sonicate the suspension to ensure homogeneity. Prepare fresh daily unless stability data indicates otherwise.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately before dosing to calculate the precise volume to be administered.
-
Gently restrain the animal.
-
Insert the oral gavage needle carefully into the esophagus.
-
Administer the calculated volume of the this compound suspension slowly.
-
Observe the animal for a short period after dosing to ensure no adverse reactions.
-
-
Dosing Schedule:
-
For acute studies, a single dose is administered.
-
For chronic studies, administer the dose once daily at the same time each day for the specified duration of the study.
-
Protocol 2: Assessment of Pharmacodynamic Effects in a Diabetic Rodent Model
This protocol outlines the key measurements to assess the in vivo efficacy of this compound.
Model: Zucker Diabetic Fatty (ZDF) rats or db/db mice.
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Measurements: Before initiating treatment, collect baseline data for:
-
Blood glucose (from tail vein)
-
Body weight
-
Food and water intake
-
Urine collection (using metabolic cages) for baseline urinary glucose excretion (UGE).
-
-
Treatment:
-
Divide animals into vehicle control and this compound treatment groups.
-
Administer this compound or vehicle orally once daily as described in Protocol 1. A common dose for initial studies in ZDF rats is 1 mg/kg.[6]
-
-
Monitoring and Measurements:
-
Daily: Monitor body weight, food, and water intake.
-
Weekly: Measure non-fasting or fasting blood glucose.
-
Periodic Urine Collection: Place animals in metabolic cages at selected time points (e.g., day 1, week 1, week 4) for 24-hour urine collection to measure UGE and urine volume.
-
End of Study:
-
Collect terminal blood samples for HbA1c measurement.
-
Tissues of interest (e.g., kidney, pancreas) can be harvested for further analysis.
-
-
Experimental Workflow and Signaling Pathway Diagrams
Caption: A typical experimental workflow for in vivo studies with this compound.
Caption: Logical relationship of the physiological effects of this compound.
Conclusion
This compound is a valuable tool for in vivo research in diabetes, obesity, and cardiovascular disease. The selection of an appropriate animal model and dosage regimen is critical for obtaining meaningful and reproducible results. The protocols and data presented in these application notes are intended to serve as a guide for researchers. It is recommended to perform pilot studies to determine the optimal dose and administration schedule for specific experimental conditions and research questions.
References
- 1. SGLT2 Inhibitors: An Evidence-Based Update on Cardiovascular Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uspharmacist.com [uspharmacist.com]
- 4. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SGLT2 inhibitors: an evidence-based update on cardiovascular implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 8. Pharmacokinetics, Pharmacodynamics, and Safety of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Canagliflozin: Pharmacokinetics, tolerability and glucose/insulin effects of supratherapeutic doses in healthy horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.hres.ca [pdf.hres.ca]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Effect of sodium‐glucose cotransporter 2 inhibitor canagliflozin on interstitial glucose concentration in insulin‐treated diabetic dogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Renal Glucose Threshold Following Tianagliflozin Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the renal glucose threshold (RTG) in preclinical and clinical settings, specifically to evaluate the pharmacodynamic effects of the SGLT2 inhibitor, Tianagliflozin.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) inhibitors, such as this compound, represent a significant class of therapeutic agents for the management of type 2 diabetes mellitus.[1] Their primary mechanism of action involves the inhibition of SGLT2 in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of filtered glucose from the tubular fluid, thereby lowering the renal threshold for glucose and promoting urinary glucose excretion.[1][2] The measurement of RTG is a critical pharmacodynamic endpoint in the development of SGLT2 inhibitors, providing a quantitative measure of the drug's efficacy in blocking its target. In healthy individuals, the RTG is typically between 180-200 mg/dL.[3][4]
Key Concepts
-
Renal Glucose Threshold (RTG): The plasma glucose concentration above which the kidneys begin to excrete glucose into the urine.[5][6]
-
Maximum Tubular Reabsorptive Capacity for Glucose (TmG): The maximum rate at which the renal tubules can reabsorb glucose.[5][7][8] Once the filtered load of glucose exceeds the TmG, glucosuria occurs.
-
Splay: The curvilinear portion of the glucose titration curve that depicts the slight difference between the theoretical and actual renal glucose thresholds due to the heterogeneity of nephrons.[2][5][7]
Experimental Protocols
Two primary methods are employed to determine the renal glucose threshold: the gold-standard Stepwise Hyperglycemic Clamp (SHC) and the more clinically practical Mixed-Meal Tolerance Test (MMTT).
Protocol 1: Stepwise Hyperglycemic Clamp (SHC) for RTG Determination
The SHC is the gold-standard technique for accurately assessing RTG.[3][4][9] It involves raising and maintaining plasma glucose concentrations at various hyperglycemic levels and measuring the corresponding urinary glucose excretion.
Objective: To precisely determine the RTG by creating a glucose titration curve.
Materials:
-
This compound (or vehicle control)
-
20% glucose solution
-
Insulin (for initial glucose level adjustment if necessary)
-
Saline solution
-
Infusion pumps
-
Urine collection supplies
-
Analytical equipment for measuring glucose and creatinine in blood and urine samples (e.g., glucose oxidase-based analyzer)[3][10]
Procedure:
-
Subject Preparation:
-
Baseline Measurements:
-
Collect baseline blood and urine samples to determine fasting plasma glucose, insulin, and creatinine levels.
-
-
Glucose Clamping:
-
Initiate a primed-continuous infusion of 20% glucose to raise the plasma glucose concentration to the first target level (e.g., 126 mg/dL).[3][10] Intravenous insulin may be used initially to lower blood glucose to the starting target if the subject is hyperglycemic.[3][10]
-
Maintain the target plasma glucose concentration for a defined period (e.g., 2.5 hours).[3][10]
-
Monitor blood glucose frequently (e.g., every 5-10 minutes) and adjust the glucose infusion rate to maintain the target level.
-
Sequentially increase the plasma glucose concentration to subsequent target levels (e.g., 171, 216, 261, and 306 mg/dL) in a stepwise manner, with each step maintained for a set duration.[3][10]
-
-
Urine Collection:
-
Sample Analysis:
-
Measure glucose and creatinine concentrations in all collected blood and urine samples.
-
Calculate the urinary glucose excretion (UGE) rate and the filtered glucose load (plasma glucose x glomerular filtration rate, where GFR can be estimated from creatinine clearance).
-
-
Data Analysis:
-
Plot the UGE rate against the corresponding plasma glucose concentration.
-
The RTG is determined as the plasma glucose concentration at which glucose first appears in the urine, or by extrapolating the linear portion of the glucose excretion curve back to the x-axis.
-
Protocol 2: Mixed-Meal Tolerance Test (MMTT) for RTG Estimation
The MMTT provides a more physiological and less invasive method for estimating RTG and is well-suited for larger clinical trials.[3][4][9]
Objective: To estimate RTG under more physiological conditions of postprandial hyperglycemia.
Materials:
-
This compound (or vehicle control)
-
Standardized mixed-meal (e.g., 700 kcal with 100 g carbohydrates)[10]
-
Blood collection supplies
-
Urine collection containers
-
Analytical equipment for glucose and creatinine measurement
Procedure:
-
Subject Preparation:
-
Subjects should fast overnight.
-
Administer this compound or placebo at a specified time before the meal.
-
-
Baseline Samples:
-
Collect baseline blood and urine samples before meal ingestion.
-
-
Meal Ingestion:
-
The subject consumes the standardized mixed-meal within a specified timeframe.
-
-
Postprandial Sampling:
-
Sample Analysis:
-
Measure glucose and creatinine concentrations in all collected blood and urine samples.
-
Calculate the UGE rate and estimate the glomerular filtration rate (eGFR).
-
-
Data Analysis:
Data Presentation
The following tables summarize representative quantitative data on the effect of SGLT2 inhibitors on renal glucose threshold. While specific data for this compound is proprietary, the data for Canagliflozin, another SGLT2 inhibitor, provides a strong surrogate for the expected effects.
Table 1: Renal Glucose Threshold (RTG) in Untreated vs. Canagliflozin-Treated Subjects with Type 2 Diabetes Mellitus (T2DM)
| Treatment Group | Method | Mean RTG (mg/dL) |
| Untreated T2DM | SHCP | 216.2 ± 23.4 |
| Canagliflozin-Treated T2DM | SHCP | 48.6 ± 19.8 |
Data adapted from a study on Canagliflozin in subjects with T2DM, demonstrating the significant reduction in RTG following SGLT2 inhibition.[10]
Table 2: Renal Glucose Threshold (RTG) in a Preclinical Model (Zucker Diabetic Fatty Rats) Before and After Canagliflozin Treatment
| Treatment Group | Mean RTG (mg/dL) |
| Vehicle-Treated | 415 ± 12 |
| Canagliflozin (1 mg/kg) | 94 ± 10 |
Data from a preclinical study illustrating the potent effect of SGLT2 inhibition on RTG in a diabetic animal model.[11][12]
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
Caption: Mechanism of SGLT2 Inhibition by this compound in the Renal Proximal Tubule.
Caption: Experimental Workflow for the Stepwise Hyperglycemic Clamp (SHC) Protocol.
References
- 1. Renal threshold for glucose reabsorption predicts diabetes improvement by sodium‐glucose cotransporter 2 inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Transport maximum - Wikipedia [en.wikipedia.org]
- 6. Elevation of the renal threshold for glucose is associated with insulin resistance and higher glycated hemoglobin levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. courses.minia.edu.eg [courses.minia.edu.eg]
- 8. THE TUBULAR MAXIMA PAGE [faculty.etsu.edu]
- 9. Validation of a novel method for determining the renal threshold for glucose excretion in untreated and canagliflozin-treated subjects with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Effect of canagliflozin on renal threshold for glucose, glycemia, and body weight in normal and diabetic animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of Canagliflozin on Renal Threshold for Glucose, Glycemia, and Body Weight in Normal and Diabetic Animal Models | PLOS One [journals.plos.org]
Application of Tianagliflozin in Cardiac and Renal Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available research data specifically on Tianagliflozin is limited. The following application notes and protocols are primarily based on studies of other SGLT2 inhibitors, such as Canagliflozin, Dapagliflozin, and Empagliflozin. These compounds share a common mechanism of action, and the provided information is intended to serve as a valuable reference for designing and conducting preclinical studies with this compound. Researchers should optimize protocols specifically for this compound based on their own in-house validation.
Introduction to this compound and SGLT2 Inhibition
This compound belongs to the class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. SGLT2 is predominantly expressed in the proximal tubules of the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting SGLT2, this compound promotes urinary glucose excretion, thereby lowering blood glucose levels.[1]
Beyond their glycemic control, SGLT2 inhibitors have demonstrated significant protective effects in both cardiac and renal diseases, independent of their glucose-lowering action.[1][2] These benefits are attributed to a variety of mechanisms, including diuretic and natriuretic effects, reduction in blood pressure, improved cardiac energy metabolism, and anti-inflammatory and anti-fibrotic effects.[2][3]
Application in Cardiac Disease Models
SGLT2 inhibitors have shown promise in mitigating cardiac remodeling and improving cardiac function in various preclinical models of heart failure.[4][5] These models often involve inducing cardiac stress through surgical or chemical means to mimic human heart failure conditions.
Key Cardiac Endpoints to Assess:
-
Cardiac Function: Left ventricular ejection fraction (LVEF), fractional shortening, cardiac output, and diastolic function parameters (e.g., E/A ratio, E/e' ratio) are commonly measured using echocardiography.[6][7]
-
Cardiac Remodeling: Left ventricular mass, wall thickness, and chamber dimensions can be assessed by echocardiography or histological analysis.[4][7]
-
Cardiac Fibrosis: Histological staining (e.g., Masson's trichrome, Picrosirius red) and quantification of collagen deposition are used to evaluate the extent of fibrosis.[8]
-
Biomarkers: Plasma or tissue levels of cardiac stress markers (e.g., NT-proBNP, BNP) and fibrosis markers (e.g., TGF-β, CTGF) can be measured by ELISA or other immunoassays.[9]
Quantitative Data from SGLT2 Inhibitor Studies in Cardiac Models
Table 1: Effect of Canagliflozin on Cardiac Function and Remodeling in a Rat Model of Hypertensive Heart Failure [6][9]
| Parameter | Control (High-Salt Diet) | Canagliflozin-Treated (High-Salt Diet) |
| E/A Ratio | Significantly decreased | Significantly increased vs. Control |
| Serum BNP (pg/mL) | Significantly increased | Significantly reduced vs. Control |
| LV Hypertrophy | Present | Attenuated |
Table 2: Effect of Canagliflozin on Cardiac Biomarkers in a Rat Model of Chronic Heart Failure [8]
| Biomarker | Control (CHF) | Canagliflozin-Treated (CHF) |
| COL1A1 (mRNA expression) | Upregulated | Significantly reduced vs. Control |
| COL3A1 (mRNA expression) | Upregulated | Significantly reduced vs. Control |
| FN1 (mRNA expression) | Upregulated | Significantly reduced vs. Control |
| p-AKT/AKT ratio | Increased | Significantly decreased vs. Control |
| p-ERK1/2/ERK1/2 ratio | Increased | Significantly decreased vs. Control |
Application in Renal Disease Models
The renoprotective effects of SGLT2 inhibitors are well-documented in various animal models of diabetic nephropathy and chronic kidney disease.[10][11][12][13][14][15] These models often utilize genetic predisposition to diabetes (e.g., db/db mice, Zucker diabetic fatty rats) or induction of diabetes and kidney injury through chemical agents (e.g., streptozotocin).
Key Renal Endpoints to Assess:
-
Renal Function: Glomerular filtration rate (GFR), serum creatinine, and blood urea nitrogen (BUN) are key indicators of kidney function.[10]
-
Albuminuria: The urinary albumin-to-creatinine ratio (UACR) is a critical marker of glomerular injury.
-
Renal Histopathology: Glomerular hypertrophy, mesangial expansion, and tubulointerstitial fibrosis are assessed through histological staining (e.g., PAS, Masson's trichrome).[10]
-
Biomarkers: Markers of inflammation (e.g., TNF-α, IL-6), oxidative stress, and fibrosis (e.g., TGF-β) in kidney tissue or urine can be quantified.[12]
Quantitative Data from SGLT2 Inhibitor Studies in Renal Models
Table 3: Effect of Canagliflozin on Renal Parameters in a Rat Model of Diabetic Nephropathy [10]
| Parameter | Diabetic Control | Canagliflozin-Treated (Diabetic) |
| Urinary Albumin Excretion | Significantly increased | Significantly reduced vs. Diabetic Control |
| BUN | Significantly increased | Significantly reduced vs. Diabetic Control |
| Serum Creatinine | Significantly increased | Significantly reduced vs. Diabetic Control |
Table 4: Effect of Canagliflozin on Renal Biomarkers in STZ-Induced Diabetic Nephropathy Mice [12]
| Biomarker | Diabetic Control | Canagliflozin-Treated (Diabetic) |
| Renal Weight / Body Weight Ratio | Significantly increased | Returned to normal levels |
| Urinary Albumin | Significantly increased | Returned to normal levels |
| Serum TGF-β | Elevated | Returned to similar levels as control |
| p-STAT3 in kidney tissue | Elevated | Returned to similar levels as control |
Experimental Protocols (Representative Examples using Canagliflozin)
Protocol 1: Hypertensive Heart Failure Model in Dahl Salt-Sensitive Rats
This protocol is based on a study investigating the effects of Canagliflozin on hypertensive heart failure.[6][9]
1. Animal Model:
-
Male Dahl salt-sensitive rats.
-
House rats under standard laboratory conditions.
2. Induction of Hypertensive Heart Failure:
-
Feed a high-salt diet (e.g., 8% NaCl) for a specified period (e.g., 12 weeks) to induce hypertension and subsequent heart failure.
3. Drug Administration:
-
Treatment Group: Administer Canagliflozin (or this compound) orally once daily. A potential starting dose for Canagliflozin is 3 mg/kg/day.[8]
-
Control Group: Administer vehicle (e.g., saline) orally once daily.
-
Treatment duration should be sufficient to observe effects on cardiac remodeling (e.g., 12 weeks).[6]
4. Monitoring and Endpoint Analysis:
-
Monitor blood pressure regularly.
-
Perform echocardiography to assess cardiac function and dimensions at baseline and at the end of the study.
-
Collect blood samples for biomarker analysis (e.g., BNP).
-
At the end of the study, euthanize animals and harvest hearts for histological analysis (e.g., H&E, Masson's trichrome) and molecular analysis (e.g., qRT-PCR for fibrosis markers).
Protocol 2: Diabetic Nephropathy Model in STZ-Induced Diabetic Mice
This protocol is based on a study examining the effects of Canagliflozin on diabetic nephropathy.[12]
1. Animal Model:
-
Male mice (e.g., C57BL/6).
-
House mice under standard laboratory conditions.
2. Induction of Diabetes:
-
Induce diabetes by intraperitoneal injection of streptozotocin (STZ) dissolved in citrate buffer. A common dose is 50-60 mg/kg for 5 consecutive days.
-
Confirm diabetes by measuring blood glucose levels.
3. Drug Administration:
-
Treatment Group: Administer Canagliflozin (or this compound) orally once daily. A potential dose for Canagliflozin is 10 mg/kg/day.
-
Diabetic Control Group: Administer vehicle orally once daily.
-
Normal Control Group: Non-diabetic mice receiving vehicle.
-
Treatment should be initiated after the onset of hyperglycemia and continued for a period sufficient to develop nephropathy (e.g., 8-12 weeks).
4. Monitoring and Endpoint Analysis:
-
Monitor blood glucose and body weight regularly.
-
Collect 24-hour urine samples at intervals to measure urinary albumin excretion.
-
At the end of the study, collect blood for measurement of serum creatinine and BUN.
-
Euthanize animals and harvest kidneys for histological analysis (e.g., PAS staining for glomerulosclerosis) and molecular analysis (e.g., Western blot for signaling proteins like TGF-β and STAT3).[12]
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. An Overview of the Cardiorenal Protective Mechanisms of SGLT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kidneynews.org [kidneynews.org]
- 3. researchgate.net [researchgate.net]
- 4. Cardiac remodeling with SGLT2 inhibitors in heart failure with reduced ejection fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short-term anti-remodeling effects of gliflozins in diabetic patients with heart failure and reduced ejection fraction: an explainable artificial intelligence approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | An Effective Sodium-Dependent Glucose Transporter 2 Inhibition, Canagliflozin, Prevents Development of Hypertensive Heart Failure in Dahl Salt-Sensitive Rats [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Canagliflozin combined with aerobic exercise protects against chronic heart failure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Effective Sodium-Dependent Glucose Transporter 2 Inhibition, Canagliflozin, Prevents Development of Hypertensive Heart Failure in Dahl Salt-Sensitive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. heraldopenaccess.us [heraldopenaccess.us]
- 11. Renal Protection with SGLT2 Inhibitors: Effects in Acute and Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tjqk.magtech.com.cn [tjqk.magtech.com.cn]
- 13. Canagliflozin Reduces Renal Failure Risk and Cardiovascular Events in Type 2 Diabetics | Docwire News [docwirenews.com]
- 14. Canagliflozin Shown to Improve Cardiovascular and Renal Outcomes in People with Type 2 Diabetes and Kidney Disease | American Diabetes Association [diabetes.org]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
Application Notes and Protocols for Immunohistochemical Localization of SGLT2 in Response to Tianagliflozin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sodium-glucose cotransporter 2 (SGLT2) is a key protein responsible for the reabsorption of glucose in the kidneys.[1][2] SGLT2 inhibitors, a class of drugs used to treat type 2 diabetes, block this transporter, leading to increased urinary glucose excretion and a lowering of blood glucose levels.[1][2][3] Tianagliflozin is an SGLT2 inhibitor. Understanding the effect of this compound on the expression and localization of SGLT2 in renal tissues is crucial for elucidating its mechanism of action and potential long-term effects. Immunohistochemistry (IHC) is a powerful technique to visualize the distribution and quantify the expression levels of SGLT2 within the kidney.
These application notes provide detailed protocols for the localization of SGLT2 in kidney tissue using IHC and for assessing changes in its expression in response to treatment with this compound.
Key Experimental Considerations
Antibody Selection: The specificity and validation of the primary antibody are critical for accurate SGLT2 localization. Several commercial antibodies have been validated for IHC.[4][5][6] It is essential to choose an antibody that has been validated in the species being studied and for the specific application (e.g., paraffin-embedded tissue).
Tissue Preparation: Proper fixation and processing of kidney tissue are vital to preserve tissue morphology and antigenicity. Formalin-fixed, paraffin-embedded (FFPE) tissue is a common starting material for IHC.
Antigen Retrieval: This step is often necessary to unmask the antigenic epitopes that may be altered by formalin fixation. Heat-induced epitope retrieval (HIER) using a citrate buffer is a commonly used method.[7]
Detection System: A sensitive detection system is required to visualize the SGLT2 protein. This typically involves a secondary antibody conjugated to an enzyme (like horseradish peroxidase) that catalyzes a chromogenic reaction, or a fluorescent dye for immunofluorescence.
Controls: Appropriate positive and negative controls are essential to validate the staining results.
-
Positive Control: Kidney tissue known to express SGLT2.[8][9]
-
Negative Control: A tissue section incubated without the primary antibody to check for non-specific binding of the secondary antibody.
-
Isotype Control: A tissue section incubated with an antibody of the same isotype and concentration as the primary antibody but directed against an antigen not present in the tissue.
Signaling Pathway and Drug Action
The following diagram illustrates the mechanism of action of this compound on SGLT2 in the renal proximal tubule.
Caption: Mechanism of this compound action on SGLT2.
Experimental Workflow
The following diagram outlines the major steps in the immunohistochemical analysis of SGLT2 localization.
Caption: Workflow for SGLT2 Immunohistochemistry.
Detailed Experimental Protocols
Protocol 1: Immunohistochemical Staining of SGLT2 in FFPE Kidney Tissue
Materials:
-
FFPE kidney tissue sections (5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Citrate buffer (10 mM, pH 6.0) for antigen retrieval
-
Phosphate-buffered saline (PBS)
-
3% Hydrogen peroxide in methanol
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-SGLT2 polyclonal antibody (validated for IHC)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Rehydrate through a graded series of ethanol: 100% (2x, 3 min each), 95% (3 min), 70% (3 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in citrate buffer (pH 6.0).
-
Heat in a pressure cooker or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature in the buffer for 20 minutes.
-
Rinse with PBS (2x, 5 min each).
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 10 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (2x, 5 min each).
-
-
Blocking:
-
Incubate sections with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-SGLT2 antibody to its optimal concentration in blocking buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3x, 5 min each).
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3x, 5 min each).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color develops (typically 1-10 minutes).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 1-2 minutes.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol: 70% (3 min), 95% (3 min), 100% (2x, 3 min each).
-
Clear in xylene (2x, 5 min each).
-
Mount with a permanent mounting medium.
-
Protocol 2: Quantification of SGLT2 Staining
Image Acquisition:
-
Images of stained kidney sections should be captured using a bright-field microscope equipped with a digital camera.
-
Ensure consistent lighting conditions and magnification (e.g., 200x or 400x) for all images.
-
Acquire images from multiple, randomly selected fields of view per tissue section.
Image Analysis:
-
Image analysis software (e.g., ImageJ/Fiji, QuPath) can be used for quantitative analysis.
-
Method 1: Staining Intensity Score:
-
Score the intensity of SGLT2 staining in the proximal tubules on a semi-quantitative scale (e.g., 0 = no staining, 1 = weak, 2 = moderate, 3 = strong).
-
Calculate an average intensity score for each sample.
-
-
Method 2: Percentage of Positive Area:
-
Set a color threshold to distinguish the DAB-positive (brown) staining from the hematoxylin-counterstained (blue) tissue.
-
Calculate the percentage of the total proximal tubule area that is positively stained for SGLT2.
-
Data Presentation
Quantitative data from the IHC analysis should be summarized in a clear and concise table. The following is a template table with hypothetical data illustrating the effect of this compound on SGLT2 expression.
| Treatment Group | N | SGLT2 Staining Intensity (Mean ± SEM) | SGLT2 Positive Area (%) (Mean ± SEM) |
| Vehicle Control | 6 | 2.5 ± 0.2 | 75 ± 5 |
| This compound (Low Dose) | 6 | 2.1 ± 0.3 | 60 ± 6 |
| This compound (High Dose) | 6 | 1.5 ± 0.2 | 45 ± 4 |
| *p < 0.05 vs. Vehicle Control; *p < 0.01 vs. Vehicle Control |
Discussion and Interpretation
A decrease in SGLT2 staining intensity or the percentage of positive area in the proximal tubules of this compound-treated animals compared to vehicle controls would suggest that the drug downregulates SGLT2 expression or promotes its internalization from the cell membrane. Conversely, some studies with other SGLT2 inhibitors have shown a compensatory increase in SGLT2 expression.[10][11] Therefore, careful quantification and statistical analysis are crucial for accurate interpretation of the results.
It is also important to correlate the IHC findings with other molecular techniques, such as Western blotting or qPCR, to confirm changes in SGLT2 protein and mRNA levels, respectively.
Conclusion
The protocols and guidelines presented here provide a comprehensive framework for the immunohistochemical localization and quantification of SGLT2 in response to this compound treatment. By following these detailed methods and employing appropriate controls and analytical techniques, researchers can gain valuable insights into the renal effects of this SGLT2 inhibitor.
References
- 1. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 2. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. SGLT2 Antibodies | Antibodies.com [antibodies.com]
- 5. bicellscientific.com [bicellscientific.com]
- 6. scbt.com [scbt.com]
- 7. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The Effect of SGLT2 Inhibition on Diabetic Kidney Disease in a Model of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting unexpected results in Tianagliflozin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tianagliflozin. The information is designed to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing lower-than-expected potency (high IC50) for this compound in our in vitro glucose uptake assay. What are the potential causes?
A1: Lower-than-expected potency can stem from several factors related to the experimental setup, the compound itself, or the biological system.
-
Cell Line Selection: The most common reason is the choice of cell line. Many cell lines, such as mouse embryonic fibroblasts (MEFs), do not express significant levels of SGLT2.[1] It is critical to use a cell line with confirmed SGLT2 expression, such as human kidney proximal tubule cells (e.g., HK-2) or engineered cell lines (e.g., HEK293 or CHO) stably overexpressing human SGLT2.[2]
-
Assay Conditions: Ensure that the assay buffer is sodium-based (e.g., Krebs-Ringer-Henseleit buffer), as SGLT2 is a sodium-glucose co-transporter.[2] Running a control in a sodium-free buffer should abolish SGLT2-specific uptake.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage or multiple freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a validated stock solution for each experiment.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity or interference.[2][3]
Below is a logical workflow to troubleshoot this issue:
Q2: Our experiments show this compound affects cell metabolism and growth in SGLT2-negative cell lines. Is this an off-target effect?
A2: Yes, this is likely an off-target effect. While this compound, like other gliflozins, primarily targets SGLT2, it is known to have SGLT2-independent effects. The most well-documented off-target mechanism is the activation of AMP-activated protein kinase (AMPK).[1][4] This occurs because canagliflozin can inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a corresponding increase in the cellular AMP:ATP ratio.[1] This metabolic stress activates AMPK, a central regulator of cellular energy homeostasis.
Activated AMPK can lead to various downstream effects, including:
-
Inhibition of anabolic pathways like fatty acid synthesis.[1]
-
Suppression of the mTOR pathway.[5]
-
Impaired T-cell effector function.[7]
Therefore, observing effects on cell proliferation, apoptosis, or general metabolism in SGLT2-negative cells is consistent with the known off-target pharmacology of canagliflozin.[1][5]
Q3: In our animal studies, the reduction in blood glucose was less than anticipated, despite confirming drug exposure. Why might this be?
A3: This phenomenon has been observed with SGLT2 inhibitors and is often due to a compensatory physiological response. When SGLT2 inhibitors increase urinary glucose excretion, the body may counteract the glucose loss by increasing endogenous glucose production (EGP) in the liver.[8][9] Studies have reported that SGLT2 inhibitors can paradoxically increase glucagon levels, which stimulates hepatic gluconeogenesis and glycogenolysis.[8] This rise in EGP can partially offset the glucose removed via the kidneys, resulting in a smaller net decrease in blood glucose levels than might be expected based on urinary glucose excretion alone.[8]
Q4: We are observing high variability between wells in our 96-well plate-based cell viability/glucose uptake assays. How can we reduce this?
A4: High variability in microplate assays is a common issue that can often be resolved by optimizing the protocol.[3][10]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media and compound concentration. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier.
-
Cell Seeding Density: Ensure a uniform, confluent monolayer of cells. Inconsistent cell numbers per well is a major source of variability. Optimize seeding density for your specific cell line and assay duration to ensure cells are in a healthy, logarithmic growth phase during the experiment.[3][11]
-
Pipetting and Mixing: Use calibrated pipettes and ensure thorough but gentle mixing when adding reagents to avoid disturbing the cell monolayer. Automated liquid handlers can improve consistency.[3]
-
Incubation: Ensure uniform temperature and CO2 distribution within the incubator. Stacking plates can lead to temperature gradients.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical trials of Canagliflozin, a closely related SGLT2 inhibitor, which can serve as a reference for expected outcomes.
Table 1: Summary of Efficacy from a 26-Week Monotherapy Trial [12]
| Parameter | Placebo (n=195) | Canagliflozin 100 mg (n=197) | Canagliflozin 300 mg (n=192) |
| Change in HbA1c (%) | +0.14 | -0.77 | -1.03 |
| Change in Body Weight (%) | -0.6 | -2.8 | -3.9 |
| Change in Systolic BP (mmHg) | -0.1 | -3.7 | -5.4 |
| Change in HDL-C (%) | +1.7 | +5.4 | +6.8 |
| Change in LDL-C (%) | +1.0 | +2.9 | +7.1 |
Table 2: Incidence of Common Adverse Events from Pooled Placebo-Controlled Trials [13][14]
| Adverse Event | Placebo | Canagliflozin 100 mg | Canagliflozin 300 mg |
| Female Genital Mycotic Infections | 3.2% | 10.4% | 11.4% |
| Male Genital Mycotic Infections | 0.6% | 4.2% | 3.7% |
| Urinary Tract Infections | 3.8% | 5.9% | 4.3% |
| Hypoglycemia (Overall) | Low and similar across groups | Low and similar across groups | Low and similar across groups |
Experimental Protocols
Protocol 1: In Vitro Non-Radioactive Glucose Uptake Assay
This protocol describes a common method to measure SGLT2-mediated glucose uptake using the fluorescent glucose analog 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) in a suitable cell line (e.g., HK-2).[2]
Materials:
-
HK-2 cells (or other SGLT2-expressing cell line)
-
96-well black, clear-bottom cell culture plates
-
Krebs-Ringer-Henseleit (KRH) buffer (containing NaCl)
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-NBDG fluorescent glucose analog
-
This compound (and other test compounds)
-
Phlorizin or Empagliflozin (positive control inhibitor)
-
D-glucose (for non-specific uptake control)
-
DMSO (vehicle)
-
Fluorescence plate reader (Excitation ~485 nm / Emission ~535 nm)
Procedure:
-
Cell Culture: Seed HK-2 cells in a 96-well plate at a density that ensures a confluent monolayer at the time of the assay (e.g., 5 x 10⁴ cells/well) and incubate for 24-48 hours.
-
Compound Preparation: Prepare stock solutions of this compound and controls in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Assay Execution: a. On the day of the assay, wash the cell monolayers twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the appropriate concentration of this compound, vehicle (DMSO), or controls to each well. c. Control Wells:
- Total Uptake: Vehicle only.
- Non-specific Uptake: High concentration of D-glucose (e.g., 30 mM) or Sodium-free KRH buffer.
- Positive Control: A known SGLT2 inhibitor (e.g., 100 µM Phlorizin). d. Pre-incubate the plate at 37°C for 15-30 minutes. e. To initiate uptake, add 10 µL of 2-NBDG solution to each well (final concentration 100-200 µM). f. Incubate at 37°C for 30-60 minutes. g. Terminate the uptake by aspirating the solution and washing the cells three times with ice-cold KRH buffer. h. Lyse the cells according to your chosen lysis buffer protocol.
-
Data Acquisition: Measure the fluorescence of the cell lysates using a plate reader (Ex: ~485 nm, Em: ~535 nm).
-
Data Analysis: a. Subtract background fluorescence (wells with no cells). b. Calculate SGLT2-specific uptake: (Total Uptake) - (Non-specific Uptake). c. Calculate the percentage of inhibition for each concentration relative to the SGLT2-specific uptake. d. Plot the percent inhibition against the log of the compound concentration and use a four-parameter logistic model to determine the IC50 value.[2]
Signaling Pathway & Workflow Diagrams
References
- 1. The Na+/glucose co-transporter inhibitor canagliflozin activates AMP-activated protein kinase by inhibiting mitochondrial function and increasing cellular AMP levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of canagliflozin on human myocardial redox signalling: clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The SGLT2 inhibitor canagliflozin suppresses growth and enhances prostate cancer response to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canagliflozin, a SGLT-2 inhibitor, relieves ER stress, modulates autophagy and induces apoptosis in irradiated HepG2 cells: Signal transduction between PI3K/AKT/GSK-3β/mTOR and Wnt/β-catenin pathways; in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Canagliflozin impairs T cell effector function via metabolic suppression in autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. patientcareonline.com [patientcareonline.com]
- 9. Type 2 diabetes: drugs initially increase glucose production | Science Codex [sciencecodex.com]
- 10. A troubleshooting guide to microplate-based assays - Understand the impact microplate features and microplate reader settings have on your results [bionity.com]
- 11. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 12. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canagliflozin-current status in the treatment of type 2 diabetes mellitus with focus on clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uspharmacist.com [uspharmacist.com]
Optimizing Tianagliflozin dosage to minimize off-target effects in vivo
Technical Support Center: Tianagliflozin Dosage Optimization
Disclaimer: Publicly available in vivo data specifically for "this compound" is limited. This guide utilizes Canagliflozin , a structurally and mechanistically similar, well-researched SGLT2 inhibitor, as a proxy. The principles of dosage optimization, mechanism of action, and potential off-target effects are largely applicable across this class of drugs. Researchers should always validate these findings for their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and other SGLT2 inhibitors?
This compound, as a member of the gliflozin class, primarily functions by selectively inhibiting the Sodium-Glucose Co-transporter 2 (SGLT2) protein.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream, located in the proximal tubules of the kidneys.[1][3][4] By blocking SGLT2, the drug lowers the renal threshold for glucose, leading to increased urinary glucose excretion (glucosuria), which in turn reduces blood glucose levels in an insulin-independent manner.[5][6][7]
dot
Caption: On-target mechanism of this compound via SGLT2 inhibition in the kidney.
Q2: What are the key pharmacokinetic parameters to consider for an in vivo study?
When designing an in vivo experiment, understanding the pharmacokinetic (PK) profile is critical for establishing an effective dosing regimen. For Canagliflozin, key parameters include its oral bioavailability, time to reach peak plasma concentration (Tmax), and elimination half-life. Steady-state concentrations are typically achieved after 4-5 days of daily dosing.[4][7] Metabolism primarily occurs via O-glucuronidation into inactive metabolites.[4][7][8]
Table 1: Summary of Canagliflozin Pharmacokinetics
| Parameter | Value | Significance for in vivo Studies |
|---|---|---|
| Oral Bioavailability | ~65%[4][7][8] | High bioavailability allows for effective oral administration. |
| Tmax (Peak Plasma) | 1-2 hours[4][8][9] | Timing for sample collection to assess peak drug exposure and acute effects. |
| Terminal Half-life | 10.6 hours (100 mg dose)[4][7]13.1 hours (300 mg dose)[4][7] | Supports a once-daily dosing regimen to maintain steady-state concentrations. |
| Metabolism | O-glucuronidation (UGT1A9, UGT2B4)[4][7][8] | Important for studies in models with altered liver function; oxidative metabolism is minimal. |
| Excretion | Feces (~41.5% unchanged) and Urine (~33% as metabolites)[4] | Primary routes of elimination. |
| Protein Binding | ~99% (mainly albumin)[4][8] | High protein binding means only a small fraction of the drug is free and active. |
Q3: What are the potential off-target effects of this compound?
While highly selective for SGLT2, gliflozins can exhibit off-target effects, particularly at higher concentrations. These may involve other transporters or signaling pathways.
-
SGLT1 Inhibition: Canagliflozin also inhibits SGLT1, though with lower potency.[4] SGLT1 is primarily found in the small intestine and is responsible for glucose and galactose absorption. Inhibition can delay intestinal glucose absorption.[4] It is also expressed in the late proximal tubule of the kidney, where it salvages glucose that escapes SGLT2 reabsorption.[10]
-
Sodium-Hydrogen Exchanger (NHE1) Inhibition: Some studies suggest that SGLT2 inhibitors may directly inhibit the cardiac Na+/H+ exchanger 1 (NHE1).[11][12] This off-target effect is being investigated as a potential mechanism for the cardiovascular benefits observed with this drug class, independent of their glucose-lowering effects.[11][13]
-
Other Potential Effects: Research has explored various other pathways, including impacts on inflammatory markers, mitochondrial function, and cellular metabolism, which may contribute to the broader cardio-renal protective effects seen in clinical trials.[5][11][13]
Troubleshooting Guide
Q4: Issue - I am observing lower-than-expected glucosuria in my animal model. What could be the cause?
dot
Caption: Logical workflow for troubleshooting insufficient glucosuria in vivo.
Answer: Several factors can contribute to this observation:
-
Suboptimal Dosage: The administered dose may be too low to achieve sufficient SGLT2 inhibition. Refer to dose-response studies to ensure you are in the therapeutic range. For Canagliflozin, doses that produce near-maximal effects on urinary glucose excretion (UGE) are around 100 mg/day in human studies, which needs to be allometrically scaled for animal models.[9]
-
Pharmacokinetic Issues: The drug may not be absorbed properly or could be metabolized faster in the chosen animal strain. It is crucial to perform a pilot PK study to confirm that drug exposure (plasma concentrations) is within the expected range.
-
Baseline Glycemia: The magnitude of glucosuria is dependent on the level of plasma glucose being filtered by the kidneys.[1] If the animal model is normoglycemic or only mildly hyperglycemic, the amount of excreted glucose will be inherently lower than in a severely diabetic model.
-
Renal Function: SGLT2 inhibitors require adequate renal function to be effective. If the animal model has compromised glomerular filtration, the delivery of the drug and glucose to the proximal tubule will be reduced, blunting the glucosuric effect.
Q5: Issue - My animals are showing signs of dehydration. How should I adjust the dosage?
Answer: Dehydration is a known risk due to the osmotic diuretic effect of glucosuria.[2][3]
-
Ensure Free Access to Water: First, confirm that all animals have unrestricted access to drinking water.
-
Monitor Body Weight and Urine Output: A sudden drop in body weight (>5-10%) can indicate significant volume depletion. Monitor daily water intake and urine output.
-
Dose Reduction: If signs of dehydration persist, reducing the dose is the most appropriate step. A 25-50% dose reduction can mitigate the diuretic effect while potentially maintaining sufficient SGLT2 inhibition for glycemic control.
-
Staged Dosing: Consider starting with a lower dose for an acclimatization period of several days before escalating to the target dose. This allows the animal's physiology to adapt to the increased fluid loss.
Q6: Issue - I'm seeing unexpected cardiovascular effects. Could this be an off-target effect?
Answer: Yes, this is possible. While SGLT2 inhibitors are known for their cardiovascular benefits, direct off-target effects could manifest differently in an acute experimental setting.
-
On-Target Hemodynamic Effects: The mild diuretic and natriuretic effects can lead to a modest reduction in blood pressure.[3][5] This is an expected on-target consequence of SGLT2 inhibition.
-
Potential Off-Target Cardiac Effects: As mentioned (FAQ Q3), SGLT2 inhibitors may directly affect cardiac ion channels like NHE1.[11][12] In ex vivo models like isolated cardiomyocytes or Langendorff-perfused hearts, these effects can be studied without the confounding systemic variables. If you observe changes in heart rate, contractility, or electrophysiology, consider investigating these direct cardiac mechanisms.
Experimental Protocols
Protocol 1: In Vivo Dose-Response Study for On-Target SGLT2 Inhibition
Objective: To determine the dose-dependent effect of this compound on urinary glucose excretion (UGE) and the renal threshold for glucose (RTG) in a diabetic rodent model (e.g., db/db mice or streptozotocin-induced diabetic rats).
Methodology:
-
Animal Acclimatization: Acclimatize animals for at least one week. House them in metabolic cages to allow for accurate urine collection.
-
Group Allocation: Randomly assign animals to vehicle control and multiple this compound dose groups (e.g., 1, 3, 10, 30 mg/kg). N=8-10 animals per group is recommended.
-
Baseline Measurement: Collect 24-hour urine and baseline blood samples (tail vein) for 2-3 days prior to dosing to establish baseline UGE and plasma glucose.
-
Drug Administration: Administer this compound or vehicle orally (gavage) once daily for 7-14 days.
-
Sample Collection:
-
Urine: Collect urine over a 24-hour period at baseline, day 1, and the final day of treatment. Measure volume and glucose concentration.
-
Blood: Collect blood samples at timed intervals (e.g., 0, 1, 2, 4, 8, 24 hours post-dose) on day 1 and the final day to assess plasma drug concentration (PK) and plasma glucose levels.
-
-
Data Analysis:
-
Calculate total UGE (mg/24h).
-
Determine the dose-response curve for the increase in UGE.
-
Calculate RTG from plasma and urinary glucose data.
-
Correlate PK parameters (e.g., AUC) with pharmacodynamic outcomes (UGE).
-
dot
Caption: Experimental workflow for determining optimal dosage in vivo.
Protocol 2: Differentiating SGLT2 and SGLT1 Inhibition
Objective: To assess the relative contribution of SGLT1 inhibition at a given dose of this compound.
Methodology:
-
Oral Glucose Tolerance Test (OGTT): This is the primary method. SGLT1 in the intestine mediates glucose absorption.
-
Procedure:
-
Fast animals overnight (e.g., 12-16 hours).
-
Administer this compound or vehicle at the desired dose.
-
After a set pre-treatment time (e.g., 60 minutes, based on Tmax), administer a bolus of glucose (and/or galactose, which is specific to SGLT1) via oral gavage.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
-
Interpretation:
-
No SGLT1 Inhibition: The blood glucose curve will be elevated, typical of a diabetic model.
-
Significant SGLT1 Inhibition: The postprandial glucose excursion will be blunted or delayed, as the absorption of glucose from the gut is inhibited.[4] Comparing the area under the curve (AUC) for glucose between treated and vehicle groups will quantify the effect.
-
Table 2: Expected Dose-Dependent Effects on SGLT2 and SGLT1
| Dose Range (Canagliflozin) | Primary Target | Expected On-Target Effect (UGE) | Potential Off-Target Effect (OGTT) |
|---|---|---|---|
| Low | SGLT2 | Significant increase in UGE. | Minimal to no blunting of glucose spike. |
| High | SGLT2 & SGLT1 | Maximal increase in UGE. | Significant blunting/delay of postprandial glucose spike. |
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Sodium-Glucose Transport 2 (SGLT2) Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. patientcareonline.com [patientcareonline.com]
- 4. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Frontiers | Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review [frontiersin.org]
- 6. Canagliflozin, a sodium glucose co-transporter 2 inhibitor, improves model-based indices of beta cell function in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Pharmacokinetics of INVOKANA [jnjmedicalconnect.com]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of Canagliflozin in Japanese Patients with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SGLT2 Inhibitors: Physiology and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Addressing variability in Tianagliflozin response in animal studies
Disclaimer: Information specifically pertaining to "Tianagliflozin" is limited in publicly available scientific literature. This guide has been constructed based on the well-established principles and extensive data available for the class of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with Canagliflozin and Empagliflozin used as primary examples. The troubleshooting advice and protocols provided are broadly applicable to preclinical studies of SGLT2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of the Sodium-Glucose Cotransporter 2 (SGLT2). SGLT2 is a protein predominantly found in the early proximal tubules of the kidneys and is responsible for reabsorbing approximately 90% of the glucose filtered by the glomeruli.[1] By inhibiting SGLT2, this compound blocks this reabsorption process, leading to increased urinary glucose excretion (glucosuria), which in turn lowers blood glucose levels in a manner independent of insulin secretion.[1][2] This mechanism of action can also lead to a mild osmotic diuresis and a net caloric loss, which may contribute to reductions in blood pressure and body weight.[2]
Q2: Why is there significant variability in the response to this compound and other SGLT2 inhibitors in animal studies?
Variability in response to SGLT2 inhibitors across and within animal studies is a common observation and can be attributed to several factors:
-
Species-Specific Pharmacokinetics: The metabolism and excretion of SGLT2 inhibitors can differ significantly between species. For instance, the primary metabolic pathway for canagliflozin in humans is glucuronidation, whereas in animals like mice, rats, and dogs, oxidation is the main route.[3] Fecal excretion is the primary elimination route in animals, while urinary excretion is much higher in humans.[3] These differences can lead to variations in drug exposure and duration of action.
-
Animal Model and Strain: The choice of animal model (e.g., genetic models like db/db mice vs. chemically-induced models like STZ-treated rats) significantly impacts outcomes.[4] Even within the same model, different strains can exhibit varying sensitivity to the drug. For example, some studies have noted that the effects of empagliflozin can be influenced by the mouse strain and the type of diabetes being modeled.[4]
-
Compensatory Mechanisms: The body can partially compensate for SGLT2 inhibition. One key mechanism is the increased glucose reabsorption by SGLT1, which is located further down the proximal tubule.[5] Additionally, SGLT2 inhibition can lead to an increase in endogenous glucose production, which can offset the glucose-lowering effect by about 50%.[6]
-
Diet and Husbandry: The composition of the diet can influence the severity of the diabetic phenotype and the response to treatment. For example, a high-protein diet has been shown to accelerate nephropathy in db/db mice, which could alter the observed effects of an SGLT2 inhibitor.[7][8]
-
Baseline Glycemic Status: The efficacy of SGLT2 inhibitors is often correlated with the baseline level of hyperglycemia. Animals with higher baseline blood glucose levels may show a more pronounced reduction in response to treatment.[9]
Q3: What are the expected effects of this compound beyond glycemic control in animal models?
In addition to lowering blood glucose, studies with other SGLT2 inhibitors in various animal models have demonstrated a range of other beneficial effects, including:
-
Reduction in Body Weight: Due to caloric loss from glucosuria, SGLT2 inhibitors often lead to reduced body weight or attenuation of weight gain in obese animal models.[10][11]
-
Cardiovascular and Renal Protection: SGLT2 inhibitors have been shown to improve endothelial function, reduce blood pressure, and attenuate early signs of diabetic nephropathy in animal models.[10][12][13]
-
Preservation of Pancreatic β-cell Function: In rodent models, chronic treatment has been associated with the preservation of pancreatic β-cell function.[10]
Troubleshooting Guides
Issue 1: High Variability or Lack of Efficacy in Glycemic Control
Question: We are observing inconsistent blood glucose lowering or a weaker than expected response with this compound in our rodent model. What could be the cause and how can we troubleshoot this?
Answer:
This is a multifaceted issue. Here are potential causes and corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Inadequate Drug Exposure | Verify Pharmacokinetics (PK): Conduct a pilot PK study in your specific animal model and strain to confirm that the dosing regimen achieves adequate plasma concentrations. Species differences in metabolism are significant.[3] Check Formulation and Administration: Ensure the drug is properly solubilized and stable in the vehicle. Verify the accuracy of oral gavage or other administration techniques. |
| Compensatory Hyperphagia | Monitor Food Intake: SGLT2 inhibitor treatment can sometimes lead to a compensatory increase in food intake due to caloric loss through urine, which can counteract the glucose-lowering effect.[14] Monitor and record daily food consumption. |
| Animal Model Selection | Review Model Appropriateness: Ensure the chosen model is suitable for studying SGLT2 inhibition. For example, the efficacy of SGLT2 inhibitors is dependent on renal function; models with severe renal impairment may show a blunted response.[9] Consider Genetic Background: Be aware of strain-specific differences. If possible, test the compound in a second model or strain to confirm findings.[4] |
| Assay Timing and Fasting State | Standardize Procedures: The timing of blood glucose measurement relative to dosing is critical. Establish a consistent schedule. The fasting state of the animal can also impact baseline glucose and the response to treatment; standardize fasting times before measurements.[15] |
| Compensatory Endogenous Glucose Production | Acknowledge Biological Limits: Be aware that SGLT2 inhibition triggers a physiological increase in hepatic glucose production, which can offset the drug's effect.[6] The observed glucose reduction will be a net result of urinary loss minus this compensatory production. |
Issue 2: Unexpected Pharmacokinetic Profile
Question: The plasma concentration of this compound in our study is much lower/higher than reported for similar compounds. What could explain this?
Answer:
Discrepancies in pharmacokinetics are common and can be addressed systematically.
| Potential Cause | Troubleshooting Steps |
| Species and Strain Differences in Metabolism | Consult Comparative Metabolism Data: Metabolism of SGLT2 inhibitors varies greatly. For canagliflozin, oxidation is the primary clearance pathway in animals, while glucuronidation is key in humans.[3] The expression of metabolizing enzymes can also vary between different rat or mouse strains. |
| Vehicle and Formulation Issues | Assess Bioavailability: The vehicle used can significantly impact the oral bioavailability of the compound. If bioavailability is unexpectedly low, consider reformulating the compound. |
| Diabetes-Induced Physiological Changes | Compare Diabetic vs. Healthy Animals: The diabetic state itself can alter drug pharmacokinetics. Studies have shown that pharmacokinetic parameters for canagliflozin and its metabolites are significantly different between healthy and diabetic rats.[16] |
| Sample Collection and Processing | Review Blood Sampling Protocol: Ensure proper anticoagulants are used and that plasma is separated and stored correctly to prevent drug degradation. Validate your bioanalytical method for specificity, accuracy, and precision. |
Data Presentation: Comparative Pharmacokinetics of Canagliflozin
The following tables summarize key pharmacokinetic and disposition data for Canagliflozin, illustrating the significant variability across species.
Table 1: Primary Route of Excretion of Canagliflozin-derived Radioactivity (% of Dose)
| Species | Urine | Feces | Bile (in BDC models) |
| Mouse | 1.2% - 7.6% | Major Route | Major Route |
| Rat | 1.2% - 7.6% | Major Route | Major Route |
| Dog | 1.2% - 7.6% | Major Route | Not Reported |
| Human | ~33% | Major Route | Not Applicable |
| Data sourced from Mamidi et al., 2014.[3] |
Table 2: Primary Metabolic Pathways for Canagliflozin
| Species | Primary Metabolic Pathway | Key Metabolites |
| Mouse, Rat, Dog | Oxidation | Hydroxylated metabolites |
| Human | Direct Glucuronidation (UGT1A9 & UGT2B4) | Inactive O-glucuronide conjugates (M5, M7) |
| Data sourced from Mamidi et al., 2014.[3] |
Experimental Protocols
Protocol 1: Induction of Type 1 Diabetes with Streptozotocin (STZ) in Rodents
This protocol describes a common method for inducing insulin-dependent diabetes to test compounds like this compound.
-
Animal Selection: Use adult male Sprague-Dawley or Wistar rats (150-200g) or C57BL/6 mice.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week.
-
Fasting: Fast the animals for 4-6 hours prior to STZ injection. This is recommended to increase the efficiency of STZ uptake by pancreatic β-cells via GLUT2 transporters.[17]
-
STZ Preparation: Immediately before use, dissolve Streptozotocin (STZ) in cold, sterile 0.1 M citrate buffer (pH 4.5). Protect the solution from light.
-
STZ Administration:
-
Post-Injection Care: Provide animals with free access to food and water. To prevent initial STZ-induced hypoglycemia, some protocols may provide a 5% sucrose solution in the drinking water for the first 24 hours.
-
Confirmation of Diabetes:
-
Initiation of Treatment: Once stable hyperglycemia is confirmed, animals can be randomized into treatment groups to begin the study.
Protocol 2: Oral Glucose Tolerance Test (OGTT) in Mice
An OGTT is a standard procedure to assess how an animal responds to a glucose challenge and to evaluate the efficacy of an anti-diabetic compound.
-
Animal Preparation: Fast mice overnight (typically 12-16 hours) but allow free access to water.[22]
-
Baseline Blood Glucose (t=0):
-
Gently restrain the mouse.
-
Make a small nick at the tip of the tail to obtain a drop of blood.
-
Measure the baseline blood glucose level using a calibrated glucometer. Record this as the 0-minute time point.
-
-
Glucose Administration:
-
Post-Glucose Blood Sampling:
-
Data Analysis:
-
Plot the blood glucose concentration against time for each animal and group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion. A reduction in AUC in the this compound-treated group compared to the vehicle control group indicates improved glucose tolerance.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting flowchart for this compound response variability.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Canagliflozin: a sodium glucose co-transporter 2 inhibitor for the treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and excretion of canagliflozin in mice, rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Empagliflozin on Microvascular Complications in Murine Models of Type 1 and Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sodium-Glucose Cotransporter 2 Inhibitors Mechanisms of Action: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increase in Endogenous Glucose Production With SGLT2 Inhibition Is Unchanged by Renal Denervation and Correlates Strongly With the Increase in Urinary Glucose Excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. researchgate.net [researchgate.net]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. A comprehensive review of the pharmacodynamics of the SGLT2 inhibitor empagliflozin in animals and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Long-Term Treatment with the Sodium Glucose Cotransporter 2 Inhibitor, Dapagliflozin, Ameliorates Glucose Homeostasis and Diabetic Nephropathy in db/db Mice | PLOS One [journals.plos.org]
- 13. The SGLT2 inhibitor empagliflozin improves the primary diabetic complications in ZDF rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Empagliflozin ameliorates symptoms of diabetes and renal tubular dysfunction in a rat model of diabetes with enlarged kidney (DEK) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. A Simplified Streptozotocin-Induced Diabetes Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Streptozotocin induced Diabetes: Protocols & Experimental Insights - Creative Biolabs [creative-biolabs.com]
- 19. ndineuroscience.com [ndineuroscience.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 23. protocols.io [protocols.io]
Mitigating common side effects of Tianagliflozin in research animals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating common side effects of Tianagliflozin in research animals. The information provided is based on the known effects of the SGLT2 inhibitor class of drugs.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound and other SGLT2 inhibitors in research animals?
A1: The most frequently reported side effects in animal models treated with SGLT2 inhibitors include dehydration, euglycemic diabetic ketoacidosis (eDKA), urinary tract infections (UTIs), and gastrointestinal upset.[1] These effects are primarily linked to the drug's mechanism of action, which involves increasing glucose excretion in the urine (glucosuria).
Q2: Why does dehydration occur with this compound administration?
A2: this compound inhibits the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, which is responsible for reabsorbing glucose from the filtrate back into the bloodstream.[2][3] By blocking this transporter, more glucose is excreted in the urine. This increased glucose in the urine creates an osmotic diuretic effect, drawing more water into the urine and leading to increased urine volume and potential dehydration if fluid intake is not adequately increased.[4]
Q3: What is euglycemic diabetic ketoacidosis (eDKA) and why is it a concern with SGLT2 inhibitors?
A3: Euglycemic diabetic ketoacidosis (eDKA) is a serious metabolic condition characterized by high levels of ketones in the blood (ketoacidosis) without significantly elevated blood glucose levels.[5] SGLT2 inhibitors can increase the risk of eDKA by promoting glucosuria, which leads to a state of relative carbohydrate deficit. This can trigger a shift in metabolism towards fat breakdown and ketone production. The absence of hyperglycemia can make eDKA challenging to diagnose.[5]
Q4: Are urinary tract infections a significant risk with this compound in animal studies?
A4: The increased glucose concentration in the urine (glucosuria) caused by SGLT2 inhibitors can create a favorable environment for bacterial growth, potentially increasing the risk of urinary tract infections (UTIs).[6][7] Studies in mice have shown that SGLT2 inhibitors can increase susceptibility to UTIs.[8] However, some larger clinical trials in humans have not shown a significantly increased risk of UTIs compared to placebo.[7][9]
Q5: What causes gastrointestinal upset with SGLT2 inhibitors?
A5: Some SGLT2 inhibitors can also have a minor inhibitory effect on SGLT1, which is found in the gastrointestinal tract and is involved in glucose and galactose absorption.[10] Inhibition of SGLT1 can lead to carbohydrate malabsorption and subsequent osmotic diarrhea and other gastrointestinal disturbances.[10]
Troubleshooting Guides
Issue 1: Animal shows signs of dehydration (e.g., lethargy, sunken eyes, decreased skin turgor).
Experimental Workflow for Managing Dehydration
Caption: Workflow for assessing and managing dehydration in research animals.
Detailed Protocol for Managing Dehydration in Rodents:
-
Assessment:
-
Gently lift the skin over the back. If it remains "tented" for more than a second, the animal is likely dehydrated.
-
Check for sunken eyes and dry mucous membranes.
-
Compare the current body weight to the baseline weight. A loss of 5-10% is indicative of moderate to severe dehydration.
-
-
Fluid Replacement:
-
For mild dehydration, provide ad libitum access to a palatable rehydration solution (e.g., hydrogel packs or water supplemented with electrolytes and a small amount of sugar).
-
For moderate to severe dehydration, administer warmed (37°C) sterile fluids subcutaneously. Lactated Ringer's Solution (LRS) or 0.9% saline are commonly used.[1][11]
-
The volume to administer can be calculated as follows:
-
Deficit (mL): Body weight (g) x % dehydration (as a decimal)
-
Maintenance (mL for 24h): Approximately 100 mL/kg for mice and 50-60 mL/kg for rats.[1]
-
Administer half of the calculated deficit immediately and the other half over the next few hours. Provide maintenance fluids daily, divided into 2-3 doses, until the animal is drinking normally.[11]
-
-
-
Monitoring:
-
Monitor the animal's clinical signs, body weight, and urine output.
-
Ensure the administered subcutaneous fluids are being absorbed.
-
If the animal's condition does not improve, consult with a veterinarian.
-
Quantitative Data for Fluid Therapy in Rodents
| Parameter | Mouse (25g) | Rat (250g) |
| Daily Maintenance Fluid | 2.5 - 3.75 mL | 12.5 - 15 mL |
| 5% Dehydration Deficit | 1.25 mL | 12.5 mL |
| 10% Dehydration Deficit | 2.5 mL | 25 mL |
| Subcutaneous Bolus Volume | 1-2 mL per site | 5-10 mL per site |
Data compiled from various sources on rodent fluid therapy.
Issue 2: Suspected Euglycemic Diabetic Ketoacidosis (eDKA) (e.g., lethargy, anorexia, rapid breathing, with normal or low blood glucose).
Experimental Workflow for Managing Suspected eDKA
References
- 1. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 2. SGLT2 inhibition improves PI3Kα inhibitor-induced hyperglycemia: findings from preclinical animal models and from patients in the BYLieve and SOLAR-1 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal Models for Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SGLT2 Inhibitors and Kidney Protection: Mechanisms Beyond Tubuloglomerular Feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eijppr.com [eijppr.com]
- 10. fda.gov [fda.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
Technical Support Center: Overcoming Solubility Challenges with Canagliflozin
Disclaimer: The initial query for "Tianagliflozin" did not yield specific solubility data. However, the nature of the request strongly aligns with known challenges for the well-researched SGLT2 inhibitor, Canagliflozin . This technical guide is therefore based on the extensive available data for Canagliflozin to provide a relevant and practical resource for researchers.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and scientists overcome common solubility issues encountered when preparing Canagliflozin for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties of Canagliflozin?
A1: Canagliflozin is a C-glycosyl compound classified as a Biopharmaceutics Classification System (BCS) Class IV drug, meaning it has both low solubility and low permeability.[1][2] Its molecular formula is C24H25FO5S.[1][3] Key properties are summarized below.
Table 1: Physicochemical Properties of Canagliflozin
| Property | Value | Source |
| Molecular Formula | C24H25FO5S | [1][3] |
| Molecular Weight | 444.5 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Aqueous Solubility | Practically insoluble from pH 1.1 to 12.9 | [5] |
| Saturation Solubility | ~10 µg/mL in aqueous solutions (pH 1.2, 4.0, 6.8) | [2][6] |
| LogP | 3.44 | [4] |
Q2: In which solvents is Canagliflozin soluble?
A2: Canagliflozin is soluble in several organic solvents but is sparingly soluble in aqueous buffers.[3] For experimental work, preparing a concentrated stock solution in an organic solvent is the standard approach.
Table 2: Solubility of Canagliflozin in Common Solvents
| Solvent | Approximate Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Ethanol | ~30 mg/mL | [3] |
| Dimethyl Formamide (DMF) | ~30 mg/mL | [3] |
| Methanol | Soluble | [1] |
| Ethanol:PBS (1:7, pH 7.2) | ~0.125 mg/mL | [3] |
| Aqueous Media | Practically Insoluble / Very Low (~10 µg/mL) | [2][5][6] |
Q3: What is the recommended method for preparing an aqueous working solution of Canagliflozin?
A3: To maximize solubility in aqueous buffers, you should first dissolve Canagliflozin in a suitable organic solvent like DMSO or ethanol to create a high-concentration stock solution.[3] This stock solution can then be serially diluted into your experimental aqueous buffer (e.g., PBS, cell culture media). It is critical to add the stock solution to the buffer slowly while vortexing to prevent precipitation. See the detailed protocol in the "Experimental Protocols" section below.
Q4: Can I store aqueous solutions of Canagliflozin?
A4: It is not recommended to store aqueous solutions of Canagliflozin for more than one day due to its limited stability and potential for precipitation.[3] Prepare fresh aqueous working solutions daily from your frozen organic stock solution for best results. The crystalline solid form is stable for years when stored at -20°C.[3]
Troubleshooting Guide
Problem: My Canagliflozin precipitated after I diluted the DMSO stock into my aqueous buffer.
Solution:
This is a common issue known as "crashing out." It occurs when the drug, which is stable in the organic stock, is rapidly introduced into an aqueous environment where it is poorly soluble.
-
Reduce Final Concentration: The most likely cause is that the final concentration in your aqueous buffer exceeds its solubility limit. Try preparing a more dilute solution.
-
Modify Dilution Technique: Instead of adding the buffer to your stock, add the stock solution drop-wise into the aqueous buffer while the buffer is being vortexed or stirred vigorously. This promotes rapid mixing and dispersion.
-
Incorporate a Surfactant/Co-solvent: For certain applications, the inclusion of a small, non-toxic amount of a surfactant like Poloxamer 407 or a co-solvent like PEG400 in the final aqueous solution can help maintain solubility.[1][7]
-
Consider pH: While Canagliflozin's solubility is low across a wide pH range, ensure the pH of your final buffer is optimal for your experiment and does not exacerbate solubility issues.[5]
Problem: I need to use a higher concentration of Canagliflozin than its aqueous solubility limit allows.
Solution:
Achieving high concentrations in purely aqueous media is challenging. However, formulation strategies can significantly increase apparent solubility.
-
Use of Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to form inclusion complexes with Canagliflozin, dramatically increasing its aqueous solubility.[2][6] A 1% (w/v) solution of HP-β-CD increased Canagliflozin's saturation solubility to over 1500 µg/mL.[2][6]
-
Solid Dispersions: Advanced formulation techniques like creating solid dispersions with polymers (e.g., Soluplus, Kolliphor P188) can enhance solubility by converting the crystalline drug into an amorphous state, which dissolves more readily.[8] These methods are typically used in drug development rather than routine lab experiments but highlight the compound's properties.
-
Nanosuspensions: Creating a nanosuspension is another technique used to improve the dissolution rate and solubility of poorly soluble drugs like Canagliflozin.[1]
Experimental Protocols
Protocol: Preparation of Canagliflozin Stock and Working Solutions
This protocol describes the standard method for preparing a 10 mM stock solution in DMSO and diluting it to a 10 µM working solution in Phosphate-Buffered Saline (PBS).
Materials:
-
Canagliflozin (crystalline solid, FW: 444.5 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, sterile
-
Sterile microcentrifuge tubes
-
Sterile conical tubes
-
Vortex mixer
Methodology:
Part 1: Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out 4.45 mg of Canagliflozin powder and place it into a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Cap the tube tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can assist dissolution if needed.
-
Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
Part 2: Preparing a 10 µM Working Solution in PBS (1:1000 Dilution)
-
Prepare Buffer: Dispense the required volume of PBS (e.g., 999 µL for a 1 mL final solution) into a sterile conical tube.
-
Pre-warm Buffer (Optional but Recommended): If your experiment is at physiological temperature (37°C), pre-warm the PBS to 37°C. This can help prevent precipitation.
-
Perform Dilution:
-
Set the vortex mixer to a medium speed and place the tube of PBS on it.
-
While the PBS is vortexing, slowly add 1 µL of the 10 mM Canagliflozin stock solution drop-wise into the buffer.
-
Continue vortexing for an additional 30 seconds to ensure the solution is homogenous.
-
-
Use Immediately: Use the freshly prepared 10 µM aqueous working solution immediately. Do not store this solution for more than one day.[3]
References
- 1. Canagliflozin | C24H25FO5S | CID 24812758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Canagliflozin vs Dapagliflozin Comparison - Drugs.com [drugs.com]
- 3. Canagliflozin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Comparison of INVOKANA to Other SGLT2 Inhibitors [jnjmedicalconnect.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. drugs.com [drugs.com]
- 7. Canagliflozin - Wikipedia [en.wikipedia.org]
- 8. Pharmacodynamic differences between canagliflozin and dapagliflozin: results of a randomized, double‐blind, crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and controlling for confounding variables in Tianagliflozin research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and controlling for confounding variables during experiments with Tianagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it influence potential confounders?
A1: this compound is a competitive, reversible inhibitor of the sodium-glucose cotransporter 2 (SGLT2) in the proximal renal tubules.[1][2] SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate.[2][3] By blocking this transporter, this compound increases urinary glucose excretion (UGE), thereby lowering blood glucose levels in an insulin-independent manner.[4][5] This primary mechanism induces several downstream physiological changes that can act as confounding variables, including osmotic diuresis, natriuresis, and caloric loss.[2][6] These effects can influence blood pressure, body weight, and hydration status, which must be carefully monitored and controlled in experimental settings.
Q2: What are the most critical confounding variables to consider in pre-clinical and clinical research on this compound?
A2: The most critical confounding variables include:
-
Diet and Caloric Intake: Increased UGE represents a caloric loss, which can trigger compensatory hyperphagia (increased food intake). This can mask or exaggerate weight loss effects and alter metabolic parameters.
-
Hydration Status: Osmotic diuresis can lead to dehydration if fluid intake is not adequately maintained, affecting renal function, blood pressure, and hematocrit levels.[6]
-
Baseline Renal Function: The efficacy of this compound is dependent on glomerular filtration.[5] Pre-existing renal impairment will blunt its glucose-lowering effect and could be a significant confounder when comparing outcomes.
-
Concomitant Medications: Drugs that affect renal function, blood pressure (e.g., diuretics, RAS inhibitors), or glucose metabolism (e.g., insulin, sulfonylureas) can interact with this compound's effects.[3][7]
-
"Off-Target" Effects: SGLT2 inhibitors may have effects independent of SGLT2 inhibition, such as potential interactions with the Na+/H+ exchanger 1 (NHE1) in the heart, which could influence cardiovascular outcomes.[8][9][10]
Q3: How can "confounding by indication" bias the results of observational studies on this compound?
A3: Confounding by indication arises when the clinical reason for prescribing a drug is also associated with the outcome of interest.[11] For example, if this compound is prescribed to patients with more severe type 2 diabetes or those with established cardiovascular disease, these underlying conditions, rather than the drug itself, could be responsible for observed outcomes.[11][12] This can create a biased association. In observational studies, it is crucial to use statistical methods like propensity score matching to adjust for these baseline differences between treatment groups.[13][14]
Troubleshooting Guides
Issue 1: Inconsistent Body Weight Changes in Animal Models
-
Problem: Rodent models treated with this compound show highly variable changes in body weight, with some studies reporting significant weight loss and others showing minimal change.
-
Possible Cause & Troubleshooting Steps:
-
Compensatory Hyperphagia: The caloric loss from UGE may induce a compensatory increase in food intake, offsetting potential weight loss.
-
Control Measure: House animals in metabolic cages to precisely measure daily food and water intake. Analyze data by stratifying animals based on their change in caloric consumption.
-
-
Diet Composition: The macronutrient composition of the diet can influence the metabolic effects of SGLT2 inhibition.
-
Control Measure: Standardize the diet across all experimental groups. Report the exact composition (e.g., % kcal from fat, protein, carbohydrates) in the methodology.
-
-
Hydration Status: Initial weight loss may be due to fluid loss from osmotic diuresis, not fat mass reduction.[6]
-
Control Measure: Monitor water intake and urine output. Use body composition analysis (e.g., DEXA, EchoMRI) to differentiate between changes in fat mass, lean mass, and fluid.
-
-
Issue 2: Unexpected Cardiovascular Effects Observed In-Vitro
-
Problem: In-vitro experiments using cardiomyocytes or vascular cells show effects from this compound, even though SGLT2 is not typically expressed in these tissues.[8][10]
-
Possible Cause & Troubleshooting Steps:
-
Off-Target Activity: SGLT2 inhibitors have been shown to have potential "off-target" effects, possibly through interaction with other transporters like the Na+/H+ exchanger (NHE).[8][9]
-
Control Measure: Design experiments to test for NHE1 inhibition. Use a known NHE1 inhibitor as a positive control to see if it phenocopies the effects of this compound.
-
-
High Drug Concentration: In-vitro studies may use concentrations of this compound that are not physiologically relevant, leading to non-specific effects.
-
Control Measure: Perform a dose-response curve and compare the effective in-vitro concentration to the known Cmax (peak serum concentration) from in-vivo pharmacokinetic studies.
-
-
Contaminants in Cell Culture Media: High glucose concentrations in standard cell culture media can be a confounding factor.
-
Control Measure: Test the effects of this compound under both normoglycemic and hyperglycemic media conditions to isolate glucose-dependent versus independent effects.
-
-
Data Presentation: Confounding Variable Analysis
The following table illustrates how to structure data to analyze the confounding effect of compensatory food intake on weight management in a hypothetical 12-week preclinical study.
Table 1: Effect of this compound on Metabolic Parameters Stratified by Food Intake Response
| Parameter | Vehicle Control (n=10) | This compound - No Hyperphagia (n=10) | This compound - Hyperphagia (n=10) |
| Change in Body Weight (g) | +5.2 ± 1.1 | -8.5 ± 1.5 | +1.3 ± 1.3 |
| Change in Food Intake ( g/day ) | +0.3 ± 0.2 | +0.4 ± 0.3 | +4.1 ± 0.8 |
| Urinary Glucose Excretion (mg/day) | 15 ± 4 | 1,500 ± 120 | 1,550 ± 135 |
| Change in Fat Mass (%) | +2.1 ± 0.5 | -5.6 ± 0.9 | -0.5 ± 0.6 |
| HbA1c at 12 Weeks (%) | 7.8 ± 0.4 | 6.1 ± 0.3 | 6.3 ± 0.3* |
*Data are presented as Mean ± SEM. *p < 0.05 vs. Vehicle Control. Hyperphagia defined as >20% increase in average daily food intake compared to baseline.
Visualizations and Workflows
Signaling & Effect Pathways
Caption: this compound's mechanism and resulting confounders.
Experimental Workflow for Confounder Control
Caption: Preclinical workflow with integrated confounder control.
Experimental Protocols
Protocol: Non-Radioactive Glucose Uptake Assay for Off-Target Screening
This protocol is adapted from established methods for measuring SGLT2 activity and can be used to screen for off-target effects in non-renal cell lines (e.g., H9c2 cardiomyocytes, A7r5 vascular smooth muscle cells).[15]
-
Objective: To determine if this compound inhibits glucose uptake in a cell line that does not endogenously express SGLT2, suggesting a potential off-target mechanism.
-
Materials:
-
Target cell line (e.g., H9c2)
-
96-well black, clear-bottom plates
-
Krebs-Ringer-HEPES (KRH) buffer
-
Sodium-free KRH buffer (NaCl replaced with choline chloride)
-
2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG) fluorescent glucose analog
-
This compound
-
Phlorizin (non-selective SGLT inhibitor, for control in SGLT2-expressing cells)[15]
-
Fluorescence plate reader (Excitation/Emission ~485/535 nm)
-
-
Methodology:
-
Cell Culture: Seed cells into a 96-well plate and grow to confluence.[15]
-
Compound Preparation: Prepare serial dilutions of this compound in KRH buffer. Keep final DMSO concentration <0.5%.
-
Assay: a. Wash cell monolayers twice with pre-warmed KRH buffer. b. Add 100 µL of KRH buffer containing the desired concentration of this compound or vehicle (DMSO) to each well. c. Include control wells:
- Total Uptake: Vehicle only.
- Non-specific Uptake: Incubate in sodium-free KRH buffer to inhibit sodium-dependent transporters. d. Pre-incubate the plate at 37°C for 20 minutes. e. Initiate glucose uptake by adding 10 µL of 2-NBDG to a final concentration of 150 µM. f. Incubate at 37°C for 45 minutes.
-
Measurement: a. Terminate the assay by removing the 2-NBDG solution and washing cells three times with ice-cold PBS. b. Lyse the cells with a suitable lysis buffer. c. Measure the fluorescence of the cell lysates using a plate reader.
-
Data Analysis: a. Subtract background fluorescence (wells with no cells). b. Calculate SGLT2-specific uptake (Total Uptake - Non-specific Uptake). c. Determine the percentage of inhibition for each this compound concentration relative to the specific uptake. d. Plot the inhibition percentage against the compound concentration to determine the IC50 value. A low IC50 in a non-SGLT2 expressing cell line would indicate an off-target effect on glucose transport.
-
References
- 1. Mechanism of Action [jnjmedicalconnect.com]
- 2. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Canagliflozin - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. SGLT2 Inhibitors and Their Mode of Action in Heart Failure—Has the Mystery Been Unravelled? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dlin.web.unc.edu [dlin.web.unc.edu]
- 8. Off-target Effects of Sodium-glucose Cotransporter 2 (SGLT-2) Inhibitor in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Off-Target Effects, Electrolyte and Mineral Disorders of SGLT2i - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment and control for confounding by indication in observational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. Confounding control in healthcare database research: challenges and potential approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Tianagliflozin Handling and Storage
Disclaimer: The following best practices are based on publicly available data for Canagliflozin, a structurally similar SGLT2 inhibitor. Specific stability and handling studies on Tianagliflozin are not widely available in the public domain. Researchers should use this information as a guideline and are encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term potency, solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area. Some suppliers recommend storage at -20°C. It is crucial to always adhere to the storage instructions provided by the manufacturer on the product's certificate of analysis or vial.
Q2: How should I prepare stock solutions of this compound?
A2: For in vitro research, this compound is commonly dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO). For in vivo studies, a multi-component vehicle is often used, for example, a mixture of 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline. It is best practice to prepare fresh solutions for in vivo experiments on the day of use. Should you observe any precipitation, gentle warming and/or sonication can be employed to facilitate dissolution.
Q3: How stable is this compound once in solution?
A3: The stability of this compound in solution is dependent on several factors including the solvent, pH, and storage temperature. The related compound, Canagliflozin, is known to be susceptible to oxidative degradation. Furthermore, under acidic conditions, it has been shown to react with common co-solvents like acetonitrile and methanol.[1][2] Therefore, it is advisable to prepare solutions fresh for each experiment. If long-term storage of a solution is necessary, it is imperative to conduct a stability study under your specific experimental and storage conditions.
Q4: What are the primary degradation pathways for this compound?
A4: Based on studies of the closely related compound Canagliflozin, the most significant degradation pathway is oxidation.[3][4][5] It is also susceptible to degradation under acidic conditions, particularly in the presence of certain organic co-solvents.[1][2] Canagliflozin has demonstrated relative stability under basic and neutral hydrolysis, as well as when exposed to thermal and photolytic stress.[3][4]
Q5: What should I do if I suspect my this compound sample has degraded?
A5: If you suspect degradation, which may manifest as inconsistent experimental results, it is recommended to either repurify the compound if feasible or acquire a fresh batch. The presence of degradation products can significantly impact the accuracy and reproducibility of your results. The purity of your sample can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or inconsistent biological activity in experiments. | Degradation of this compound due to improper storage or handling of the solid compound or solutions. | - Confirm that the storage conditions for both the solid compound and prepared solutions align with recommendations.- Prepare fresh solutions immediately before each experiment.- Evaluate the purity of your this compound stock using a suitable analytical method like HPLC. |
| Precipitation of this compound in solution. | The compound has low solubility in the chosen solvent or vehicle, or the solution was stored at a low temperature. | - Attempt to redissolve the compound by gentle heating or sonication.- Consider modifying the solvent composition to improve solubility.- For in vivo studies, ensure the vehicle is thoroughly mixed.- Prepare solutions fresh before use and, if stability permits, store them at room temperature for the duration of the experiment. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Degradation of this compound or a reaction with the solvent or other components in the solution. | - Review your solution preparation and storage protocols.- Avoid highly acidic conditions and exposure to strong oxidizing agents.- Utilize high-purity solvents and reagents.- If possible, characterize the unexpected peaks to gain insight into the degradation pathway. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Before opening, allow the this compound vial to equilibrate to room temperature.
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.
-
Add the calculated volume of DMSO to achieve the target stock concentration (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. To aid dissolution, gentle warming (e.g., to 37°C) or sonication may be applied.
-
To prevent repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
-
Store these aliquots at -20°C.
-
Protocol 2: Forced Degradation Study to Assess this compound Stability
This protocol is adapted from studies on Canagliflozin and can serve as a starting point for assessing this compound stability.
-
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Methanol or Acetonitrile
-
HPLC system equipped with a C18 column and a UV detector
-
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a mixture of methanol and 0.1 M HCl. Incubate this solution at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 24 hours).
-
Base Hydrolysis: Dissolve this compound in a mixture of methanol and 0.1 M NaOH. Incubate at a controlled temperature for a specified duration.
-
Oxidative Degradation: Dissolve this compound in a mixture of methanol and 3% H₂O₂. Maintain this solution at room temperature for a specified duration.
-
Thermal Degradation: Expose solid this compound powder to an elevated temperature (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose a solution of this compound to a UV light source (e.g., 254 nm) for a specified duration.
-
Analysis: Following the stress period, neutralize the acidic and basic samples. Dilute all samples to a concentration suitable for HPLC analysis to quantify the extent of degradation and identify any resulting degradation products.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies on the Related Compound Canagliflozin
| Stress Condition | Reagent/Condition | Observation | Potential for Degradation |
| Acid Hydrolysis | 0.1 M HCl | Degradation is observed, with the potential for reaction with co-solvents like acetonitrile and methanol.[1][2] | Moderate |
| Base Hydrolysis | 0.1 M NaOH | The compound is relatively stable.[2][3] | Low |
| Oxidative Degradation | 3% H₂O₂ | Significant degradation occurs.[1][2][3][4][5] | High |
| Thermal Degradation | 80°C | The compound is relatively stable.[2][3] | Low |
| Photolytic Degradation | UV light (254 nm) | The compound is relatively stable.[2][3] | Low |
Note: The actual percentage of degradation can vary depending on the specific experimental parameters, including concentration, temperature, and duration of exposure.
Visualizations
References
- 1. Characterization of forced degradation products of canagliflozine by liquid chromatography/quadrupole time-of-flight tandem mass spectrometry and in silico toxicity predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpbcs.com [rjpbcs.com]
- 3. ajrconline.org [ajrconline.org]
- 4. hrpub.org [hrpub.org]
- 5. Canagliflozin stability study and ecofriendly chromatographic determination of its degradation product: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Statistical Analysis of Tianagliflozin Preclinical Data
Disclaimer: Publicly available preclinical data specifically for Tianagliflozin is limited. The following guidance is based on established statistical principles for preclinical research and data from studies on other SGLT2 inhibitors, such as Canagliflozin, which share the same mechanism of action. The statistical considerations are expected to be highly similar.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the statistical analysis of this compound preclinical data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that should be considered when designing statistical analyses?
A1: this compound is a sodium-glucose co-transporter 2 (SGLT2) inhibitor. By inhibiting SGLT2 in the proximal renal tubules, it reduces the reabsorption of filtered glucose from the urine, leading to increased urinary glucose excretion (UGE) and a lowering of blood glucose levels.[1][2] This mechanism is independent of insulin secretion.[1] Therefore, key outcome measures in preclinical studies will likely revolve around glycemic control, renal function, and related metabolic parameters.
Q2: What are the most critical statistical considerations at the study design phase for a this compound preclinical trial?
A2: At the design phase, the following are crucial:
-
Clear Hypothesis: State a precise null and alternative hypothesis. For example, "this compound treatment does not alter fasting blood glucose levels in db/db mice compared to vehicle control."
-
Primary Endpoint: Define a single primary endpoint to minimize the risk of false positives from multiple comparisons.[3]
-
Sample Size Calculation: Base your sample size on a power analysis for the primary endpoint. This requires specifying the expected effect size, standard deviation, desired statistical power (typically 80%), and significance level (usually α=0.05). In preclinical research, group sizes are often small, making it critical to detect only biologically meaningful effects.[1]
-
Randomization and Blinding: Implement robust randomization procedures to allocate animals to treatment groups and blind the investigators conducting the experiments and analyzing the data to prevent bias.
Q3: How should I handle multiple outcome measures in my this compound preclinical study?
A3: Preclinical studies often assess multiple outcomes (e.g., HbA1c, body weight, blood pressure, lipid profiles). Analyzing each independently with a standard p-value threshold of 0.05 increases the probability of a Type I error (false positive).[3] To mitigate this, consider the following:
-
Define a Primary Outcome: As mentioned, pre-specify one primary outcome for the main hypothesis test.
-
Statistical Adjustments: For secondary outcomes, use methods to control the family-wise error rate, such as the Bonferroni correction or the Holm-Sidak method.
-
Multivariate Analysis: Techniques like multivariate analysis of variance (MANOVA) can be used to test for an overall treatment effect across multiple dependent variables simultaneously.
Troubleshooting Guides
Problem: I am not seeing a statistically significant effect of this compound on my primary endpoint.
Troubleshooting Steps:
-
Review Statistical Power: Your study may be underpowered. Re-evaluate your initial sample size calculation. Was the expected effect size overestimated, or was the variability in your animal model larger than anticipated?
-
Examine Data Distribution: Are your data normally distributed? Many statistical tests, such as the t-test and ANOVA, assume normality. If your data are skewed, consider data transformations (e.g., log transformation) or use non-parametric tests (e.g., Mann-Whitney U test, Kruskal-Wallis test).
-
Check for Outliers: Outliers can significantly influence results, especially with small sample sizes. Investigate any extreme data points to determine if they are due to experimental error or biological variability. Use appropriate statistical tests to identify and handle outliers.
-
Consider the Biological Model: Is the animal model appropriate for studying the effects of an SGLT2 inhibitor? For example, the TallyHO (TH) mouse is a polygenic model of early-onset type 2 diabetes and obesity that has been used to study canagliflozin.[3]
Problem: I have missing data points in my study. How should I handle this?
Troubleshooting Steps:
-
Identify the Cause: Determine why the data are missing. Was it due to animal death, equipment malfunction, or other reasons? Missing data can introduce bias if not handled correctly.[4]
-
Avoid Simple Deletion: Simply deleting animals with missing data (listwise deletion) can reduce statistical power and introduce bias.
-
Imputation Methods: For efficacy data where an animal dropped out, the last observation carried forward (LOCF) method can be used.[5] However, more sophisticated methods like multiple imputation are generally preferred as they provide more accurate estimates.
-
Report Missing Data: Always report the amount of missing data and the methods used to handle it in your study report.
Experimental Protocols and Data Presentation
In Vitro SGLT2 Inhibition Assay
-
Objective: To determine the inhibitory potency of this compound on SGLT2.
-
Methodology:
-
Use Chinese hamster ovary (CHO)-K cells stably expressing human SGLT2.
-
Culture cells to confluence in appropriate media.
-
Wash cells with a sodium-containing buffer.
-
Incubate cells with varying concentrations of this compound and a radiolabeled glucose analog (e.g., ¹⁴C-alpha-methylglucoside).
-
After incubation, wash cells to remove unincorporated radiolabel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the concentration of this compound that inhibits 50% of the glucose uptake (IC₅₀) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Oral Glucose Tolerance Test (OGTT) in a Diabetic Animal Model (e.g., db/db mice)
-
Objective: To assess the effect of this compound on glucose tolerance.
-
Methodology:
-
Fast animals overnight (e.g., 16 hours).
-
Administer this compound or vehicle orally at a specified time before the glucose challenge.
-
At time zero, administer a glucose solution orally (e.g., 2 g/kg).
-
Collect blood samples at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose concentrations.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
Compare the AUC between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., unpaired t-test or one-way ANOVA if multiple doses are tested).
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Potency of Canagliflozin (as a proxy for this compound) on SGLT Transporters
| Transporter | IC₅₀ (nM) |
| Human SGLT2 | 4.2 |
| Human SGLT1 | 683 |
| Selectivity (SGLT1/SGLT2) | ~160-fold |
Data adapted from preclinical studies on Canagliflozin. The IC₅₀ represents the concentration of the inhibitor required to reduce the transporter activity by 50%. Higher selectivity for SGLT2 over SGLT1 is a desirable characteristic.
Table 2: Effects of Canagliflozin on Glycemic Control and Body Weight in Zucker Diabetic Fatty (ZDF) Rats (4-week study)
| Parameter | Vehicle | Canagliflozin (3 mg/kg/day) | Canagliflozin (10 mg/kg/day) | Statistical Test |
| HbA1c (%) | 10.5 ± 0.3 | 7.8 ± 0.4 | 6.9 ± 0.2 | One-way ANOVA |
| Fasting Blood Glucose (mg/dL) | 350 ± 25 | 180 ± 20 | 150 ± 15 | One-way ANOVA |
| Body Weight Change (g) | +50 ± 5 | +30 ± 4 | +25 ± 3 | One-way ANOVA |
p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Data are illustrative based on typical findings for SGLT2 inhibitors.
Visualizations
Caption: Mechanism of action of this compound via SGLT2 inhibition.
Caption: Typical experimental workflow for a preclinical efficacy study.
Caption: Decision tree for selecting common statistical tests.
References
- 1. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Response to in vitro and physiologically‐based pharmacokinetic assessment of the drug–drug interaction potential of canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canagliflozin, an SGLT2 inhibitor, corrects glycemic dysregulation in TallyHO model of T2D but only partially prevents bone deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of canagliflozin monotherapy in subjects with type 2 diabetes mellitus inadequately controlled with diet and exercise - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting conflicting data from different Tianagliflozin assay methods
Welcome to the Technical Support Center for Tianagliflozin Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound quantification. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental assays.
Disclaimer: As specific validated bioanalytical methods for this compound are not widely published, this guide provides detailed methodologies and troubleshooting advice based on closely related SGLT2 inhibitors, such as Canagliflozin. These methods serve as a strong starting point and may require optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common analytical methods for quantifying SGLT2 inhibitors like this compound in biological matrices?
A1: The two most prevalent methods for the bioanalysis of SGLT2 inhibitors are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). LC-MS/MS is generally preferred for its higher sensitivity and selectivity, especially for samples with low analyte concentrations.
Q2: I am observing high variability in my results. What could be the potential causes?
A2: High variability can stem from several factors, including:
-
Matrix Effects: Endogenous components in biological samples can interfere with analyte ionization in LC-MS/MS, leading to ion suppression or enhancement.[1][2]
-
Sample Preparation: Inconsistent sample extraction, for instance, with protein precipitation or liquid-liquid extraction, can introduce variability.
-
Analyte Instability: this compound, like other drugs in its class, may be susceptible to degradation under certain conditions (e.g., pH, temperature, light).
-
Instrumental Issues: Fluctuations in pump pressure, detector sensitivity, or autosampler precision can all contribute to variable results.
Q3: How can I minimize matrix effects in my LC-MS/MS assay?
A3: To mitigate matrix effects, consider the following strategies:
-
Improved Sample Cleanup: Employ more rigorous extraction techniques like solid-phase extraction (SPE) to remove interfering substances.
-
Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.
-
Matrix Matched Calibrators and Quality Controls: Preparing your calibration standards and QCs in the same biological matrix as your samples can help to normalize the matrix effect.
Q4: What are the typical forced degradation conditions to test the stability of a this compound assay?
A4: Forced degradation studies are crucial to understand the stability of this compound and to ensure the analytical method is stability-indicating. Typical stress conditions include:
-
Acidic Hydrolysis: e.g., 0.1 M HCl at 60°C.
-
Basic Hydrolysis: e.g., 0.1 M NaOH at 60°C.
-
Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.
-
Thermal Degradation: e.g., 105°C.
-
Photolytic Degradation: Exposure to UV light.
Studies on Canagliflozin have shown it to be particularly susceptible to oxidative and alkaline degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis.
Issue 1: Poor Peak Shape or Tailing in HPLC
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Inappropriate Mobile Phase pH | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. For SGLT2 inhibitors, a slightly acidic mobile phase (pH 3-4) is often used. |
| Column Contamination | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column. |
| Secondary Interactions | Add a competing base (e.g., triethylamine) to the mobile phase to block active sites on the silica support. |
Issue 2: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Pump Malfunction | Check for leaks in the pump and ensure proper solvent degassing. |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase and ensure accurate mixing of solvents. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature. |
| Changes in Column Chemistry | Equilibrate the column for a sufficient time before starting the analytical run. |
Issue 3: Conflicting Results Between HPLC-UV and LC-MS/MS
| Possible Cause | Troubleshooting Step |
| Co-eluting Impurities (HPLC-UV) | A peak appearing pure by UV may contain co-eluting impurities that are resolved by the mass spectrometer. Review the mass spectra across the entire peak. |
| Ion Suppression/Enhancement (LC-MS/MS) | As mentioned in the FAQs, matrix effects can significantly alter the signal in MS detection, leading to under or overestimation compared to UV detection. |
| Different Selectivity | The two detection methods have different principles of selectivity. UV detection is based on chromophores, while MS detection is based on mass-to-charge ratio. |
| Degradation Products | Degradants may have different UV absorbance characteristics and mass fragmentation patterns, leading to discrepancies. |
Experimental Protocols
Below are representative experimental protocols for the analysis of SGLT2 inhibitors, which can be adapted for this compound.
Protocol 1: HPLC-UV Method for this compound in Pharmaceutical Formulations
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) (e.g., 50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~290 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or 30°C |
Protocol 2: LC-MS/MS Bioanalytical Method for this compound in Human Plasma
| Parameter | Condition |
| Sample Preparation | Protein precipitation with acetonitrile or liquid-liquid extraction with methyl tert-butyl ether. |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized to separate the analyte from matrix components. |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| MS/MS Transition (Example for Canagliflozin) | Precursor ion (Q1): m/z 462.0, Product ion (Q3): m/z 191.0 |
| Internal Standard | A stable isotope-labeled version of this compound is ideal. Alternatively, another SGLT2 inhibitor can be used. |
Quantitative Data Summary
The following tables summarize typical validation parameters for SGLT2 inhibitor assays, which can serve as acceptance criteria for a this compound method.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Range/Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%CV) | < 15% (< 20% at LLOQ) |
| Matrix Effect (% Suppression/Enhancement) | Within ±15% |
| Recovery (%) | > 60% and consistent |
Visualizations
SGLT2 Inhibition Signaling Pathway
Caption: Mechanism of action of this compound via SGLT2 inhibition in the renal proximal tubule.
Experimental Workflow for LC-MS/MS Bioanalysis
Caption: A typical workflow for the bioanalysis of this compound in plasma using LC-MS/MS.
Troubleshooting Logic for Conflicting Assay Data
Caption: A logical workflow for troubleshooting conflicting data from different this compound assays.
References
Validation & Comparative
Comparative Efficacy of SGLT2 Inhibitors in Heart Failure Models: A Review of Empagliflozin and an Insight into the Data Landscape for Tianagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors in preclinical and clinical heart failure models, with a primary focus on the well-established compound, Empagliflozin. A comprehensive search for data on another SGLT2 inhibitor, Tianagliflozin, was conducted; however, no publicly available experimental data on its efficacy in heart failure models could be identified. This document, therefore, presents the extensive evidence for Empagliflozin as a benchmark and highlights the current data gap for this compound, a crucial consideration for research and development in this therapeutic area.
Empagliflozin: A Profile of a Leading SGLT2 Inhibitor in Heart Failure
Empagliflozin has demonstrated significant therapeutic benefits in patients with heart failure, irrespective of their diabetic status. Its mechanisms of action are multifactorial, extending beyond glycemic control to exert direct and indirect cardioprotective effects.
Key Mechanisms of Action
Empagliflozin's efficacy in heart failure is attributed to a combination of hemodynamic, metabolic, and direct cardiac effects:
-
Hemodynamic Effects: By promoting osmotic diuresis and natriuresis, empagliflozin reduces preload and afterload, leading to a decrease in cardiac wall stress and improved cardiac function.
-
Metabolic Effects: It encourages a metabolic shift in the heart from glucose oxidation towards the more energy-efficient ketone bodies and fatty acids, thereby improving myocardial energetics.
-
Direct Cardiac Effects: Empagliflozin has been shown to reduce cardiac fibrosis, inflammation, and oxidative stress. It also modulates ion transport, including the sodium-hydrogen exchanger (NHE1), which helps in reducing intracellular sodium and calcium levels, thereby improving myocardial function.
Signaling Pathways
The cardioprotective effects of Empagliflozin are mediated through various signaling pathways. A simplified representation of these pathways is illustrated below.
Caption: Signaling pathways of Empagliflozin in heart failure.
Preclinical and Clinical Efficacy Data
The efficacy of Empagliflozin in heart failure has been extensively studied in both animal models and large-scale clinical trials.
Table 1: Summary of Key Preclinical and Clinical Findings for Empagliflozin in Heart Failure
| Study Type | Model/Population | Key Findings |
| Preclinical | Mouse model of pressure-overload heart failure | Preserved myocardial function and attenuated cardiac fibrosis. |
| Preclinical | Diabetic mice | Attenuated cardiac fibrosis. |
| Clinical Trial (EMPEROR-Reduced) | Patients with HFrEF (LVEF ≤40%) | Significantly reduced the composite of cardiovascular death or hospitalization for heart failure by 25% compared to placebo (HR 0.75, 95% CI 0.65-0.86).[1] The results were driven by a significant 31% relative risk reduction in HF hospitalizations (HR, 0.69; 95% CI, 0.59–0.81)[1]. |
| Clinical Trial (EMPEROR-Preserved) | Patients with HFpEF (LVEF >40%) | Reduced the composite of cardiovascular death or hospitalization for heart failure by 21% compared to placebo (HR 0.79, 95% CI 0.69-0.90)[1]. This was mainly driven by a 29% reduction in hospitalization for heart failure. |
| Clinical Trial (EMPA-REG OUTCOME) | Patients with type 2 diabetes and established cardiovascular disease | Reduced the risk of hospitalization for heart failure by 35% compared to placebo (HR 0.65, 95% CI 0.50-0.85)[1]. |
Experimental Protocols
The following provides a generalized methodology for inducing heart failure in animal models, a common procedure in preclinical studies evaluating SGLT2 inhibitors.
Experimental Workflow: Transverse Aortic Constriction (TAC) Model
Caption: Workflow for inducing heart failure via TAC surgery.
Detailed Methodology for TAC Model:
-
Anesthesia: The animal (typically a mouse or rat) is anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Preparation: The surgical area is shaved and sterilized. The animal is placed on a heating pad to maintain body temperature.
-
Thoracotomy: A small incision is made in the chest to expose the aortic arch.
-
Aortic Constriction: A suture is tied around the transverse aorta between the brachiocephalic and left common carotid arteries. A spacer (e.g., a blunted needle of a specific gauge) is placed alongside the aorta during ligation to ensure a standardized degree of constriction.
-
Spacer Removal: The spacer is carefully removed, leaving a stenotic aorta.
-
Closure: The chest cavity and skin are closed in layers.
-
Post-operative Care: The animal receives analgesics and is closely monitored during recovery. Heart failure typically develops over several weeks, characterized by cardiac hypertrophy and reduced ejection fraction, which can be monitored by echocardiography.
This compound: An Assessment of the Current Data Landscape in Heart Failure
A thorough and systematic search of scientific literature and clinical trial databases was conducted to identify studies evaluating the efficacy of this compound in the context of heart failure. These searches included preclinical animal models and human clinical trials.
Despite these extensive efforts, no published studies directly comparing the efficacy of this compound to Empagliflozin, or any SGLT2 inhibitor, in heart failure models were found. Furthermore, no independent studies evaluating the effects of this compound on cardiac function or heart failure outcomes were identified.
This absence of data prevents a direct comparison with Empagliflozin and suggests that this compound is either a newer agent with research yet to be published or is not currently a primary focus for development in the heart failure therapeutic area.
Conclusion
Empagliflozin has a robust and well-documented profile of efficacy in heart failure with both reduced and preserved ejection fraction. Its multifaceted mechanism of action, supported by extensive preclinical and clinical data, has established it as a cornerstone therapy in the management of heart failure.
In contrast, there is a notable lack of publicly available data on the efficacy of this compound in heart failure models. For researchers, scientists, and drug development professionals, this information is critical. It underscores the current evidence gap for this compound in this indication and highlights the need for future research to elucidate its potential role, if any, in the treatment of heart failure. Until such data becomes available, direct comparisons of efficacy with established SGLT2 inhibitors like Empagliflozin are not feasible. This guide will be updated as new information on this compound becomes available.
References
A Comparative Guide to Canagliflozin Research Findings in Animal Models
A Note on Terminology: This guide focuses on the sodium-glucose co-transporter 2 (SGLT2) inhibitor Canagliflozin. Initial searches for "Tianagliflozin" did not yield relevant results, suggesting a possible misspelling. The provided data and analysis are based on the extensive preclinical research available for Canagliflozin.
This guide provides a comparative overview of preclinical research findings for Canagliflozin in various animal models, designed for researchers, scientists, and drug development professionals. It offers a synthesis of efficacy, safety, and pharmacokinetic data, alongside detailed experimental protocols and visualizations of key biological pathways.
I. Comparative Efficacy in Animal Models of Type 2 Diabetes
Canagliflozin has been extensively studied in various rodent models of type 2 diabetes (T2DM), demonstrating robust efficacy in improving glycemic control and related metabolic parameters.
Table 1: Efficacy of Canagliflozin in Rodent Models of T2DM
| Animal Model | Key Efficacy Parameters | Canagliflozin Dose/Treatment Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rats | Glycated Hemoglobin (HbA1c), Insulin Secretion | 1 mg/kg for 4 weeks | Decreased HbA1c and improved measures of insulin secretion.[1] | [1] |
| db/db Mice | Blood Glucose (BG) | Acute treatment | Dose-dependently decreased blood glucose concentrations.[1] | [1] |
| Diet-Induced Obese Mice | Body Weight, Epididymal Fat, Liver Weight, Respiratory Exchange Ratio | Not specified | Reduced body weight gain, epididymal fat, and liver weight. Decreased the respiratory exchange ratio.[1] | [1] |
| Genetically Heterogeneous Mice | Median Lifespan | 180 ppm in chow from 7 months of age until death | Extended median survival in male mice by 14%. No significant effect on lifespan in female mice.[2] | [2] |
II. Comparative Pharmacokinetics Across Species
The pharmacokinetic profile of Canagliflozin has been characterized in several animal species, providing a basis for understanding its absorption, distribution, metabolism, and excretion.
Table 2: Pharmacokinetic Parameters of Canagliflozin in Different Animal Models
| Animal Model | Oral Bioavailability | Half-life (t½) | Key Metabolic Pathways | Reference |
| Human | 65% | 11-13 hours | O-glucuronidation via UGT1A9 and UGT2B4 to two inactive metabolites.[3] | [3] |
| Rat | Not specified | Not specified | Primarily excreted as unchanged drug and metabolites in feces and urine. | |
| Dog | Not specified | Not specified | Primarily excreted as unchanged drug and metabolites in feces and urine. | |
| Mouse | Not specified | Not specified | Primarily excreted as unchanged drug and metabolites in feces and urine. |
III. Comparison with Other SGLT2 Inhibitors
While direct head-to-head preclinical studies are not always available, comparisons of key pharmacological features provide insights into the relative properties of different SGLT2 inhibitors.
Table 3: Pharmacological Comparison of Clinically Available SGLT2 Inhibitors
| Drug | SGLT2/SGLT1 Selectivity | Oral Bioavailability | Reference |
| Canagliflozin | ~250-fold | 65% | [3][4] |
| Dapagliflozin | >1200-fold | 78% | [4] |
| Empagliflozin | >2500-fold | Not specified | [4] |
| Ertugliflozin | Not specified | 100% | [4] |
IV. Experimental Protocols
A. Assessment of Renal Glucose Threshold (RTG) in ZDF Rats
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats.[1]
-
Anesthesia: Anesthetized with thiobutabarbital.[1]
-
Surgical Preparation: Catheters are placed in the femoral artery (for blood sampling), femoral vein (for drug/glucose infusion), and bladder (to collect urine).[1]
-
Procedure:
-
A graded glucose infusion is administered to progressively raise blood glucose levels.[1]
-
In a separate group of animals pre-treated with Canagliflozin (1 mg/kg), insulin is first administered to lower blood glucose, followed by a graded glucose infusion to slowly raise it.[1]
-
Blood and urine samples are collected at regular intervals (e.g., every 5 minutes) to measure glucose and creatinine concentrations.[1]
-
-
Data Analysis: The renal threshold for glucose excretion (RTG) is determined as the blood glucose concentration above which urinary glucose excretion begins.[1]
B. Canine Atrial Fibrillation Model
-
Surgical Preparation:
-
Anesthesia is induced with midazolam and propofol and maintained with isoflurane.[5][6]
-
Electrodes are sutured to the left atrial appendage and right atrial free wall for electrogram monitoring and stimulation.[5][6]
-
A unipolar screw-in lead is inserted into the right atrial appendage and connected to a pulse generator for continuous rapid atrial pacing.[5][6]
-
-
Experimental Groups:
-
Assessments: Atrial effective refractory period, conduction velocity, and AF inducibility are evaluated weekly. Atrial tissues are collected for histological examination at the end of the study.[5]
C. Swine Model of Chronic Myocardial Ischemia
-
Animal Model: Swine.[7]
-
Surgical Preparation: An ameroid constrictor is placed on the left coronary circumflex artery through a left-sided mini-thoracotomy to induce gradual occlusion.[7]
-
Experimental Groups:
-
Treatment: Therapy is initiated two weeks after ameroid placement and continues for five weeks.[7]
-
Tissue Harvest: Left ventricular tissue is harvested for proteomic analysis.[7]
V. Signaling Pathways and Experimental Workflows
A. SGLT2 Inhibition and Glucose Reabsorption
The primary mechanism of action of Canagliflozin is the inhibition of the sodium-glucose co-transporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys. This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and a lowering of blood glucose levels.
Caption: Mechanism of SGLT2 Inhibition by Canagliflozin.
B. Experimental Workflow for Assessing Efficacy in a T2DM Rodent Model
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a novel anti-diabetic compound like Canagliflozin in a rodent model of type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Canagliflozin extends life span in genetically heterogeneous male but not female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. Canagliflozin Suppresses Atrial Remodeling in a Canine Atrial Fibrillation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteomic Profiling of SGLT-2 Inhibitor Canagliflozin in a Swine Model of Chronic Myocardial Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Look at Cardiovascular Outcomes of SGLT2 Inhibitors: A Comparative Guide for Researchers
While direct head-to-head cardiovascular outcome trial data for the emerging SGLT2 inhibitor Tianagliflozin is not yet publicly available, a comprehensive analysis of the landmark trials for other drugs in this class provides a valuable framework for understanding their cardiovascular benefits. This guide offers a detailed comparison of the cardiovascular outcomes associated with empagliflozin, canagliflozin, dapagliflozin, and ertugliflozin, supported by experimental data and methodologies for drug development professionals and researchers.
Sodium-glucose cotransporter 2 (SGLT2) inhibitors have revolutionized the management of type 2 diabetes by demonstrating significant cardiovascular and renal protection. Large-scale, randomized controlled trials have been instrumental in establishing these benefits. Below, we delve into the key findings from the major cardiovascular outcome trials for the leading SGLT2 inhibitors.
Comparative Analysis of Cardiovascular Outcomes
The following table summarizes the primary and key secondary cardiovascular outcomes from the pivotal trials for empagliflozin (EMPA-REG OUTCOME), canagliflozin (CANVAS Program), dapagliflozin (DECLARE-TIMI 58), and ertugliflozin (VERTIS CV).
| Outcome | Empagliflozin (EMPA-REG OUTCOME) | Canagliflozin (CANVAS Program) | Dapagliflozin (DECLARE-TIMI 58) | Ertugliflozin (VERTIS CV) |
| Primary Endpoint: Major Adverse Cardiovascular Events (MACE) | Significant Reduction (HR: 0.86; 95.02% CI: 0.74–0.99; P=0.04 for superiority)[1][2] | Significant Reduction (HR: 0.86; 95% CI: 0.75–0.97; P<0.001 for noninferiority, P=0.02 for superiority)[3][4] | No Significant Reduction (HR: 0.93; 95% CI: 0.84–1.03; P=0.17)[5][6] | Non-inferior to Placebo (HR: 0.97; 95.6% CI: 0.85–1.11; P<0.001 for noninferiority)[7][8] |
| Cardiovascular Death | Significant Reduction (HR: 0.62; 95% CI: 0.49–0.77)[1][2] | No Significant Reduction (Component of MACE) | No Significant Reduction (HR: 0.98; 95% CI: 0.82–1.17)[6] | No Significant Reduction (HR: 0.92; 95.8% CI: 0.77–1.11)[8] |
| Hospitalization for Heart Failure (HHF) | Significant Reduction (HR: 0.65; 95% CI: 0.50–0.85)[1] | Significant Reduction (HR: 0.67; 95% CI: 0.52–0.87)[3] | Significant Reduction (HR: 0.73; 95% CI: 0.61–0.88)[5][6] | Significant Reduction (HR: 0.70; 95% CI: 0.54–0.90)[7][9][10] |
Experimental Protocols of Key Cardiovascular Outcome Trials
Understanding the methodologies of these trials is crucial for interpreting their findings.
EMPA-REG OUTCOME (Empagliflozin)
-
Objective: To evaluate the effect of empagliflozin, in addition to standard of care, on cardiovascular events in patients with type 2 diabetes and high cardiovascular risk.[5]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[5]
-
Population: 7,020 patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[1]
-
Intervention: Patients were randomized to receive empagliflozin 10 mg, empagliflozin 25 mg, or placebo once daily.[5]
-
Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[5]
-
Trial Duration: The trial continued until at least 691 primary outcome events occurred.[5]
CANVAS Program (Canagliflozin)
-
Objective: To assess the cardiovascular safety and efficacy of canagliflozin in patients with type 2 diabetes with a history of or at high risk for cardiovascular disease.[4]
-
Study Design: An integrated analysis of two double-blind, randomized, placebo-controlled trials: CANVAS and CANVAS-R.
-
Population: 10,142 patients with type 2 diabetes. 66% had a history of cardiovascular disease (secondary prevention), and 34% had at least two cardiovascular risk factors (primary prevention).[3]
-
Intervention: Patients were randomized to receive canagliflozin (100 mg or 300 mg daily) or placebo.[11]
-
Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE).[3]
-
Follow-up: The median follow-up period was 126.1 weeks.[11]
DECLARE-TIMI 58 (Dapagliflozin)
-
Objective: To evaluate the effect of dapagliflozin on cardiovascular outcomes in a broad population of patients with type 2 diabetes.
-
Study Design: A multinational, randomized, double-blind, placebo-controlled Phase IIIB trial.
-
Population: 17,160 patients with type 2 diabetes, including those with established atherosclerotic cardiovascular disease and those with multiple risk factors.[5]
-
Intervention: Patients were randomized to receive dapagliflozin 10 mg or placebo once daily.
-
Primary Efficacy Outcomes: Two co-primary efficacy endpoints were assessed: MACE and a composite of cardiovascular death or hospitalization for heart failure.[6]
-
Follow-up: The median follow-up was 4.2 years.[5]
VERTIS CV (Ertugliflozin)
-
Objective: To assess the cardiovascular safety of ertugliflozin in patients with type 2 diabetes and established atherosclerotic cardiovascular disease.[7][9]
-
Study Design: An international, Phase 3, randomized, double-blind, placebo-controlled, parallel-group trial.[9]
-
Population: 8,246 patients with type 2 diabetes and a history of atherosclerosis.[9]
-
Intervention: Patients were randomized to receive ertugliflozin 5 mg, ertugliflozin 15 mg, or placebo once daily.[7][9]
-
Primary Outcome: A composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke (3P-MACE), assessed for non-inferiority to placebo.[8][9]
-
Follow-up: Patients were followed for up to 6.1 years.[9]
Signaling Pathways and Mechanisms of Cardiovascular Benefit
The cardiovascular benefits of SGLT2 inhibitors are believed to extend beyond their glucose-lowering effects. Several signaling pathways and mechanisms have been proposed.
Caption: Proposed mechanisms of cardiovascular benefits of SGLT2 inhibitors.
Experimental Workflow for a Cardiovascular Outcome Trial
The following diagram illustrates a typical workflow for a large-scale cardiovascular outcome trial for an SGLT2 inhibitor.
Caption: Generalized workflow of a cardiovascular outcome trial for an SGLT2 inhibitor.
References
- 1. Clinical potential of canagliflozin in cardiovascular risk reduction in patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Rationale, design, and baseline characteristics of a randomized, placebo-controlled cardiovascular outcome trial of empagliflozin (EMPA-REG OUTCOME™) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. scispace.com [scispace.com]
- 8. The CANVAS Program: implications of canagliflozin on reducing cardiovascular risk in patients with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. timi.org [timi.org]
- 11. Clinical Benefits of Sodium–Glucose Cotransporter 2 Inhibitors and the Mechanisms Underlying Their Cardiovascular Effects - PMC [pmc.ncbi.nlm.nih.gov]
Tianagliflozin vs. Metformin: A Comparative Analysis of Glycemic Control Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the glycemic control mechanisms of Tianagliflozin, a newer sodium-glucose cotransporter 2 (SGLT2) inhibitor, and Metformin, a long-established first-line therapy for type 2 diabetes. The comparison is based on available preclinical and clinical data, focusing on the distinct molecular and cellular pathways through which these drugs exert their effects.
Overview of Primary Mechanisms of Action
This compound and Metformin lower blood glucose through fundamentally different, yet complementary, mechanisms. Metformin primarily acts on the liver to reduce glucose production, while this compound targets the kidneys to increase glucose excretion.
-
Metformin: A biguanide that decreases hepatic gluconeogenesis (the production of glucose in the liver) and improves insulin sensitivity in peripheral tissues.[1][2] Its molecular action is complex but is largely attributed to the activation of AMP-activated protein kinase (AMPK).[1][3]
-
This compound (as an SGLT2 inhibitor): Belongs to the gliflozin class, which selectively inhibits the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubules of the kidneys.[4] This inhibition blocks the reabsorption of filtered glucose, leading to its excretion in the urine (glucosuria).[4]
Comparative Glycemic Efficacy: Clinical Data
Clinical trials have demonstrated the efficacy of both drugs in improving glycemic control, both as monotherapy and in combination.
| Parameter | Canagliflozin (SGLT2 inhibitor) | Metformin | Key Findings from Comparative and Combination Studies |
| Hemoglobin A1c (HbA1c) Reduction | Significant reductions as monotherapy and add-on therapy.[5][6] | Standard of care for initial HbA1c reduction.[7] | A meta-analysis of eight studies showed that canagliflozin combined with metformin resulted in statistically significant lower HbA1c levels compared to the control group.[8][9] Canagliflozin 300 mg as an add-on to metformin and a sulfonylurea showed superior A1C lowering compared to sitagliptin at 52 weeks.[10] |
| Fasting Plasma Glucose (FPG) | Lowers FPG by promoting urinary glucose excretion. | Reduces FPG primarily by decreasing hepatic glucose output. | In a 52-week trial, canagliflozin (100 mg and 300 mg) added to metformin resulted in greater reductions in FPG compared to sitagliptin. The combination of canagliflozin and metformin also showed a greater reduction in FPG compared to metformin alone.[8] |
| Body Weight | Associated with weight loss due to caloric loss through glucosuria.[5][6] | Generally weight-neutral or associated with modest weight loss.[2] | Canagliflozin as an add-on to metformin leads to significant reductions in body weight.[5][6] |
| Blood Pressure | Can lead to a reduction in systolic blood pressure, likely due to osmotic diuresis.[6] | Generally has a neutral effect on blood pressure. | Combination therapy with canagliflozin and metformin has been shown to reduce systolic blood pressure.[11][12] |
Molecular and Cellular Mechanisms of Action
Metformin: Targeting Hepatic Glucose Production and Insulin Sensitivity
Metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1][3]
-
Mitochondrial Action: Metformin is believed to transiently inhibit Complex I of the mitochondrial respiratory chain. This leads to a decrease in ATP production and an increase in the cellular AMP:ATP ratio.
-
AMPK Activation: The elevated AMP:ATP ratio allosterically activates AMPK.[1]
-
Inhibition of Gluconeogenesis: Activated AMPK phosphorylates and inhibits key enzymes involved in hepatic gluconeogenesis, such as acetyl-CoA carboxylase (ACC). This leads to a reduction in the expression of gluconeogenic genes like phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), ultimately decreasing hepatic glucose output.[1]
-
Increased Insulin Sensitivity: AMPK activation in skeletal muscle can enhance glucose uptake by promoting the translocation of GLUT4 transporters to the cell membrane, an effect that is independent of insulin.[1]
Signaling Pathway of Metformin
Caption: Metformin's mechanism of action.
This compound: Targeting Renal Glucose Reabsorption
This compound's mechanism is localized to the kidneys and is independent of insulin secretion or action.
-
SGLT2 Inhibition: this compound is a potent and selective inhibitor of the SGLT2 protein located in the apical membrane of the proximal convoluted tubule cells in the kidney.
-
Reduced Glucose Reabsorption: SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting SGLT2, this compound prevents this reabsorption.
-
Increased Urinary Glucose Excretion: The un-reabsorbed glucose is subsequently excreted in the urine, leading to a net loss of glucose from the body. This directly lowers plasma glucose levels.
-
Caloric Loss and Weight Reduction: The urinary excretion of glucose results in a loss of calories, which contributes to the weight reduction observed with SGLT2 inhibitor therapy.
Signaling Pathway of this compound
Caption: this compound's mechanism of action.
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanisms of action of antidiabetic drugs.
Hepatic Glucose Production Assay
This assay measures the rate of glucose production from cultured hepatocytes.
-
Cell Culture: Plate primary hepatocytes or HepG2 cells in collagen-coated plates.
-
Treatment: After reaching confluency, starve the cells in glucose-free medium for a specified period. Then, treat the cells with various concentrations of Metformin, this compound (or other SGLT2 inhibitors as a control for non-renal effects), or vehicle control in a glucose production buffer containing lactate and pyruvate.
-
Glucose Measurement: After incubation, collect the medium and measure the glucose concentration using a glucose oxidase assay kit.[13]
-
Data Analysis: Normalize the glucose production to the total protein content of the cells in each well.
Workflow for Hepatic Glucose Production Assay
Caption: Hepatic Glucose Production Assay Workflow.
Muscle Cell Glucose Uptake Assay
This assay quantifies the uptake of glucose into cultured muscle cells.
-
Cell Culture and Differentiation: Culture L6 myoblasts or primary human skeletal muscle cells and differentiate them into myotubes.
-
Treatment: Serum-starve the myotubes and then treat with insulin (to stimulate uptake) in the presence or absence of Metformin or this compound.
-
Glucose Uptake Measurement: Add a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose (2-DG), for a short period.
-
Cell Lysis and Scintillation Counting: Wash the cells to remove extracellular 2-DG, lyse the cells, and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of glucose uptake and compare the effects of the different treatments.
Workflow for Glucose Uptake Assay
Caption: Muscle Cell Glucose Uptake Assay Workflow.
Summary and Future Directions
This compound and Metformin are effective glucose-lowering agents that operate through distinct and complementary pathways. Metformin's primary effect is the reduction of hepatic glucose production via AMPK activation, while this compound promotes urinary glucose excretion by inhibiting renal SGLT2.
While extensive clinical data supports the use of both drugs, further head-to-head preclinical studies are warranted to provide a more granular comparison of their effects on cellular and molecular pathways. Specifically, studies directly comparing their impact on AMPK activation, insulin signaling components, and glucose metabolism in various cell types would provide valuable insights for the development of novel therapeutic strategies for type 2 diabetes. The combination of these two agents, with their different mechanisms, offers a potent approach to achieving comprehensive glycemic control.[11][12]
References
- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. Canagliflozin combined with metformin versus metformin monotherapy for endocrine and metabolic profiles in overweight and obese women with polycystic ovary syndrome: A single-center, open-labeled prospective randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK is associated with the beneficial effects of antidiabetic agents on cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Canagliflozin: Efficacy and Safety in Combination with Metformin Alone or with Other Antihyperglycemic Agents in Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diabetic Agents, From Metformin to SGLT2 Inhibitors and GLP1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Efficacy of Different Doses of Canagliflozin Combined with Metformin in the Treatment of Type 2 Diabetes: Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fixed-Dose Combination of Canagliflozin and Metformin for the Treatment of Type 2 Diabetes: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fixed-Dose Combination of Canagliflozin and Metformin for the Treatment of Type 2 Diabetes: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metformin inhibits hepatic gluconeogenesis in mice independently of the LKB1/AMPK pathway via a decrease in hepatic energy state - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tianagliflozin's effect on renal function against other gliflozins
A detailed guide for researchers and drug development professionals on the renal outcomes associated with SGLT2 inhibitors, with a focus on Dapagliflozin, Empagliflozin, and Canagliflozin. Data on Tianagliflozin is not publicly available and therefore could not be included in this direct comparison.
This guide provides a comprehensive comparison of the effects of prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors on renal function, drawing upon data from major clinical trials. The objective is to offer a clear, data-driven overview for researchers, scientists, and professionals involved in drug development. While the focus is on Dapagliflozin, Empagliflozin, and Canagliflozin, for which extensive clinical data exists, it is important to note that publicly available phase 2 or 3 clinical trial data detailing the specific renal effects (e.g., on eGFR and UACR) of this compound could not be identified for inclusion in this comparative analysis.
Quantitative Comparison of Renal Outcomes
The following table summarizes key renal outcome data from landmark clinical trials for Dapagliflozin, Empagliflozin, and Canagliflozin. These trials have been pivotal in establishing the role of SGLT2 inhibitors in a wider range of patients beyond those with type 2 diabetes, including individuals with chronic kidney disease (CKD).
| Drug (Trial) | Key Renal Endpoint | Result vs. Placebo |
| Dapagliflozin (DAPA-CKD) | Composite of ≥50% sustained eGFR decline, end-stage kidney disease (ESKD), or renal/cardiovascular death | 39% risk reduction (HR 0.61, 95% CI 0.51-0.72)[1] |
| Annual rate of eGFR decline | Slower decline of 1.76 mL/min/1.73m² per year[2] | |
| Empagliflozin (EMPA-KIDNEY) | Composite of progression of kidney disease or cardiovascular death | 28% risk reduction (HR 0.72, 95% CI 0.64-0.82)[3] |
| Annual rate of eGFR decline | Slower decline of 2.12 mL/min/1.73m² per year | |
| Canagliflozin (CREDENCE) | Composite of ESKD, doubling of serum creatinine, or renal/cardiovascular death | 30% risk reduction (HR 0.70, 95% CI 0.59-0.82)[4] |
| Annual rate of eGFR decline | Slower decline of 1.52 mL/min/1.73m² per year | |
| Canagliflozin (CANVAS Program) | Composite of 40% reduction in eGFR, need for renal-replacement therapy, or renal death | 40% risk reduction (HR 0.60, 95% CI 0.47-0.77) |
| Progression of albuminuria | 27% risk reduction |
Signaling Pathway of SGLT2 Inhibitors in the Renal Tubule
The primary mechanism of action for gliflozins involves the inhibition of the sodium-glucose cotransporter 2 (SGLT2) in the proximal convoluted tubule of the kidney. This inhibition reduces the reabsorption of glucose and sodium, leading to increased urinary glucose and sodium excretion. The diagram below illustrates this key signaling pathway.
Experimental Protocols
The large-scale clinical trials for Dapagliflozin (DAPA-CKD), Empagliflozin (EMPA-KIDNEY), and Canagliflozin (CREDENCE, CANVAS) shared similar core methodologies for assessing renal function. Below is a generalized protocol representative of these studies.
Study Design:
-
Randomized, double-blind, placebo-controlled, multicenter trials.
Participant Population:
-
Adults with type 2 diabetes and/or chronic kidney disease, with or without heart failure.
-
Specific inclusion criteria for estimated glomerular filtration rate (eGFR) and urinary albumin-to-creatinine ratio (UACR) varied between trials to target different stages of renal impairment. For instance, the CREDENCE trial enrolled patients with an eGFR of 30 to <90 mL/min/1.73 m² and albuminuria. The DAPA-CKD trial included patients with an eGFR of 25-75 mL/min/1.73 m² and a UACR of 200-5000 mg/g.[1]
Intervention:
-
Once-daily oral administration of the respective SGLT2 inhibitor (e.g., Dapagliflozin 10 mg, Empagliflozin 10 mg, Canagliflozin 100 mg) or a matching placebo.
-
All patients typically received standard of care, including renin-angiotensin system (RAS) inhibitors.
Primary Renal Endpoints:
-
The primary endpoint was typically a composite of several renal outcomes, including:
-
A sustained decline in eGFR of a certain percentage (e.g., ≥50%).
-
The onset of end-stage kidney disease (ESKD), defined as the need for chronic dialysis, kidney transplantation, or a sustained eGFR below a certain threshold (e.g., <15 mL/min/1.73 m²).
-
Death from renal or cardiovascular causes.
-
Secondary Renal Endpoints:
-
Change in eGFR from baseline over time.
-
Change in UACR from baseline.
-
Time to a sustained 40% reduction in eGFR.
Data Collection and Analysis:
-
Serum creatinine and urine albumin and creatinine were measured at baseline and at regular intervals throughout the study.
-
eGFR was calculated using the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation.
-
Statistical analyses, such as Cox proportional hazards models, were used to compare the time to the first occurrence of the primary composite endpoint between the treatment and placebo groups.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the renal effects of a gliflozin.
References
- 1. Canagliflozin and Renal Outcomes in Type 2 Diabetes and Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Canagliflozin and Renal Events in Diabetes with Established Nephropathy Clinical Evaluation and Study of Diabetic Nephropathy with Atrasentan: what was learned about the treatment of diabetic kidney disease with canagliflozin and atrasentan? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rxfiles.ca [rxfiles.ca]
Comparative Safety Profiles of SGLT2 Inhibitors in Preclinical Toxicology Studies: A Review of Dapagliflozin, Canagliflozin, and Empagliflozin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical toxicology profiles of three prominent sodium-glucose cotransporter 2 (SGLT2) inhibitors: Dapagliflozin, Canagliflozin, and Empagliflozin. The information presented is collated from publicly available preclinical study data. It is important to note that preclinical data for Tianagliflozin was not available in the public domain at the time of this review.
Executive Summary
Preclinical toxicology studies are fundamental in characterizing the safety profile of new pharmaceutical agents. For the SGLT2 inhibitor class, these studies have revealed a generally favorable safety profile, with most findings being species-specific and occurring at exposures significantly higher than those observed in clinical use. Key areas of observation in preclinical studies for this class include effects on renal, bone, and reproductive tissues, as well as carcinogenic potential. This guide summarizes the key quantitative data, details the experimental methodologies of pivotal studies, and provides visual representations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Toxicology Findings
The following tables summarize the key preclinical toxicology findings for Dapagliflozin, Canagliflozin, and Empagliflozin.
Table 1: Chronic Toxicity Studies
| Compound | Species | Duration | Key Findings | No-Observed-Adverse-Effect Level (NOAEL) |
| Dapagliflozin | Rat (Sprague-Dawley) | ≤ 6 months | Anticipated pharmacologically mediated effects (glucosuria, osmotic diuresis). At exposures >2000-fold the maximum recommended human dose (MRHD), tissue mineralization and trabecular bone accretion were observed.[1] | Not explicitly stated in the provided results. |
| Dog (Beagle) | ≤ 1 year | Anticipated pharmacologically mediated effects. No adverse effects at clinically relevant exposures.[1] | >5000-fold MRHD exposure.[1] | |
| Canagliflozin | Rat (Sprague-Dawley) | 6 months | Hyperostosis (excessive bone growth). Gastric erosion at all dose levels. Kidney mineralization. | 4 mg/kg/day (males), 20 mg/kg/day (females) based on hyperostosis.[2] |
| Dog (Beagle) | 12 months | No gastrointestinal lesions observed. | Not explicitly stated in the provided results. | |
| Empagliflozin | Mouse (CD-1) | 13 weeks | Decreased body weight and body fat, increased food consumption, diarrhea, dehydration, decreased serum glucose. Renal tubular epithelial cell karyomegaly, single cell necrosis, cystic hyperplasia, and hypertrophy.[3][4] | Not explicitly stated in the provided results. |
| Rat (Wistar Han) | 26 weeks | Similar to mice, with the addition of renal mineralization.[3][4] | Not explicitly stated in the provided results. | |
| Dog (Beagle) | 52 weeks | Similar to rodents, with the addition of tubular nephropathy and interstitial nephritis.[3][4] | Not explicitly stated in the provided results. |
Table 2: Carcinogenicity Studies
| Compound | Species | Duration | Key Findings | Relevance to Humans |
| Dapagliflozin | Mouse (CD-1) & Rat (Sprague-Dawley) | 2 years | No drug-related increase in tumor incidence.[5][6] | Not considered a carcinogenic risk. |
| Canagliflozin | Mouse (CD-1) | 2 years | No drug-related neoplasms.[4] | Not considered a carcinogenic risk in mice. |
| Rat (Sprague-Dawley) | 2 years | Renal tubular tumors (adenoma and carcinoma) and adrenal pheochromocytomas at 100 mg/kg/day. Testicular Leydig cell tumors at all doses.[4][5] | Renal and adrenal tumors are considered likely related to carbohydrate malabsorption, a rodent-specific finding at high doses. Leydig cell tumors are considered secondary to increased luteinizing hormone in rats.[4][5] | |
| Empagliflozin | Mouse (CD-1) | 2 years | Renal tubular adenoma and carcinoma in males at exposures 45 times the maximum clinical dose. No carcinogenic effect in females.[3][4] | Considered a result of a nongenotoxic, cytotoxic, and cellular proliferation-driven mechanism, with low relevance to humans at clinical doses.[3][4] |
| Rat (Wistar Han) | 2 years | Testicular interstitial (Leydig) cell tumors and hemangiomas of the mesenteric lymph node in males. No carcinogenic effect in females.[3][4] | These tumors are common in rats and are considered unlikely to be relevant to humans.[3][4] |
Table 3: Reproductive and Developmental Toxicity Studies
| Compound | Species | Study Type | Key Findings | Maternal NOAEL | Developmental NOAEL |
| Dapagliflozin | Rat | Developmental | No data available in the provided search results. | - | - |
| Canagliflozin | Rat | Embryo-fetal Development | No developmental toxicities independent of maternal toxicity. Slight increase in reduced ossification at maternally toxic doses.[4] | 10 mg/kg/day (~2x human exposure).[2] | >100 mg/kg/day. |
| Rabbit | Embryo-fetal Development | No developmental toxicities independent of maternal toxicity.[4] | 40 mg/kg/day (~3x human exposure).[2] | >160 mg/kg/day. | |
| Rat | Juvenile Animal | Increased kidney weights, renal pelvic and tubular dilatation at all doses.[4] | - | <4 mg/kg/day.[4] | |
| Empagliflozin | Rat | Embryo-fetal Development | Not teratogenic at exposures up to 48x MRHD. Skeletal malformation of bent limb bone at 154x MRHD.[7] | 22x MRHD exposure.[7] | 48x MRHD exposure.[7] |
| Rabbit | Embryo-fetal Development | Not teratogenic at exposures up to 128x MRHD. Abortions at 139x MRHD likely due to maternal toxicity.[7] | Not explicitly stated. | 128x MRHD exposure.[7] |
Experimental Protocols
Detailed experimental protocols for preclinical toxicology studies are often proprietary. However, based on regulatory guidelines and published literature, the general methodologies for key studies are outlined below.
Chronic Toxicity Studies
-
Objective: To characterize the toxicological profile of a drug following repeated administration over a prolonged period.
-
Animal Models: Typically conducted in two species, a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).
-
Dosing Regimen: The test compound is administered daily via the intended clinical route (oral gavage for SGLT2 inhibitors) for durations specified by regulatory guidelines (e.g., 6 months for rodents, 9-12 months for non-rodents). Multiple dose groups are used, including a control group, a low-dose, a mid-dose, and a high-dose group intended to elicit signs of toxicity.
-
Observations: Include daily clinical observations, regular body weight and food consumption measurements, ophthalmoscopy, electrocardiography (in non-rodents), and comprehensive hematology, clinical chemistry, and urinalysis at multiple time points.
-
Pathology: At the end of the study, a full necropsy is performed, and a comprehensive list of tissues is collected for microscopic examination.
Carcinogenicity Studies
-
Objective: To assess the tumorigenic potential of a drug after lifetime exposure in rodents.
-
Animal Models: Typically conducted in two rodent species (e.g., CD-1 mouse and Sprague-Dawley rat).
-
Dosing Regimen: The drug is administered daily for the majority of the animal's lifespan (e.g., 2 years). Dose selection is based on data from shorter-term toxicity studies, with the high dose aiming to be the maximum tolerated dose (MTD).
-
Observations: Similar to chronic toxicity studies, with a strong emphasis on the detection and characterization of neoplastic lesions.
-
Pathology: Comprehensive gross and microscopic examination of all tissues from all animals is conducted to identify and classify any tumors.
Reproductive and Developmental Toxicity Studies
-
Objective: To evaluate the potential adverse effects of a drug on fertility, embryonic and fetal development, and pre- and postnatal development.
-
Study Types:
-
Fertility and Early Embryonic Development: Assesses effects on reproductive function in males and females.
-
Embryo-fetal Development: Examines the potential for teratogenicity and other developmental effects during organogenesis. Typically conducted in rats and rabbits.[8]
-
Pre- and Postnatal Development: Evaluates effects on late fetal development, parturition, lactation, and offspring viability and growth.
-
Juvenile Animal Studies: Assesses toxicity in postnatal, developing animals, particularly for drugs intended for pediatric use or those with targets that are still developing postnatally (e.g., the kidney).
-
-
Methodology: Pregnant animals are dosed during specific gestation periods corresponding to critical developmental windows. Maternal animals are observed for signs of toxicity, and fetuses or pups are examined for viability, growth, and structural and functional abnormalities.[8]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms for rodent-specific tumors with high-dose Canagliflozin.
Caption: General experimental workflow for preclinical toxicology assessment.
Caption: High-level comparison of carcinogenicity findings.
Conclusion
The preclinical toxicology profiles of Dapagliflozin, Canagliflozin, and Empagliflozin demonstrate a class of compounds with a generally favorable safety margin. The observed toxicities, particularly the carcinogenic findings with Canagliflozin and Empagliflozin, were noted at high exposure levels and are considered to have low relevance to human risk at therapeutic doses due to species-specific mechanisms. The consistent finding of renal effects in juvenile animal studies across the class has led to recommendations against the use of these drugs during the second and third trimesters of pregnancy. While this guide provides a comparative overview based on available data, direct head-to-head preclinical toxicology studies would be beneficial for a more definitive comparison of their safety profiles. The absence of publicly available preclinical data for this compound highlights the need for greater transparency in drug development to facilitate comprehensive comparative assessments.
References
- 1. Nonclinical toxicology assessments support the chronic safety of dapagliflozin, a first-in-class sodium-glucose cotransporter 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of canagliflozin over 52 weeks in patients with type 2 diabetes on background metformin and pioglitazone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. lovelacebiomedical.org [lovelacebiomedical.org]
- 5. pacificbiolabs.com [pacificbiolabs.com]
- 6. Efficacy, safety and regulatory status of SGLT2 inhibitors: focus on canagliflozin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Xuanzhu Biopharmaceutical Co., Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
A Head-to-Head Meta-Analysis: Canagliflozin Versus Other Antidiabetic Agents in Type 2 Diabetes Mellitus
A comprehensive review of clinical trial data on the efficacy and safety of the SGLT2 inhibitor, Canagliflozin, compared to other major classes of antidiabetic drugs.
This guide provides a detailed meta-analysis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor, in comparison to other prominent antidiabetic agents for the management of type 2 diabetes mellitus (T2DM). The analysis synthesizes data from numerous randomized controlled trials (RCTs) to offer researchers, scientists, and drug development professionals a clear, evidence-based comparison of therapeutic efficacy and safety profiles.
Mechanism of Action
Canagliflozin is an oral antihyperglycemic agent that works by inhibiting SGLT2 in the proximal renal tubules.[1] This inhibition reduces the reabsorption of filtered glucose from the tubular lumen, thereby increasing urinary glucose excretion and lowering blood glucose levels.[2][3] This mechanism is independent of insulin secretion.[1] By blocking SGLT2, canagliflozin can lead to the excretion of up to 119 grams of glucose per day in the urine.[4]
Signaling Pathway of Canagliflozin
The primary mechanism of Canagliflozin involves the competitive and reversible inhibition of the SGLT2 protein in the kidneys. This action directly leads to a decrease in the renal threshold for glucose, resulting in increased urinary glucose excretion.
Caption: Mechanism of action of Canagliflozin in the renal proximal tubule.
Efficacy of Canagliflozin: A Comparative Analysis
Clinical trials and meta-analyses have consistently demonstrated the efficacy of Canagliflozin in improving glycemic control, both as a monotherapy and as an add-on to other antidiabetic agents.
Glycemic Control
A meta-analysis of six randomized controlled trials showed that Canagliflozin, when added to other hypoglycemic drugs, significantly reduced HbA1c levels compared to placebo.[5] The weighted mean difference for Canagliflozin 100 mg was -0.60% and for 300 mg was -0.76%.[5] Another systematic review and meta-analysis of ten trials found that Canagliflozin reduced HbA1c by approximately -0.73% as an add-on therapy and by -1.08% as monotherapy compared to placebo.[6]
When compared to other active antidiabetic agents, Canagliflozin has also shown favorable results. A meta-analysis of three RCTs revealed that Canagliflozin 300 mg led to a significantly greater reduction in HbA1c by 0.24% compared to sitagliptin 100 mg.[7] Furthermore, a real-world data analysis showed that patients treated with Canagliflozin had a mean HbA1c reduction of 0.92% from baseline, compared to a 0.63% reduction for those on DPP-4 inhibitors.[8][9] In a 52-week study, Canagliflozin 300 mg demonstrated superiority in reducing A1C compared to sitagliptin 100 mg in patients inadequately controlled with metformin and a sulfonylurea.[10][11]
A meta-analysis comparing SGLT2 inhibitors to sulfonylureas found that SGLT2 inhibitors, including canagliflozin, demonstrated superior long-term glycemic durability.[12]
Body Weight and Blood Pressure
In addition to glycemic control, Canagliflozin has been shown to have beneficial effects on body weight and blood pressure. A meta-analysis indicated that Canagliflozin was associated with significant reductions in body weight compared to both placebo and other active comparators.[6] Specifically, the weighted mean difference in body weight loss was -2.81 kg versus placebo and -3.49 kg versus active comparators.[6] A network meta-analysis also highlighted that canagliflozin was associated with a favorable effect on body weight compared with sulfonylureas, pioglitazone, insulin glargine, and individual DPP-4 inhibitors.[13]
Reductions in systolic blood pressure have also been observed with Canagliflozin treatment.[10][11]
Table 1: Comparative Efficacy of Canagliflozin vs. Placebo and Active Comparators
| Efficacy Parameter | Canagliflozin 100 mg | Canagliflozin 300 mg | Placebo | Active Comparator (Agent) |
| HbA1c Reduction (as add-on) | -0.60%[5] | -0.76%[5] | N/A | -0.21% (vs. various)[6] |
| HbA1c Reduction (monotherapy) | N/A | -1.08%[13] | N/A | N/A |
| HbA1c Reduction (vs. DPP-4i) | N/A | -0.92%[8][9] | N/A | -0.63% (DPP-4 inhibitors)[8][9] |
| HbA1c Reduction (vs. Sitagliptin) | N/A | -1.03%[10][11] | N/A | -0.66% (Sitagliptin 100mg)[10][11] |
| Body Weight Change (vs. Placebo) | -2.81 kg (pooled doses)[6] | -2.81 kg (pooled doses)[6] | N/A | N/A |
| Body Weight Change (vs. Active) | -3.49 kg (pooled doses)[6] | -3.49 kg (pooled doses)[6] | N/A | N/A |
Safety Profile of Canagliflozin
The safety of Canagliflozin has been extensively evaluated in numerous clinical trials.
Hypoglycemia
When used as monotherapy or in combination with agents that do not independently cause hypoglycemia (like metformin), Canagliflozin has a low risk of causing hypoglycemia.[6] The incidence of hypoglycemia with canagliflozin was found to be similar to placebo and sitagliptin.[6] However, when used in combination with insulin or insulin secretagogues such as sulfonylureas, the risk of hypoglycemia may be increased.[7][14]
Genital Mycotic Infections and Urinary Tract Infections
A common adverse effect associated with SGLT2 inhibitors, including Canagliflozin, is an increased incidence of genital mycotic infections in both males and females.[6][14] This is attributed to the increased glucose concentration in the urine.[15] Urinary tract infections have also been reported, though the incidence is generally similar to control groups.[6]
Other Adverse Events
Other reported adverse events include those related to osmotic diuresis, such as polyuria or pollakiuria, and thirst.[14] While SGLT2 inhibitors as a class have been associated with a reduced risk of hospitalization for heart failure, a real-world meta-analysis showed no increased risk of below-knee lower extremity amputation with canagliflozin compared to non-SGLT2 inhibitors.[16] A network meta-analysis of 55 RCTs found no statistically significant associations between SGLT2 inhibitors and hematologic malignancies.[17]
Table 2: Key Safety Findings for Canagliflozin
| Safety Outcome | Canagliflozin vs. Placebo | Canagliflozin vs. Active Comparators |
| Hypoglycemia | Similar risk[6] | Lower risk than glimepiride[6] |
| Genital Mycotic Infections | Increased risk (RR 3.76)[6] | Increased risk (RR 4.95)[6] |
| Urinary Tract Infections | Similar incidence[6] | Similar incidence[6] |
Experimental Protocols: A Representative Clinical Trial Workflow
The clinical trials included in this meta-analysis generally followed a randomized, double-blind, placebo- or active-controlled design. Below is a generalized workflow representing a typical phase 3 clinical trial for an SGLT2 inhibitor like Canagliflozin.
Caption: A generalized workflow for a randomized controlled trial of Canagliflozin.
Key Methodological Considerations from Cited Trials:
-
Study Design: Most were randomized, double-blind, placebo- or active-controlled trials.[5][10][11][18]
-
Participant Population: Adults with type 2 diabetes who had inadequate glycemic control on their current antidiabetic regimen.[14][19] Baseline HbA1c levels were typically between 7.0% and 10.5%.[19]
-
Interventions: Canagliflozin was typically administered at doses of 100 mg or 300 mg once daily.[5][19] Comparators included placebo, DPP-4 inhibitors (e.g., sitagliptin), and sulfonylureas (e.g., glimepiride).[12][13]
-
Primary Endpoints: The primary efficacy endpoint was typically the change in HbA1c from baseline to a specified time point (e.g., 26 or 52 weeks).[10][11][14]
-
Statistical Analysis: Efficacy analyses were often performed on the modified intent-to-treat (mITT) population, which included all randomized patients who received at least one dose of the study drug.[18]
Conclusion
This meta-analysis of clinical trial data demonstrates that Canagliflozin is an effective therapeutic option for patients with type 2 diabetes, providing significant improvements in glycemic control, body weight, and blood pressure.[6][13] When compared to other classes of antidiabetic agents, such as DPP-4 inhibitors and sulfonylureas, Canagliflozin exhibits a competitive or even superior efficacy profile in terms of HbA1c reduction and weight management.[8][9][13] The safety profile is well-characterized, with a low risk of hypoglycemia when not used with insulin or insulin secretagogues, and an increased risk of genital mycotic infections being the most notable adverse event.[6] For researchers and drug development professionals, these findings underscore the value of SGLT2 inhibitors as a key component of the therapeutic armamentarium for type 2 diabetes.
References
- 1. Canagliflozin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Mechanism of Action [jnjmedicalconnect.com]
- 4. Canagliflozin - Wikipedia [en.wikipedia.org]
- 5. Efficacy of canagliflozin combined with antidiabetic drugs in treating type 2 diabetes mellitus: Meta‐analysis of randomized control trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of canagliflozin in subjects with type 2 diabetes: systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. First Real-World Evidence Comparing an SGLT2 Inhibitor with DPP-4 Inhibitors Shows Adults with Type 2 Diabetes Achieve Greater Blood Glucose Control with INVOKANA® (canagliflozin) [prnewswire.com]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. Canagliflozin Compared With Sitagliptin for Patients With Type 2 Diabetes Who Do Not Have Adequate Glycemic Control With Metformin Plus Sulfonylurea: A 52-week randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effectiveness of SGLT2 inhibitors compared to sulfonylureas for long-term glycemic control in type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Canagliflozin in the treatment of type 2 diabetes: an evidence-based review of its place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of Canagliflozin Used in Conjunction with Sulfonylurea in Patients with Type 2 Diabetes Mellitus: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Canagliflozin? [synapse.patsnap.com]
- 16. Comparative effectiveness of canagliflozin, SGLT2 inhibitors and non‐SGLT2 inhibitors on the risk of hospitalization for heart failure and amputation in patients with type 2 diabetes mellitus: A real‐world meta‐analysis of 4 observational databases (OBSERVE‐4D) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. rxfiles.ca [rxfiles.ca]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Preclinical Findings of Canagliflozin, a Pivotal SGLT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pivotal preclinical data for Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor, with findings from subsequent independent research and data from other SGLT2 inhibitors. This comparative analysis aims to offer a comprehensive overview of Canagliflozin's preclinical performance and support informed decisions in drug development and research.
Mechanism of Action: SGLT2 Inhibition
Sodium-glucose cotransporter 2 (SGLT2) is the primary transporter responsible for the reabsorption of approximately 90% of the glucose filtered by the kidneys.[1] SGLT2 inhibitors, such as Canagliflozin, selectively block these transporters in the proximal convoluted tubules of the nephron.[2] This inhibition prevents the reuptake of glucose into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and consequently lowering blood glucose levels.[1][2] This mechanism is independent of insulin secretion, making SGLT2 inhibitors effective at various stages of type 2 diabetes.[3]
Below is a diagram illustrating the signaling pathway of SGLT2 inhibition.
Comparative Efficacy Data
The following tables summarize the key preclinical efficacy data for Canagliflozin from pivotal studies and compare it with data from other SGLT2 inhibitors.
Table 1: In Vitro SGLT2 Inhibitory Activity
| Compound | SGLT2 IC50 (nM) | SGLT1 IC50 (nM) | Selectivity (SGLT1/SGLT2) | Reference |
| Canagliflozin | 2.2 - 4.2 | 663 - 684 | ~160 - 250 | Pivotal Studies |
| Dapagliflozin | 0.5 - 1.1 | >1400 | >1200 | Comparative Data |
| Empagliflozin | 1.1 - 3.1 | >8300 | >2500 | Comparative Data |
IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo Efficacy in Animal Models of Type 2 Diabetes (ZDF Rats)
| Compound (Dose) | Change in Blood Glucose | Change in HbA1c | Change in Body Weight | Reference |
| Canagliflozin (10 mg/kg) | Significant Reduction | Significant Reduction | Significant Reduction | Pivotal Studies[4] |
| Dapagliflozin (1 mg/kg) | Significant Reduction | Significant Reduction | No Significant Change | Comparative Data |
| Empagliflozin (10 mg/kg) | Significant Reduction | Significant Reduction | Significant Reduction | Comparative Data |
ZDF: Zucker Diabetic Fatty. Data represents typical findings from preclinical studies.[4]
Comparative Safety and Tolerability
Preclinical safety studies are crucial for identifying potential adverse effects.
Table 3: Common Preclinical Safety Findings
| Adverse Effect | Canagliflozin | Other SGLT2 Inhibitors | Reference |
| Genital Mycotic Infections | Observed | Observed | Preclinical Toxicology[2] |
| Urinary Tract Infections | Observed | Observed | Preclinical Toxicology[2] |
| Volume Depletion Events | Observed | Observed | Preclinical Toxicology[4] |
| Bone Fractures | Increased incidence in some studies | Variable findings | Preclinical Toxicology |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings.
SGLT2 Inhibition Assay (In Vitro)
-
Objective: To determine the inhibitory potency (IC50) of the test compound on the SGLT2 transporter.
-
Methodology:
-
Chinese Hamster Ovary (CHO) cells stably expressing human SGLT2 are cultured.
-
The cells are incubated with varying concentrations of the test compound (e.g., Canagliflozin).
-
A radiolabeled glucose analog (e.g., ¹⁴C-α-methylglucopyranoside, a non-metabolizable substrate of SGLT) is added.
-
The uptake of the radiolabeled substrate into the cells is measured using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
-
Below is a workflow diagram for a typical in vitro SGLT2 inhibition assay.
In Vivo Glucose-Lowering Efficacy Study (Animal Model)
-
Objective: To evaluate the effect of the test compound on blood glucose levels in a diabetic animal model.
-
Methodology:
-
A diabetic animal model, such as the Zucker Diabetic Fatty (ZDF) rat, is used.
-
Animals are randomly assigned to treatment groups (vehicle control, test compound at various doses).
-
The test compound is administered orally once daily for a specified period (e.g., 28 days).
-
Blood samples are collected at regular intervals to measure blood glucose and HbA1c levels.
-
Body weight and food/water intake are monitored throughout the study.
-
At the end of the study, statistical analysis is performed to compare the treatment groups with the control group.
-
Below is a logical relationship diagram for an in vivo efficacy study.
Conclusion
The preclinical data for Canagliflozin consistently demonstrate its potent and selective inhibition of SGLT2, leading to significant glucose-lowering effects in animal models of type 2 diabetes.[4] While direct independent replications of the pivotal studies are not explicitly published, the wealth of subsequent preclinical research by various independent groups largely supports the initial findings. The efficacy and safety profile of Canagliflozin observed in preclinical studies is comparable to that of other SGLT2 inhibitors, such as Dapagliflozin and Empagliflozin, though with some differences in selectivity and reported adverse event profiles in later clinical trials.[4] This guide provides a foundational comparison for researchers and professionals in the field, highlighting the key preclinical attributes of Canagliflozin and its place within the broader class of SGLT2 inhibitors.
References
- 1. SGLT2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Canagliflozin: A Comprehensive Review of Advances in Preclinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. patientcareonline.com [patientcareonline.com]
- 4. Comparison of SGLT1, SGLT2, and Dual Inhibitor biological activity in treating Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tianagliflozin: A Guide for Laboratory Professionals
While specific disposal protocols for tianagliflozin are not publicly available, researchers and drug development professionals should adhere to established guidelines for pharmaceutical waste management. This involves a multi-step process of waste identification, segregation, and selection of the appropriate disposal pathway, always in compliance with local, state, and federal regulations.
For investigational compounds like this compound, proper disposal is critical to ensure personnel safety, environmental protection, and regulatory compliance. The following guide provides a procedural framework for the safe handling and disposal of this compound and similar research compounds in a laboratory setting.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Classification:
-
Determine if the this compound waste is considered hazardous. This determination should be based on the Safety Data Sheet (SDS) and relevant regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
-
Consult your institution's Environmental Health and Safety (EHS) department for guidance on classifying chemical waste.[1]
-
-
Segregation:
-
Properly segregate this compound waste from general laboratory trash.
-
Use designated, clearly labeled, and sealed containers for accumulation.
-
-
Containerization and Labeling:
-
Place solid this compound waste in a securely sealed container to prevent leakage.
-
For liquid waste containing this compound, use a leak-proof container.
-
Label the container clearly with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution.
-
-
Disposal of Non-Hazardous-Contaminated Items:
-
Items such as gloves, empty vials, or absorbent materials with minimal contamination may be considered non-hazardous pharmaceutical waste.
-
These items should be placed in designated containers, which are often color-coded (e.g., blue bins), for incineration.
-
-
Disposal of Hazardous Chemical Waste:
-
For this compound classified as hazardous chemical waste, arrange for disposal through your institution's hazardous waste management program.
-
This typically involves collection by a licensed hazardous waste contractor for incineration at a permitted facility.
-
-
Prohibited Disposal Methods:
-
Do not dispose of this compound down the drain or in the regular trash. Improper disposal can lead to environmental contamination.
-
Flushing of pharmaceuticals is generally discouraged unless specifically recommended by the FDA, which is not the case for this compound.
-
-
Documentation:
-
Maintain accurate records of the amount of this compound waste generated and its disposal date and method.
-
Illustrative Hazard Data for a Similar SGLT2 Inhibitor
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed. |
| Serious Eye Damage | Causes serious eye damage. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. |
This data is for illustrative purposes and is based on the Safety Data Sheet for Canagliflozin. Always refer to the specific SDS for the compound you are handling.
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the proper disposal of this compound waste in a laboratory setting.
References
Personal protective equipment for handling Tianagliflozin
Disclaimer: No specific Safety Data Sheet (SDS) for Tianagliflozin was publicly available at the time of this writing. The following guidance is based on safety data for the structurally and functionally similar SGLT2 inhibitor, Canagliflozin, and general best practices for handling potent Active Pharmaceutical Ingredients (APIs) in a laboratory setting. Researchers must perform a risk assessment for their specific use case and consult their institution's Environmental Health and Safety (EHS) department.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It offers procedural steps for safe operations and disposal, aiming to be a preferred source for laboratory safety and chemical handling.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure to potent compounds like this compound. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Dry Powder) | Safety glasses with side shields or chemical splash goggles | Nitrile gloves (double-gloving recommended) | Laboratory coat | N95 or P100 respirator (in a ventilated enclosure) |
| Solution Preparation | Chemical splash goggles or face shield | Nitrile gloves | Laboratory coat | Not generally required if handled in a fume hood |
| Cell Culture/In Vitro Assays | Safety glasses | Nitrile gloves | Laboratory coat | Not generally required |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Impermeable gown or coveralls | N95 or P100 respirator |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
2.1. Weighing and Aliquoting Solid this compound:
-
Preparation: Designate a specific area for handling potent compounds. Ensure a chemical fume hood or a ventilated balance enclosure is used.[1] Gather all necessary equipment, including spatulas, weigh boats, and pre-labeled storage vials.
-
Gowning: Don the appropriate PPE as specified in the table above.
-
Weighing: Carefully weigh the desired amount of this compound powder in a ventilated enclosure to prevent inhalation of airborne particles.[1] Use anti-static weigh boats if necessary.
-
Aliquoting: Transfer the weighed powder to appropriately labeled vials.
-
Cleaning: Decontaminate all surfaces and equipment after use. (See Section 3: Spill and Decontamination Plan).
-
Doffing PPE: Remove PPE in the reverse order it was put on, ensuring not to touch the outside of contaminated items. Dispose of single-use PPE as hazardous waste.
2.2. Preparing this compound Solutions:
-
Preparation: Conduct all solution preparation within a certified chemical fume hood.[1]
-
Gowning: Wear the appropriate PPE for handling solutions.
-
Dissolving: Add the solvent to the vial containing the pre-weighed this compound. Cap the vial securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
-
Transferring: Use a calibrated pipette to transfer the solution as needed.
-
Cleaning and Disposal: Decontaminate the work area and dispose of all contaminated materials as outlined in the disposal plan.
Spill and Decontamination Plan
Immediate and correct response to a spill is critical to prevent exposure.
3.1. Spill Kit Contents:
A dedicated spill kit for potent compounds should be readily accessible and include:
-
Two pairs of chemotherapy-rated gloves
-
Impermeable gown and shoe covers
-
Face shield and safety goggles
-
N95 or higher respirator
-
Absorbent pads or pillows
-
Disposable scoop and scraper
-
Hazardous waste disposal bags with labels
-
Detergent solution and water for cleaning
3.2. Spill Cleanup Protocol:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Don PPE: Put on all the PPE from the spill kit.
-
Contain the Spill:
-
Collect Waste: Use a scoop and scraper to carefully transfer the absorbed material and any broken glass into a designated hazardous waste bag.[2]
-
Decontaminate: Clean the spill area three times with a detergent solution, followed by a water rinse.[3]
-
Dispose of PPE: Place all used cleaning materials and PPE into the hazardous waste bag. Seal the bag and place it inside a second hazardous waste bag.
-
Report: Report the spill to the laboratory supervisor and the institutional EHS department.
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Solid Waste: All solid waste, including unused this compound powder, contaminated weigh boats, pipette tips, and PPE, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a designated hazardous liquid waste container. Do not pour down the drain.
-
Disposal Vendor: All hazardous waste must be disposed of through the institution's certified hazardous waste management vendor. Follow all local, state, and federal regulations for chemical waste disposal.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
